molecular formula C4H2Cl2FN3 B176790 4,6-Dichloro-5-fluoropyrimidin-2-amine CAS No. 15598-33-1

4,6-Dichloro-5-fluoropyrimidin-2-amine

Número de catálogo: B176790
Número CAS: 15598-33-1
Peso molecular: 181.98 g/mol
Clave InChI: PSEWFMLZDMIBMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,6-Dichloro-5-fluoropyrimidin-2-amine is a useful research compound. Its molecular formula is C4H2Cl2FN3 and its molecular weight is 181.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloro-5-fluoropyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-5-fluoropyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4,6-dichloro-5-fluoropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2FN3/c5-2-1(7)3(6)10-4(8)9-2/h(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEWFMLZDMIBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570228
Record name 4,6-Dichloro-5-fluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15598-33-1
Record name 4,6-Dichloro-5-fluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis Pathway of 4,6-Dichloro-5-fluoropyrimidin-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4,6-dichloro-5-fluoropyrimidin-2-amine, a valuable fluorinated pyrimidine derivative in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the chlorination of 5-fluorouracil to yield the key intermediate, 2,4-dichloro-5-fluoropyrimidine, followed by a regioselective amination at the C-2 position.

This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visual diagrams of the reaction pathway and experimental workflows to ensure clarity and reproducibility.

Synthesis Overview

The synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine is achieved through a two-step reaction sequence. The first step involves the conversion of commercially available 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. The second, and more challenging step, is the regioselective amination of the dichlorinated intermediate to introduce an amino group at the C-2 position, yielding the target compound. The regioselectivity of this amination is critical due to the two reactive chloro-substituents on the pyrimidine ring.

Synthesis_Pathway 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine  Step 1: Chlorination    POCl3, N,N-Dimethylaniline   4,6-Dichloro-5-fluoropyrimidin-2-amine 4,6-Dichloro-5-fluoropyrimidin-2-amine 2,4-Dichloro-5-fluoropyrimidine->4,6-Dichloro-5-fluoropyrimidin-2-amine  Step 2: Regioselective Amination    Ammonia source, Pd catalyst (proposed)  

Caption: Overall synthesis pathway for 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The initial step in the synthesis is the chlorination of 5-fluorouracil. This is a common transformation in pyrimidine chemistry, typically achieved using phosphorus oxychloride (POCl₃) as the chlorinating agent. The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger.

Experimental Protocol

The following protocol is a representative procedure for the chlorination of 5-fluorouracil.[1][2]

Materials:

  • 5-Fluorouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Dichloromethane (DCM)

  • Water

  • 5% w/w aqueous sodium bicarbonate solution

  • Concentrated hydrochloric acid

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and under a nitrogen atmosphere, a mixture of 5-fluorouracil and toluene is prepared.

  • Phosphorus oxychloride is added to the suspension.

  • The mixture is heated to a temperature of 55-65°C.

  • N,N-Dimethylaniline is then added dropwise over a period of at least 3 hours, maintaining the reaction temperature.

  • The reaction mixture is stirred at this temperature for an additional 1-4 hours, with reaction progress monitored by a suitable chromatographic technique (e.g., HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then carefully quenched by adding it to a mixture of ice-water and dichloromethane, ensuring the temperature is kept below 40°C.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with concentrated aqueous hydrochloric acid and 5% w/w aqueous sodium bicarbonate solution.

  • The organic solvent is removed under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Mix 5-Fluorouracil and Toluene B Add POCl3 A->B C Heat to 55-65°C B->C D Add N,N-Dimethylaniline C->D E Stir for 1-4 hours D->E F Cool and Quench E->F G Extract with DCM F->G H Wash Organic Layer G->H I Solvent Removal H->I Product: 2,4-Dichloro-5-fluoropyrimidine Product: 2,4-Dichloro-5-fluoropyrimidine I->Product: 2,4-Dichloro-5-fluoropyrimidine

Caption: Experimental workflow for the synthesis of 2,4-dichloro-5-fluoropyrimidine.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2,4-dichloro-5-fluoropyrimidine.

ParameterValueReference
Starting Material5-Fluorouracil[1][2]
Chlorinating AgentPhosphorus oxychloride (POCl₃)[1][2]
Catalyst/BaseN,N-Dimethylaniline[1][2]
Molar Ratio (5-FU:POCl₃)1:10[1]
Molar Ratio (5-FU:DMA)1:1.5[1]
Reaction Temperature114°C[1]
Reaction Time2 hours[1]
Reported Yield92.2%[1]

Step 2: Regioselective Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine

The selective introduction of an amino group at the C-2 position of 2,4-dichloro-5-fluoropyrimidine is a key challenge. Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the 5-position, such as fluorine, typically favor substitution at the C-4 position.[3][4] To achieve the desired C-2 amination, specialized conditions are likely required. A promising approach is the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which has been shown to be effective for the regioselective amination of polychloropyrimidines.[5][6]

Proposed Experimental Protocol (Based on Buchwald-Hartwig Amination)

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Ammonia source (e.g., aqueous ammonia, or an ammonia equivalent like benzophenone imine followed by hydrolysis)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., a biarylphosphine ligand such as XPhos or SPhos)

  • Base (e.g., sodium tert-butoxide, potassium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

Proposed Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by 2,4-dichloro-5-fluoropyrimidine.

  • Add the ammonia source to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically in the range of 80-110°C) and stir for a period of time, monitoring the reaction by a suitable chromatographic method.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain 4,6-dichloro-5-fluoropyrimidin-2-amine.

Amination_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd Catalyst, Ligand, and Base B Add Solvent and 2,4-Dichloro-5-fluoropyrimidine A->B C Add Ammonia Source B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Purify by Chromatography G->H Product: 4,6-Dichloro-5-fluoropyrimidin-2-amine Product: 4,6-Dichloro-5-fluoropyrimidin-2-amine H->Product: 4,6-Dichloro-5-fluoropyrimidin-2-amine

Caption: Proposed experimental workflow for the regioselective amination.

Anticipated Quantitative Data

The following table outlines the expected parameters for the proposed Buchwald-Hartwig amination. Actual values would need to be determined through experimental optimization.

ParameterProposed Value/RangeReference Principles
Starting Material2,4-Dichloro-5-fluoropyrimidine-
ReagentAmmonia or ammonia equivalent[7][8]
CatalystPalladium(0) complex[9][11]
LigandBiarylphosphine ligand[5][12]
BaseSodium tert-butoxide or similar[9]
SolventAnhydrous Toluene or Dioxane[10]
Reaction Temperature80-110°C[5]
Reaction Time2-24 hours[5]
Expected YieldModerate to high (requires optimization)[5][6]

Conclusion

The synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine can be logically approached via a two-step sequence involving the chlorination of 5-fluorouracil followed by a regioselective amination. While the chlorination step is well-documented, the selective introduction of the amino group at the C-2 position of the resulting 2,4-dichloro-5-fluoropyrimidine intermediate requires careful consideration of reaction conditions to overcome the inherent preference for C-4 substitution. The proposed palladium-catalyzed Buchwald-Hartwig amination offers a promising strategy to achieve the desired regioselectivity. Further experimental investigation and optimization of this second step are necessary to develop a robust and high-yielding synthesis of the target compound.

References

chemical properties of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth experimental data for 4,6-dichloro-5-fluoropyrimidin-2-amine (CAS No. 15598-33-1) is limited. This guide has been compiled from available data for this compound and structurally related analogs to provide a comprehensive overview of its expected chemical properties and reactivity.

Core Chemical Properties

4,6-Dichloro-5-fluoropyrimidin-2-amine is a halogenated pyrimidine derivative. The presence of two chlorine atoms, a fluorine atom, and an amino group on the pyrimidine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen substituents significantly influences the chemical reactivity of the pyrimidine core.

Table 1: Physicochemical Properties of 4,6-Dichloro-5-fluoropyrimidin-2-amine

PropertyValueSource/Comment
CAS Number 15598-33-1[1][2][3]
Molecular Formula C₄H₂Cl₂FN₃[1][3]
Molecular Weight 181.98 g/mol [1][3]
Appearance Data not publicly available. Expected to be a solid.Inferred from related compounds.
Melting Point Data not publicly available.
Boiling Point Data not publicly available.
Solubility Data not publicly available.Solubility in common organic solvents is expected.

Synthesis and Experimental Protocols

Representative Synthetic Protocol (adapted from the synthesis of 5-substituted analogs)[4]:

This procedure is based on the conversion of 2-amino-4,6-dihydroxypyrimidine analogs to their corresponding dichlorinated forms using a Vilsmeier-Haack-Arnold reagent, followed by deprotection.

Materials:

  • 2-Amino-5-fluoro-4,6-dihydroxypyrimidine (precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (99%)

  • Aqueous HCl (37%)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Vilsmeier-Haack-Arnold Reagent Formation and Chlorination: In a suitable reaction vessel, the 2-amino-5-fluoro-4,6-dihydroxypyrimidine precursor is treated with a Vilsmeier-Haack-Arnold reagent, which can be generated in situ from phosphorus oxychloride and N,N-dimethylformamide. This step converts the hydroxyl groups to chloro groups and may also form a (dimethylamino)methylene protecting group on the exocyclic amino group.

  • Deprotection: The crude residue from the chlorination step is dissolved in a mixture of 99% ethanol and 37% aqueous HCl.

  • Reaction and Precipitation: The reaction mixture is heated (e.g., at 50 °C) for a period (e.g., 2 hours), during which the crystalline product may begin to precipitate.

  • Workup: Water is added to the reaction mixture, which is then stirred. The precipitated product is collected by filtration.

  • Washing and Purification: The filtered product is washed sequentially with a water/ethanol mixture, a 5% aqueous solution of NaHCO₃, and again with a water/ethanol mixture to yield the purified 4,6-dichloro-5-fluoropyrimidin-2-amine.

G cluster_0 Synthesis Workflow Precursor 2-Amino-5-fluoro- 4,6-dihydroxypyrimidine Chlorination Vilsmeier-Haack-Arnold Reagent (POCl₃, DMF) Precursor->Chlorination 1 Deprotection Ethanol / Aqueous HCl Heat Chlorination->Deprotection 2 Purification Filtration and Washing Deprotection->Purification 3 Product 4,6-Dichloro-5-fluoropyrimidin- 2-amine Purification->Product 4

A representative synthetic workflow for 4,6-dichloro-5-fluoropyrimidin-2-amine.

Chemical Reactivity

The reactivity of the 4,6-dichloro-5-fluoropyrimidin-2-amine core is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the three electron-withdrawing halogen substituents. This makes the carbon atoms at the 4- and 6-positions highly susceptible to nucleophilic aromatic substitution (SNAr) reactions[5][6][7][8][9].

The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 > C5[6]. The amino group at the 2-position is an electron-donating group, which may slightly deactivate the ring towards nucleophilic attack compared to its parent compound, 4,6-dichloro-5-fluoropyrimidine. However, the strong activation by the chloro and fluoro substituents still allows for facile substitution reactions at the 4- and 6-positions.

Key Reactions:

  • Amination: Reaction with primary or secondary amines can lead to the selective displacement of one or both chlorine atoms, providing a route to various substituted aminopyrimidines.

  • Alkoxylation/Aryloxylation: Alkoxides and phenoxides can displace the chlorine atoms to form the corresponding ethers.

  • Cross-Coupling Reactions: The chloro substituents can participate in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds.

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) Reactant 4,6-Dichloro-5-fluoropyrimidin- 2-amine Product Substituted Pyrimidine Derivative Reactant->Product Displacement of Cl⁻ Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Product

General scheme of nucleophilic aromatic substitution on the pyrimidine core.

Biological Activity

Research on 5-substituted 2-amino-4,6-dichloropyrimidines has shown that these compounds can exhibit significant biological activity. Specifically, 5-fluoro-2-amino-4,6-dichloropyrimidine was identified as a potent inhibitor of immune-activated nitric oxide (NO) production in mouse peritoneal cells, with an IC₅₀ value of 2 µM[4]. This activity was reported to be higher than that of the reference compounds used in the study[4]. The compounds in this class did not show suppressive effects on cell viability, suggesting a specific mechanism of action[4]. The precise mechanism of action for this NO inhibition has not been fully elucidated[4].

G cluster_2 Inhibition of Nitric Oxide Production Compound 4,6-Dichloro-5-fluoropyrimidin- 2-amine Target Nitric Oxide Synthase (NOS) (Proposed Target) Compound->Target Inhibits Production Nitric Oxide (NO) Production Target->Production Inhibition Target->Inhibition Inhibition->Production Blocks

Conceptual diagram of the inhibitory action on nitric oxide production.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4,6-dichloro-5-fluoropyrimidin-2-amine is not publicly available. However, based on the SDS for structurally similar compounds such as 4,6-dichloro-5-fluoropyrimidine and other chlorinated pyrimidines, the following precautions should be considered[10][11][12][13]:

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • Hazards: May be harmful if swallowed or in contact with skin. May cause skin and eye irritation. May cause respiratory irritation.

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

  • In case of fire: Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction. Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

References

Unraveling the Anti-Inflammatory Potential: A Technical Guide to the Mechanism of Action of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-5-fluoropyrimidin-2-amine has emerged as a potent inhibitor of immune-activated nitric oxide (NO) production, a key process in inflammation. This technical guide provides a comprehensive overview of its mechanism of action, drawing upon existing data for the compound and its structural analogs. While the precise molecular interactions are still under investigation, compelling evidence points towards the inhibition of inducible nitric oxide synthase (iNOS), the primary enzyme responsible for the surge of NO during an inflammatory response. This document details the proposed mechanism, summarizes key quantitative data, provides an in-depth experimental protocol for assessing its activity, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The primary biological effect of 4,6-Dichloro-5-fluoropyrimidin-2-amine is the suppression of nitric oxide production in immune cells, such as macrophages, upon activation by inflammatory stimuli. A key study demonstrated that this compound is a highly effective inhibitor of immune-activated NO production, exhibiting a half-maximal inhibitory concentration (IC50) of 2 µM.[1][2][3] Although the exact mechanism was not fully elucidated in this initial report, the context of "immune-activated" NO production strongly implicates the inducible isoform of nitric oxide synthase (iNOS) as the target.

Based on studies of structurally related pyrimidine derivatives, a plausible mechanism of action for 4,6-Dichloro-5-fluoropyrimidin-2-amine is the direct inhibition of iNOS. This inhibition may occur through one or a combination of the following mechanisms:

  • Inhibition of iNOS Dimerization: The functional form of iNOS is a homodimer. Several pyrimidine-containing compounds have been shown to inhibit iNOS by binding to the iNOS monomer, thereby preventing the formation of the active dimeric enzyme.[4][5] This allosteric inhibition is a key mechanism for reducing iNOS activity.

  • Interaction with the Heme Prosthetic Group: Some small molecule inhibitors of iNOS are known to coordinate with the heme iron at the enzyme's active site, disrupting the catalytic cycle and preventing the synthesis of NO.[4][6]

The 2-amino-4,6-dichloropyrimidine scaffold provides a versatile platform for interacting with the iNOS protein, and the electronic properties conferred by the fluorine atom at the 5-position likely contribute to its high potency.

Signaling Pathway

The production of nitric oxide in response to inflammatory stimuli is tightly regulated by a complex signaling cascade. In macrophages, the activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), triggers a signaling pathway that culminates in the expression of the iNOS gene (NOS2). A central player in this pathway is the transcription factor Nuclear Factor-kappa B (NF-κB).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Recognition MyD88 MyD88 TLR4->MyD88 2. Adaptor Recruitment IKK IKK Complex MyD88->IKK 3. Kinase Activation IkB IκBα IKK->IkB 4. Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc 6. Nuclear Translocation Nucleus Nucleus NOS2 NOS2 Gene (iNOS) NFkB_nuc->NOS2 7. Transcription iNOS_mRNA iNOS mRNA NOS2->iNOS_mRNA iNOS_monomer iNOS Monomer (inactive) iNOS_mRNA->iNOS_monomer 8. Translation iNOS_dimer iNOS Dimer (active) iNOS_monomer->iNOS_dimer 9. Dimerization NO Nitric Oxide (NO) iNOS_dimer->NO 10. NO Synthesis L_Arginine L-Arginine L_Arginine->iNOS_dimer Compound 4,6-Dichloro-5-fluoropyrimidin-2-amine Compound->iNOS_monomer Inhibition

Figure 1: Proposed signaling pathway for the inhibition of iNOS by 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Quantitative Data

The following table summarizes the known quantitative data for the inhibitory activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its analogs on nitric oxide production.

CompoundIC50 (µM) for NO Production InhibitionCell TypeReference
4,6-Dichloro-5-fluoropyrimidin-2-amine2Mouse Peritoneal Cells[1][2][3]
4,6-Dichloro-5-isopropylpyrimidin-2-amine9 - 36Mouse Peritoneal Cells[2]
4,6-Dichloro-5-phenylpyrimidin-2-amine9 - 36Mouse Peritoneal Cells[2]
4,6-Dichloro-5-methylpyrimidin-2-amine9 - 36Mouse Peritoneal Cells[2]
4,6-Dichloro-5-ethylpyrimidin-2-amine9 - 36Mouse Peritoneal Cells[2]

Experimental Protocols

In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol details the methodology to assess the inhibitory effect of 4,6-Dichloro-5-fluoropyrimidin-2-amine on nitric oxide production in a macrophage cell line using the Griess assay.

4.1.1. Materials and Reagents

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

4.1.2. Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis start Start seed Seed RAW 264.7 cells (1x10^5 cells/well) in a 96-well plate start->seed incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 treat Treat cells with varying concentrations of the test compound incubate1->treat incubate2 Incubate for 1 hour treat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24 hours stimulate->incubate3 collect Collect 50 µL of cell culture supernatant incubate3->collect add_griess Add 50 µL of Griess Reagent (1:1 mixture of Solution A and B) collect->add_griess incubate4 Incubate for 10 minutes at room temperature add_griess->incubate4 read Measure absorbance at 540 nm incubate4->read calculate Calculate nitrite concentration read->calculate standard_curve Generate NaNO2 standard curve standard_curve->calculate ic50 Determine IC50 value calculate->ic50 end End ic50->end

Figure 2: Experimental workflow for the in vitro nitric oxide inhibition assay.

4.1.3. Step-by-Step Procedure

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine in DMSO. Create a series of dilutions of the test compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (no compound). Incubate the plate for 1 hour.

  • Cell Stimulation: Following the pre-treatment, add 10 µL of LPS solution (10 µg/mL stock) to each well to achieve a final concentration of 1 µg/mL, except for the negative control wells (which receive 10 µL of medium).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO2.

  • Nitrite Standard Curve: Prepare a standard curve of sodium nitrite in complete culture medium. A typical range would be from 0 to 100 µM.

  • Griess Assay:

    • Carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new 96-well plate.

    • Add 50 µL of the freshly prepared Griess reagent (an equal volume mixture of Solution A and Solution B) to each well containing the supernatant.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the samples at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings.

    • Plot the absorbance values of the sodium nitrite standards against their known concentrations to generate a standard curve.

    • Use the equation of the standard curve to calculate the concentration of nitrite in each experimental sample.

    • Plot the percentage of NO inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

4,6-Dichloro-5-fluoropyrimidin-2-amine is a potent inhibitor of immune-activated nitric oxide production. The available evidence strongly suggests that its mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS), likely through the disruption of enzyme dimerization or direct interaction with the active site. Further studies are warranted to precisely define the molecular interactions between this compound and the iNOS enzyme. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising anti-inflammatory agent.

References

The Biological Activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine, a fluorinated pyrimidine derivative with demonstrated anti-inflammatory potential. This document collates available data on its synthesis, in vitro activity, and relevant experimental methodologies. Particular focus is given to its potent inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. While the precise mechanism of action remains to be fully elucidated, this guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and its analogs.

Introduction

Pyrimidine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a fluorine atom into the pyrimidine ring can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its therapeutic potential. 4,6-Dichloro-5-fluoropyrimidin-2-amine has emerged as a potent inhibitor of immune-activated nitric oxide production, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.

Synthesis

General Synthetic Scheme:

The synthesis involves the conversion of a 2-amino-5-fluoro-4,6-dihydroxypyrimidine intermediate to 4,6-Dichloro-5-fluoropyrimidin-2-amine. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Biological Activity

The primary reported biological activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine is its potent inhibition of nitric oxide (NO) production in immune-stimulated cells.

Inhibition of Nitric Oxide Production

In a study investigating a series of 5-substituted 2-amino-4,6-dichloropyrimidines, 4,6-Dichloro-5-fluoropyrimidin-2-amine was identified as the most effective inhibitor of immune-activated NO production in mouse peritoneal cells.[1][2]

Table 1: In Vitro Inhibition of Nitric Oxide Production

CompoundIC₅₀ (µM)Cell LineStimulation
4,6-Dichloro-5-fluoropyrimidin-2-amine2Mouse Peritoneal CellsLPS + IFN-γ

IC₅₀: The half maximal inhibitory concentration. LPS: Lipopolysaccharide. IFN-γ: Interferon-gamma.

Cytotoxicity

The same study reported that 4,6-Dichloro-5-fluoropyrimidin-2-amine had no suppressive effects on the viability of the mouse peritoneal cells at the concentrations tested for NO inhibition, suggesting a favorable preliminary safety profile in vitro.[1][2]

Postulated Mechanism of Action

The precise mechanism by which 4,6-Dichloro-5-fluoropyrimidin-2-amine inhibits nitric oxide production has not yet been elucidated.[1][2] However, its activity is likely linked to the modulation of the inducible nitric oxide synthase (iNOS) pathway, which is responsible for the production of large amounts of NO during inflammation.

Potential mechanisms could involve:

  • Direct inhibition of iNOS enzyme activity: The compound may bind to the iNOS enzyme and inhibit its catalytic function.

  • Inhibition of iNOS gene expression: It might interfere with the signaling pathways that lead to the transcription and translation of the iNOS gene.

  • Scavenging of nitric oxide: While less likely to be the primary mechanism for a potent inhibitor, the compound could potentially react with and neutralize NO radicals.

Further research is required to determine the exact molecular target and signaling cascade affected by this compound.

nitric_oxide_signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_active NF-κB (active) NF-κB->NF-κB_active translocates Inhibitor 4,6-Dichloro-5-fluoropyrimidin-2-amine (Postulated Site of Action) Inhibitor->IKK_Complex Inhibitor->NF-κB_active iNOS_Protein iNOS Protein Inhibitor->iNOS_Protein iNOS_Gene iNOS Gene NF-κB_active->iNOS_Gene activates transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide iNOS_Protein->NO catalyzes Arginine Arginine Arginine->NO

Caption: Postulated iNOS Signaling Pathway and Potential Inhibition Sites.

Pharmacokinetics and Toxicology

There is currently no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or toxicology of 4,6-Dichloro-5-fluoropyrimidin-2-amine. Studies on other fluoropyrimidine derivatives suggest that metabolism can be complex and that toxicity profiles, particularly myelosuppression and gastrointestinal issues, are important considerations. However, these are general characteristics of the broader class of compounds and may not be representative of 4,6-Dichloro-5-fluoropyrimidin-2-amine. Further in vivo studies are necessary to determine its pharmacokinetic parameters and assess its safety profile.

Experimental Protocols

Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine (General Procedure)

This is a generalized protocol based on similar syntheses and should be optimized.

  • Starting Material: 2-amino-5-fluoro-4,6-dihydroxypyrimidine.

  • Chlorination: The dihydroxypyrimidine is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃). A tertiary amine base, like N,N-diethylaniline, may be used as a catalyst and acid scavenger.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

  • Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

In Vitro Nitric Oxide Inhibition Assay (Griess Assay)

This protocol is a standard method for measuring nitrite, a stable product of NO.

  • Cell Culture: Mouse peritoneal cells (or a suitable macrophage cell line like RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of 4,6-Dichloro-5-fluoropyrimidin-2-amine for a specified period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and NO production.

  • Incubation: The plate is incubated for a further 24-48 hours.

  • Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The IC₅₀ value is calculated by plotting the percentage of NO inhibition against the log of the compound concentration.

experimental_workflow_no_inhibition Start Start Seed_Cells Seed Macrophages in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere Seed_Cells->Adherence Compound_Treatment Treat with 4,6-Dichloro-5-fluoropyrimidin-2-amine Adherence->Compound_Treatment Stimulation Stimulate with LPS + IFN-γ Compound_Treatment->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Data_Analysis Calculate IC₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Technical Guide: 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15598-33-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,6-dichloro-5-fluoropyrimidin-2-amine, a halogenated pyrimidine derivative with significant potential in immunological and pharmacological research. This document details its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

PropertyValueSource
CAS Number 15598-33-1--INVALID-LINK--[1]
Molecular Formula C₄H₂Cl₂FN₃--INVALID-LINK--[2]
Alternate Names 2-Amino-4,6-dichloro-5-fluoropyrimidine--INVALID-LINK--[1]

Synthesis

A general and effective method for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, including 4,6-dichloro-5-fluoropyrimidin-2-amine, has been developed. The process involves the conversion of 5-substituted 2-amino-4,6-dihydroxypyrimidines into their dichlorinated analogs using the Vilsmeier-Haack-Arnold reagent, followed by deprotection.[3]

Experimental Protocol: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines[3]
  • Preparation of the Vilsmeier-Haack-Arnold Reagent: In a flask, add phosphorus oxychloride (POCl₃, 3 equivalents) to N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C. Stir the mixture for 30 minutes.

  • Chlorination: Add the respective 5-substituted 2-amino-4,6-dihydroxypyrimidine (1 equivalent) to the freshly prepared Vilsmeier-Haack-Arnold reagent. Heat the reaction mixture at 80 °C for 8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification of Intermediate: Evaporate the solvent under reduced pressure. The resulting crude residue is the 5-substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine.

  • Deprotection: Dissolve the crude intermediate in a mixture of 99% ethanol and 37% aqueous hydrochloric acid (HCl). Heat the solution at 50 °C for 2 hours.

  • Precipitation and Isolation: Add water to the reaction mixture and stir vigorously for 10 minutes. Collect the precipitated product by filtration.

  • Washing: Wash the filtered solid sequentially with a water/ethanol mixture (1:1), a 5% aqueous solution of NaHCO₃, and again with a water/ethanol mixture (1:1).

  • Drying: Dry the purified product to obtain the final 5-substituted 2-amino-4,6-dichloropyrimidine.

G cluster_prep Vilsmeier-Haack Reagent Preparation cluster_reaction Chlorination and Deprotection cluster_workup Work-up and Purification pocli POCl₃ reagent Vilsmeier-Haack-Arnold Reagent pocli->reagent 0 °C, 30 min dmf DMF dmf->reagent intermediate Protected Intermediate reagent->intermediate start 5-Substituted 2-amino-4,6-dihydroxypyrimidine start->intermediate 80 °C, 8 h product 4,6-Dichloro-5-fluoropyrimidin-2-amine intermediate->product 50 °C, 2 h deprotection Ethanol / Aqueous HCl deprotection->product quench Ice & NaHCO₃ Quench product->quench extract Ethyl Acetate Extraction quench->extract precipitate Precipitation with Water extract->precipitate wash Washing Sequence precipitate->wash final_product Purified Product wash->final_product

Caption: Synthesis workflow for 4,6-dichloro-5-fluoropyrimidin-2-amine.

Biological Activity

4,6-Dichloro-5-fluoropyrimidin-2-amine has demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in immune-activated cells.[3]

Quantitative Data: Inhibition of Nitric Oxide Production[3]
CompoundSubstituent (Position 5)IC₅₀ (µM)
Target Compound -F 2
Analog 1-H20
Analog 2-CH₃9
Analog 3-CH₂CH₃15
Analog 4-CH(CH₃)₂36

Among a series of 5-substituted analogs, the 5-fluoro derivative was the most effective inhibitor of nitric oxide production.[3] The parent compound, 2-amino-4,6-dichloropyrimidine, has also been reported to inhibit the replication of various viruses, including poliovirus and herpes simplex virus.[3][4]

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay in Mouse Peritoneal Macrophages[3][5][6][7]

This protocol outlines the measurement of nitric oxide production by assaying for its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Cell Harvesting and Seeding:

    • Harvest peritoneal macrophages from mice following standard procedures.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Incubate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of 4,6-dichloro-5-fluoropyrimidin-2-amine in the culture medium.

    • Treat the cells with the compound dilutions and incubate for 1 hour.

  • Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and NO production.

    • Incubate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[5]

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Nitric Oxide Assay cluster_analysis Data Analysis harvest Harvest Mouse Peritoneal Macrophages seed Seed Cells in 96-well Plate harvest->seed compound Add Compound Dilutions seed->compound Incubate 1 hr lps Stimulate with LPS compound->lps Incubate 24 hr supernatant Collect Supernatant lps->supernatant griess Add Griess Reagent supernatant->griess read Measure Absorbance at 540 nm griess->read Incubate 10-15 min calculate Calculate Nitrite Concentration read->calculate ic50 Determine IC₅₀ Value calculate->ic50

Caption: Experimental workflow for the in vitro nitric oxide assay.

Potential Mechanism of Action and Signaling Pathway

The inhibition of nitric oxide production by 4,6-dichloro-5-fluoropyrimidin-2-amine suggests interference with the inflammatory signaling cascade. While the precise mechanism has not been fully elucidated, a plausible target is the inducible nitric oxide synthase (iNOS) enzyme or its upstream regulatory pathways.[3] In macrophages, lipopolysaccharide (LPS) typically induces iNOS expression through the activation of the Toll-like receptor 4 (TLR4) and subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

The potent inhibitory effect of 4,6-dichloro-5-fluoropyrimidin-2-amine on NO production indicates that it likely acts downstream in this pathway, possibly by directly inhibiting iNOS activity or by suppressing its expression.

G cluster_pathway LPS-Induced Nitric Oxide Production Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activation iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Nuclear Translocation iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine to L-citrulline Inhibitor 4,6-Dichloro-5- fluoropyrimidin-2-amine Inhibitor->iNOS_protein Inhibition

References

solubility and stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Solubility and Stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Disclaimer: As of late 2025, specific public-domain quantitative solubility and stability data for 4,6-Dichloro-5-fluoropyrimidin-2-amine (CAS No. 15598-33-1) is limited. This guide provides a comprehensive framework based on the chemical properties of analogous compounds and established analytical methodologies. It is designed to enable researchers to generate precise data through standardized experimental protocols.

Introduction

4,6-Dichloro-5-fluoropyrimidin-2-amine is a halogenated pyrimidine derivative that serves as a versatile synthetic intermediate in medicinal chemistry. The electron-deficient pyrimidine core, substituted with two reactive chlorine atoms, a fluorine atom, and an amino group, makes it a valuable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors and other bioactive molecules.

A thorough understanding of the solubility and stability of this intermediate is paramount for drug development professionals. These physicochemical properties directly impact reaction kinetics, purification strategies, formulation development, storage conditions, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide outlines the expected solubility and stability profile of 4,6-Dichloro-5-fluoropyrimidin-2-amine and provides detailed experimental protocols for its empirical determination.

Solubility Profile

The solubility of 4,6-Dichloro-5-fluoropyrimidin-2-amine is dictated by its crystalline structure and the polarity imparted by its functional groups. The presence of the amino group provides a site for hydrogen bonding, while the dichlorofluoro-substituted pyrimidine ring contributes to its lipophilic character. Based on structurally similar compounds like 2-Amino-4,6-dichloropyrimidine, it is expected to have low aqueous solubility and higher solubility in common organic solvents.

Table 1: Predicted Solubility of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Solvent Temperature (°C) Predicted Solubility Category Rationale / Comments
Water 25 Very Low / Insoluble Halogenated aromatic core dominates over the single amino group's hydrophilic contribution.
Phosphate-Buffered Saline (pH 7.4) 25 Very Low Similar to water; minimal ionization expected at physiological pH.
Methanol 25 Sparingly Soluble Polar protic solvent capable of hydrogen bonding.
Ethanol 25 Sparingly Soluble Similar to methanol.
Acetone 25 Soluble Polar aprotic solvent; effective for many pyrimidine derivatives[1].
Dichloromethane (DCM) 25 Soluble Common solvent for halogenated organic compounds.
Dimethyl Sulfoxide (DMSO) 25 Freely Soluble High-polarity aprotic solvent, effective for a wide range of organic molecules.

| N,N-Dimethylformamide (DMF) | 25 | Freely Soluble | High-polarity aprotic solvent, similar to DMSO. |

Experimental Protocol: Thermodynamic Solubility Determination via HPLC

This protocol outlines a standardized method to determine the equilibrium (thermodynamic) solubility of the target compound in various solvents.

Objective: To quantify the maximum concentration of 4,6-Dichloro-5-fluoropyrimidin-2-amine that can be dissolved in a given solvent at equilibrium at a specified temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (ensuring undissolved solid remains) to a known volume of the selected solvent (e.g., 1 mL) in a glass vial.

    • Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the suspension to settle.

    • Carefully filter the supernatant through a 0.45 µm syringe filter to remove all undissolved solids. The filter material should be chemically compatible with the solvent.

  • Quantification:

    • Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., DMSO or acetonitrile).

    • Generate a multi-point calibration curve by preparing serial dilutions of the stock solution.

    • Dilute the filtered supernatant with an appropriate mobile phase to fall within the range of the calibration curve.

    • Analyze the diluted sample and calibration standards via a validated HPLC-UV method.

    • Calculate the concentration of the compound in the saturated solution by comparing its peak area to the calibration curve.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis A Add excess solid compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Filter supernatant (0.45 µm) B->C E Dilute filtered supernatant C->E D Prepare calibration standards F Inject samples & standards into HPLC D->F E->F G Quantify concentration using calibration curve F->G

Caption: Experimental workflow for thermodynamic solubility determination.

Stability Profile

The stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine is critical for its handling, storage, and use in synthesis. The pyrimidine ring is susceptible to degradation under harsh conditions. The two chlorine atoms are potential sites for nucleophilic substitution (hydrolysis), especially given the electron-withdrawing nature of the ring and the fluorine atom.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[2][3]

Table 2: Forced Degradation Conditions (ICH Guideline Approach)

Stress Condition Typical Reagents and Conditions Expected Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl; Room Temp to 60°C Hydrolysis of chloro groups to hydroxyl groups. Potential for ring degradation under harsh conditions.
Base Hydrolysis 0.1 M - 1 M NaOH; Room Temp to 60°C Hydrolysis of chloro groups. Dichloropyrimidines can be unstable in strongly alkaline solutions[1].
Oxidation 3-30% H₂O₂; Room Temp Oxidation of the amino group or the pyrimidine ring.
Thermal Solid state & in solution; ≥60°C General decomposition. Melting point can indicate solid-state thermal stability.

| Photostability | UV/Vis light exposure (ICH Q1B) | Photolytic cleavage or rearrangement. Related compounds are noted to be light-sensitive[1]. |

Experimental Protocol: Forced Degradation Study

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system.

  • Application of Stress:

    • Acid/Base Hydrolysis: Add an equal volume of acid (e.g., 0.2 M HCl) or base (e.g., 0.2 M NaOH) to the sample solution to achieve a final stress concentration of 0.1 M. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • Oxidation: Add the oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal: Heat the solution and a sample of the solid compound at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solution to a controlled light source as specified in ICH Q1B guidelines.

  • Analysis:

    • At each time point, withdraw an aliquot. Neutralize the acid/base stressed samples.

    • Analyze all samples by a suitable method, typically a reverse-phase HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradants. Mass spectrometry (LC-MS) is used for the identification of degradation products.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

G A Prepare compound solution (e.g., 1 mg/mL) B Expose aliquots to stress conditions A->B C Acid (HCl) B->C D Base (NaOH) B->D E Oxidant (H₂O₂) B->E F Heat (Solid & Solution) B->F G Light (ICH Q1B) B->G H Analyze samples at time points via HPLC-PDA/MS C->H D->H E->H F->H G->H I Identify & characterize degradants H->I J Develop stability-indicating method I->J

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways

The most probable degradation pathway under hydrolytic conditions is the sequential nucleophilic substitution of the chlorine atoms at the C4 and C6 positions by hydroxide ions. The C4 and C6 positions are activated towards nucleophilic attack by the ring nitrogens.

G Parent 4,6-Dichloro-5-fluoropyrimidin-2-amine Mono_OH 4-Chloro-5-fluoro-6-hydroxy- pyrimidin-2-amine (and/or C4-hydroxy isomer) Parent->Mono_OH Hydrolysis (H₂O/OH⁻) -Cl⁻ Di_OH 4,6-Dihydroxy-5-fluoro- pyrimidin-2-amine Mono_OH->Di_OH Further Hydrolysis -Cl⁻

Caption: Potential hydrolytic degradation pathway for the compound.

Summary and Recommendations

ParameterSummary of Expected Properties & Recommendations
Solubility Expected: Poorly soluble in aqueous media, with good solubility in polar aprotic organic solvents like DMSO and DMF. Recommendation: For use in aqueous reactions or assays, consider formulation with co-solvents or the use of DMSO stock solutions with low final concentrations. Confirm solubility experimentally before use in large-scale synthesis.
Stability Expected: The compound is likely susceptible to hydrolysis under both acidic and basic conditions, leading to the displacement of chloride ions. It may also be sensitive to light. Solid-state thermal stability is predicted to be good under standard conditions. Recommendation: Store the solid material in a cool, dry, and dark place under an inert atmosphere. Solutions should be prepared fresh. Avoid exposure to strong acids, bases, and prolonged light. A comprehensive forced degradation study is essential to understand its liabilities before advancing it in a drug development program.

References

Technical Guide: Spectroscopic Analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound 4,6-Dichloro-5-fluoropyrimidin-2-amine (CAS No. 15598-33-1). While specific, publicly available experimental spectra for this exact compound are not readily found in the scientific literature or public databases, this document outlines the predicted spectral characteristics based on its chemical structure and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated NMR and mass spectrometry data for 4,6-Dichloro-5-fluoropyrimidin-2-amine. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted NMR Data for 4,6-Dichloro-5-fluoropyrimidin-2-amine

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Assignment
¹H5.0 - 7.0Broad Singlet-NH₂
¹³C~160DoubletJ(C,F) ≈ 20-30C2
~150 (d, J(C,F) ≈ 240-260)DoubletJ(C,F) ≈ 240-260C5
~140DoubletJ(C,F) ≈ 15-25C4/C6
~140DoubletJ(C,F) ≈ 15-25C6/C4
¹⁹F-120 to -150Singlet or Broad Singlet-F on C5

Table 2: Predicted Mass Spectrometry Data for 4,6-Dichloro-5-fluoropyrimidin-2-amine

Parameter Predicted Value Notes
Molecular Formula C₄H₂Cl₂FN₃
Molecular Weight 181.99 g/mol
Monoisotopic Mass 179.9660 Da
Predicted m/z (M⁺) 180, 182, 184Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster with an approximate ratio of 9:6:1.
Major Fragmentation Pathways Loss of Cl, HCN, or other small neutral fragments.The fragmentation pattern will be influenced by the stability of the pyrimidine ring and the relative lability of the substituents.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for a compound such as 4,6-Dichloro-5-fluoropyrimidin-2-amine. These protocols are based on standard laboratory practices.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 4,6-Dichloro-5-fluoropyrimidin-2-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent will depend on the solubility of the compound.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer equipped with a fluorine probe.

    • Use a proton-decoupled pulse sequence.

    • The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds (e.g., -50 to -250 ppm).

    • An external reference standard, such as CFCl₃ (0 ppm), is typically used.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion M⁺•.

    • Set the mass range to scan from approximately m/z 50 to 500 to ensure detection of the molecular ion and major fragments.

    • For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of 4,6-Dichloro- 5-fluoropyrimidin-2-amine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (LRMS & HRMS) purification->ms interpretation Spectral Data Analysis - Chemical Shifts - Coupling Constants - Fragmentation nmr->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

A logical workflow for the synthesis, purification, and spectroscopic characterization.

This technical guide provides a framework for understanding the expected NMR and mass spectrometry data for 4,6-Dichloro-5-fluoropyrimidin-2-amine. While experimental data is not publicly available, the predicted values and general protocols outlined here offer valuable guidance for researchers involved in the synthesis and characterization of this and related compounds. The provided workflow illustrates a standard approach to structural elucidation using modern spectroscopic techniques.

References

crystal structure analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4,6-Dichloro-5-fluoropyrimidin-2-amine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug development. While a definitive crystal structure analysis for this specific compound is not publicly available, this document outlines detailed experimental protocols for its synthesis and proposes a workflow for its structural characterization by single-crystal X-ray diffraction. The guide also presents a comparative analysis based on the known crystal structures of closely related pyrimidine derivatives to infer potential structural features. This information is intended to support researchers in the synthesis, characterization, and application of this compound in drug discovery pipelines.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of halogen substituents, particularly fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and membrane permeability. 4,6-Dichloro-5-fluoropyrimidin-2-amine is a key building block in the synthesis of more complex molecules, and a thorough understanding of its three-dimensional structure is crucial for rational drug design. This guide addresses the synthesis and potential structural analysis of this compound.

Synthesis Protocol

The synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine can be achieved through a multi-step process starting from 2-amino-5-fluoro-4,6-dihydroxypyrimidine. The following protocol is based on established methods for the synthesis of similar chloropyrimidines.

2.1. Materials and Reagents

  • 2-Amino-5-fluoro-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or other suitable base

  • Toluene or other high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

2.2. Experimental Procedure

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-fluoro-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride and a suitable solvent such as toluene.

  • Add a catalytic amount of N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 4,6-Dichloro-5-fluoropyrimidin-2-amine.

2.3. Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Melting Point: To assess the purity of the compound.

Proposed Workflow for Crystal Structure Analysis

As no public crystal structure data is available for 4,6-Dichloro-5-fluoropyrimidin-2-amine, the following workflow is proposed for its determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of 4,6-Dichloro-5- fluoropyrimidin-2-amine purification Purification by Column Chromatography synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization screening Solvent Screening for Single Crystal Growth characterization->screening optimization Optimization of Crystallization Conditions (Temperature, Concentration) screening->optimization harvesting Crystal Harvesting and Mounting optimization->harvesting data_collection Data Collection using a Single-Crystal Diffractometer harvesting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

Caption: Proposed experimental workflow for the crystal structure analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Comparative Structural Analysis

In the absence of a determined crystal structure for 4,6-Dichloro-5-fluoropyrimidin-2-amine, we can infer potential structural characteristics by examining closely related pyrimidine derivatives that have been structurally characterized.

Table 1: Crystallographic Data for Structurally Related Pyrimidine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-Amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃MonoclinicP2₁/c8.354(2)11.969(2)6.814(2)109.13(2)644.1(3)4
4,6-Dichloro-5-methylpyrimidin-2-amineC₅H₅Cl₂N₃MonoclinicP2₁/n7.821(2)10.554(3)8.879(2)98.68(2)724.1(3)4

Data sourced from publicly available crystallographic databases.

Based on these related structures, it is anticipated that 4,6-Dichloro-5-fluoropyrimidin-2-amine will crystallize in a common space group, likely monoclinic or orthorhombic. The pyrimidine ring is expected to be essentially planar. The key structural features to investigate would be:

  • Intermolecular Interactions: The presence of the amino group suggests the formation of hydrogen bonds (N-H···N or N-H···F) which will likely play a significant role in the crystal packing.

  • Influence of the Fluorine Atom: The electronegative fluorine atom at the 5-position is expected to influence the electron distribution within the pyrimidine ring and may participate in halogen bonding or other weak intermolecular interactions.

Logical Relationship of Synthesis and Analysis

The successful structural elucidation of 4,6-Dichloro-5-fluoropyrimidin-2-amine is contingent upon a logical progression from synthesis to high-quality single crystals suitable for X-ray diffraction.

logical_relationship start Starting Material: 2-Amino-5-fluoro-4,6-dihydroxypyrimidine synthesis Chemical Synthesis: Chlorination start->synthesis product Product: 4,6-Dichloro-5-fluoropyrimidin-2-amine synthesis->product purification Purification product->purification pure_product High Purity Product purification->pure_product crystallization Crystallization pure_product->crystallization single_crystal Single Crystal crystallization->single_crystal xrd X-ray Diffraction Analysis single_crystal->xrd structure Crystal Structure Determination xrd->structure

Caption: Logical flow from synthesis to crystal structure determination.

Conclusion

While the definitive crystal structure of 4,6-Dichloro-5-fluoropyrimidin-2-amine remains to be determined, this guide provides a robust framework for its synthesis and crystallographic analysis. The outlined protocols and comparative data from related structures offer valuable insights for researchers working with this compound. The determination of its precise three-dimensional structure will undoubtedly contribute to a deeper understanding of its chemical properties and facilitate its application in the design of novel therapeutic agents. It is recommended that future work focus on obtaining single crystals of this compound and performing the proposed X-ray diffraction analysis to fill the current knowledge gap.

An In-depth Technical Guide to 4,6-Dichloro-5-fluoropyrimidin-2-amine: Synthesis, Reactivity, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-5-fluoropyrimidin-2-amine, a halogenated pyrimidine derivative, is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its unique structural features, including multiple reactive sites, make it a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and known biological activities, with a focus on its potential as an anti-inflammatory agent. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and application of this compound in drug development programs.

Chemical Properties and Identification

PropertyValueReference
Chemical Name 4,6-Dichloro-5-fluoropyrimidin-2-amine
CAS Number 15598-33-1[1][2][3][4]
Molecular Formula C4H2Cl2FN3[1]
Molecular Weight 181.98 g/mol [1][3]
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water.

Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine

The synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine can be achieved from its dihydroxy analog, 2-amino-5-fluoro-4,6-dihydroxypyrimidine. A key method involves the use of a Vilsmeier-Haack-Arnold reagent for chlorination, followed by a deprotection step. This approach provides the target compound in high yield.[5]

Experimental Protocol: Synthesis from 2-amino-5-fluoro-4,6-dihydroxypyrimidine[6]

Step 1: Formation of the Vilsmeier-Haack-Arnold Reagent and Subsequent Chlorination

  • To a solution of 2-amino-5-fluoro-4,6-dihydroxypyrimidine (1 equivalent) in an appropriate solvent, the Vilsmeier-Haack-Arnold reagent is added. This reagent is typically prepared from phosphorus oxychloride and a formamide derivative.

  • The reaction mixture is heated to facilitate the conversion of the hydroxyl groups to chlorine atoms.

  • The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is worked up to isolate the intermediate, a 5-substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine.

Step 2: Deprotection to Yield 4,6-Dichloro-5-fluoropyrimidin-2-amine

  • The crude intermediate from Step 1 is dissolved in a mixture of 99% ethanol and 37% aqueous hydrochloric acid.[5]

  • The reaction mixture is heated at 50 °C for 2 hours, during which the product precipitates as a crystalline solid.[5]

  • Water is added to the mixture, and it is stirred vigorously for 10 minutes.[5]

  • The precipitated product is collected by filtration and washed sequentially with a water/ethanol mixture, a 5% aqueous solution of sodium bicarbonate, and again with a water/ethanol mixture.[5]

  • The final product is dried to yield 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Chemical Reactivity and Reactions

The chemical reactivity of 4,6-Dichloro-5-fluoropyrimidin-2-amine is primarily dictated by the two chlorine atoms attached to the pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, making the compound a valuable building block for creating a diverse range of derivatives.

The electron-withdrawing nature of the pyrimidine ring, further enhanced by the fluorine and chlorine substituents, activates the C4 and C6 positions for nucleophilic attack. Reactions with various nucleophiles, particularly amines, can be performed to introduce different functional groups at these positions.[6] The amino group at the C2 position can also be a site for further functionalization, although it is generally less reactive towards substitution compared to the chloro groups.

Biological Activity and Applications

Derivatives of dichloropyrimidine are widely recognized for their potential as kinase inhibitors, which are crucial in cancer therapy.[7] However, a notable and specific biological activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine is its potent inhibitory effect on the production of nitric oxide (NO) in immune-activated cells.[5]

Inhibition of Nitric Oxide Production

A study by Perina et al. (2013) demonstrated that 4,6-Dichloro-5-fluoropyrimidin-2-amine is a highly effective inhibitor of immune-activated NO production in mouse peritoneal cells.[5] The compound exhibited an IC50 of 2 µM, indicating strong anti-inflammatory potential.[5] The overproduction of nitric oxide is a key factor in the pathophysiology of various inflammatory diseases, making inhibitors of NO production attractive therapeutic targets. While the precise mechanism of action for this compound remains to be elucidated, its ability to suppress NO production suggests it may interfere with inflammatory signaling pathways.[5]

Quantitative Biological Data
CompoundBiological ActivitySystemIC50Reference
4,6-Dichloro-5-fluoropyrimidin-2-amineInhibition of immune-activated nitric oxide (NO) productionMouse peritoneal cells2 µM[5]

Signaling Pathways and Experimental Workflows

While the specific molecular target and signaling pathway for the NO-inhibitory activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine are not yet known, a general understanding of the role of nitric oxide in inflammation provides a context for its biological effects. The following diagram illustrates a simplified workflow for assessing the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production.

experimental_workflow cluster_cell_culture Cell Culture and Stimulation cluster_treatment Compound Treatment cluster_assay Nitric Oxide Measurement cluster_analysis Data Analysis macrophages Mouse Peritoneal Macrophages lps_ifn LPS + IFN-γ Stimulation macrophages->lps_ifn Stimulation compound 4,6-Dichloro-5-fluoropyrimidin-2-amine (Varying Concentrations) lps_ifn->compound Treatment griess_reagent Griess Reagent Addition compound->griess_reagent Assay spectrophotometry Spectrophotometry (540 nm) griess_reagent->spectrophotometry no_quantification Nitrite Quantification spectrophotometry->no_quantification ic50 IC50 Calculation no_quantification->ic50

Caption: Workflow for assessing the inhibitory effect on NO production.

The following diagram illustrates the general role of inducible nitric oxide synthase (iNOS) in the inflammatory response, which is a likely target pathway for the observed biological activity.

inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_cell Macrophage cluster_effects Biological Effects LPS LPS Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IFNg IFN-γ IFNg->Receptor Signaling Intracellular Signaling (e.g., NF-κB, JAK-STAT) Receptor->Signaling iNOS_gene iNOS Gene Transcription Signaling->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation Arginine L-Arginine iNOS_protein->Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Inflammation Inflammation NO->Inflammation Vasodilation Vasodilation NO->Vasodilation Cytotoxicity Cytotoxicity NO->Cytotoxicity compound 4,6-Dichloro-5- fluoropyrimidin-2-amine compound->iNOS_protein Potential Inhibition

Caption: Potential inhibition of the iNOS pathway in inflammation.

Conclusion

4,6-Dichloro-5-fluoropyrimidin-2-amine is a promising chemical entity for the development of novel therapeutics. Its straightforward synthesis and high reactivity make it an attractive starting material for creating diverse chemical libraries. The discovery of its potent nitric oxide inhibitory activity opens up new avenues for its application in the field of anti-inflammatory drug discovery. Further investigation into its mechanism of action and the exploration of its structure-activity relationship are warranted to fully realize its therapeutic potential. This guide provides a solid foundation of the current knowledge on this compound, aiming to accelerate future research and development efforts.

References

Unlocking Therapeutic Potential: A Technical Guide to 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-5-fluoropyrimidin-2-amine is a versatile heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms and a fluorine atom on the pyrimidine core, provides a fertile ground for the development of novel therapeutic agents. This technical guide delves into the synthesis, chemical reactivity, and, most importantly, the burgeoning research applications of this compound, with a particular focus on its potential as a kinase inhibitor. Summarized quantitative data, detailed experimental protocols, and visualizations of key biological pathways are provided to empower researchers in their drug discovery endeavors.

Synthesis and Chemical Properties

The synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its derivatives is a critical first step in exploring their therapeutic applications. A general and efficient method involves the chlorination of a 2-amino-5-fluoropyrimidine-4,6-diol precursor.

General Synthesis of 5-Substituted-2-amino-4,6-dichloropyrimidines

A robust method for the synthesis of a range of 5-substituted 2-amino-4,6-dichloropyrimidines, including the 5-fluoro derivative, has been developed.[1] The key steps are outlined below:

Experimental Protocol: Synthesis of 5-Substituted-2-amino-4,6-dichloropyrimidines [1]

  • Preparation of the Vilsmeier-Haack-Arnold Reagent: In a flask, add phosphorus oxychloride (POCl₃, 3.0 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) at 0 °C. Stir the mixture for 30 minutes.

  • Chlorination: To the freshly prepared Vilsmeier-Haack-Arnold reagent, add the corresponding 2-amino-5-substituted-pyrimidine-4,6-diol (1.0 equivalent) in one portion.

  • Reaction: Heat the reaction mixture at 80 °C for 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry to yield the crude 5-substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine.

  • Deprotection: Dissolve the crude product in a mixture of 99% ethanol and 37% aqueous HCl. Heat the solution at 50 °C for 2 hours.

  • Isolation: Add water to the reaction mixture and stir for 10 minutes. Filter the precipitated product, wash with a water/ethanol mixture, 5% aqueous NaHCO₃, and again with a water/ethanol mixture. Dry the product to obtain the pure 5-substituted 2-amino-4,6-dichloropyrimidine.

This optimized procedure provides high yields of the desired products.[1]

Chemical Reactivity and Derivatization

The two chlorine atoms at the 4- and 6-positions of the pyrimidine ring are susceptible to nucleophilic substitution, making 4,6-Dichloro-5-fluoropyrimidin-2-amine an excellent building block for creating diverse chemical libraries. Common reactions include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the chloro-positions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dichloropyrimidine with boronic acids or esters, facilitating the introduction of aryl or heteroaryl substituents.

These reactions provide a gateway to a vast chemical space, enabling the fine-tuning of pharmacological properties.

Experimental Workflow for Derivatization

experimental_workflow start 4,6-Dichloro-5-fluoropyrimidin-2-amine reaction1 Buchwald-Hartwig Amination (Pd catalyst, ligand, base, amine) start->reaction1 R-NH2 reaction2 Suzuki-Miyaura Coupling (Pd catalyst, base, boronic acid/ester) start->reaction2 R-B(OH)2 product1 Mono- or Di-aminated Derivatives reaction1->product1 product2 Mono- or Di-arylated/heteroarylated Derivatives reaction2->product2

Caption: General workflow for the derivatization of 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Research Applications: A Focus on Kinase Inhibition

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The structural features of 4,6-Dichloro-5-fluoropyrimidin-2-amine make it an attractive starting point for the development of potent and selective inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Inhibition of Nitric Oxide Production

A study on a series of 5-substituted 2-amino-4,6-dichloropyrimidines revealed their ability to inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells.[1] Notably, 4,6-Dichloro-5-fluoropyrimidin-2-amine was the most potent compound in this series.[1]

CompoundTargetIC50 (µM)Cell Line
4,6-Dichloro-5-fluoropyrimidin-2-amine Nitric Oxide Production2Mouse Peritoneal Cells
5-Ethyl-2-amino-4,6-dichloropyrimidineNitric Oxide Production9Mouse Peritoneal Cells
5-Phenyl-2-amino-4,6-dichloropyrimidineNitric Oxide Production36Mouse Peritoneal Cells

Table 1: Inhibitory Activity against Nitric Oxide Production. [1]

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay [1]

  • Cell Culture: Culture mouse peritoneal cells in a suitable medium.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Stimulation: Stimulate the cells to produce nitric oxide.

  • Nitrite Measurement: After a 24-hour incubation, measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of NO production (IC50).

Development of JAK2 Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate cell growth, survival, and differentiation. Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

The discovery of AZD1480, a potent JAK2 inhibitor, highlights the potential of the 4,6-dichloro-5-fluoropyrimidin-2-amine scaffold in this area.[2] AZD1480 is a derivative of this core structure and has demonstrated efficacy in preclinical models.[2]

JAK/STAT Signaling Pathway and Inhibition

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Gene Gene Transcription (Proliferation, Inflammation) DNA->Gene Cytokine Cytokine Cytokine->receptor Inhibitor 4,6-Dichloro-5-fluoropyrimidin-2-amine Derivative (e.g., AZD1480) Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of 4,6-Dichloro-5-fluoropyrimidin-2-amine derivatives.

Potential as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.

Research on related 2-amino-4-aryl-5-chloropyrimidines has demonstrated their potential as dual inhibitors of VEGFR-2 and Cyclin-Dependent Kinase 1 (CDK1).[3] This suggests that the 2-amino-4,6-dichloropyrimidine scaffold is a promising template for developing anti-angiogenic agents.

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Gene Gene Transcription (Angiogenesis, Proliferation) PKC->Gene Akt Akt PI3K->Akt Akt->Gene VEGF VEGF VEGF->VEGFR2 Inhibitor 4,6-Dichloro-5-fluoropyrimidin-2-amine Derivative Inhibitor->VEGFR2 Inhibition

Caption: The VEGFR-2 signaling pathway and the potential inhibitory role of 4,6-Dichloro-5-fluoropyrimidin-2-amine derivatives.

Further screening of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its derivatives against a panel of kinases, including VEGFR-2, is warranted to fully elucidate their potential in this therapeutic area.

Future Directions

4,6-Dichloro-5-fluoropyrimidin-2-amine represents a valuable and versatile building block for the discovery of novel therapeutic agents. The existing data strongly supports its application as a scaffold for kinase inhibitors, particularly targeting the JAK/STAT and potentially the VEGFR signaling pathways. Future research should focus on:

  • Broad Kinase Profiling: Screening the compound and its derivatives against a comprehensive panel of kinases to identify novel targets and understand its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure through reactions like Suzuki coupling and Buchwald-Hartwig amination to optimize potency and selectivity for specific kinase targets.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of cancer and inflammatory diseases.

The continued exploration of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its analogues holds significant promise for the development of next-generation targeted therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dichloro-5-fluoropyrimidin-2-amine: Discovery, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 4,6-dichloro-5-fluoropyrimidin-2-amine. This halogenated pyrimidine derivative has emerged as a molecule of interest in medicinal chemistry due to its potent biological activity. This document details its synthesis, physicochemical properties, and its role as an inhibitor of nitric oxide production, making it a valuable scaffold for further drug development.

Discovery and History

The synthesis and initial biological evaluation of 4,6-dichloro-5-fluoropyrimidin-2-amine were prominently detailed in a 2005 study by Česnek, Zikán, and colleagues.[1] This research focused on a series of 5-substituted 2-amino-4,6-dichloropyrimidines and their effects on immune-activated nitric oxide (NO) production.[1] The motivation for this work stemmed from the known antiviral properties of the parent compound, 2-amino-4,6-dichloropyrimidine.[1]

The study revealed that the introduction of a fluorine atom at the 5-position of the pyrimidine ring resulted in a compound with exceptionally high inhibitory activity on NO production in mouse peritoneal cells.[1] This discovery marked 4,6-dichloro-5-fluoropyrimidin-2-amine as a significant lead compound for the development of anti-inflammatory agents. The pyrimidine core is a well-established scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including antiviral and anticancer drugs.[2][3] The unique substitution pattern of 4,6-dichloro-5-fluoropyrimidin-2-amine, with its reactive chlorine atoms and the fluorine atom influencing the electronic properties of the ring, makes it a versatile building block for creating diverse chemical libraries.[4]

Physicochemical and Biological Properties

The following table summarizes the key quantitative data for 4,6-dichloro-5-fluoropyrimidin-2-amine and its non-fluorinated parent compound for comparison.

Property4,6-Dichloro-5-fluoropyrimidin-2-amine2-Amino-4,6-dichloropyrimidine
Molecular Formula C₄H₂Cl₂FN₃C₄H₃Cl₂N₃
Molecular Weight 182.00 g/mol 163.99 g/mol [5]
Appearance White solid[1]Off-white to tan crystalline powder[6]
Melting Point 184–186 °C[1]312 °C (decomposes)[6]
Biological Activity (IC₅₀) 2 µM (inhibition of NO production)[1]Not reported for NO inhibition
CAS Number 15598-33-156-05-3[6]

Synthesis and Experimental Protocols

The synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine is achieved through a two-step process starting from the condensation of diethyl fluoromalonate with guanidine, followed by chlorination.[1]

Synthesis of 2-Amino-5-fluoropyrimidine-4,6-diol

This precursor is synthesized by the condensation of diethyl fluoromalonate and guanidine in the presence of sodium ethoxide.[1]

Experimental Protocol:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (2.2 equivalents) in absolute ethanol.

  • Guanidine hydrochloride (1.1 equivalents) is added to the sodium ethoxide solution and stirred for 30 minutes.

  • Diethyl fluoromalonate (1.0 equivalent) is added dropwise to the reaction mixture.

  • The mixture is refluxed for 5 hours.

  • After cooling, the precipitate is filtered, washed with ethanol, and then dissolved in water.

  • The aqueous solution is acidified with acetic acid to a pH of 5-6.

  • The resulting precipitate, 2-amino-5-fluoropyrimidine-4,6-diol, is filtered, washed with water and ethanol, and dried.[1]

Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine

The chlorination of the diol precursor is achieved using a Vilsmeier-Haack-Arnold reagent (phosphoryl chloride and dimethylformamide).[1]

Experimental Protocol:

  • A mixture of phosphoryl chloride (POCl₃, 10 equivalents) and N,N-dimethylformamide (DMF, 1.1 equivalents) is prepared and stirred.

  • 2-Amino-5-fluoropyrimidine-4,6-diol (1.0 equivalent) is added portion-wise to the POCl₃/DMF mixture.

  • The reaction mixture is heated at 100-110 °C for 2 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is poured onto crushed ice and the resulting mixture is stirred.

  • The precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure 4,6-dichloro-5-fluoropyrimidin-2-amine.[1]

Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathway and the general workflow for evaluating the biological activity of 4,6-dichloro-5-fluoropyrimidin-2-amine.

G cluster_synthesis Synthetic Pathway A Diethyl fluoromalonate + Guanidine B Condensation (NaOEt, EtOH, Reflux) A->B C 2-Amino-5-fluoropyrimidine-4,6-diol B->C D Chlorination (POCl3, DMF, 110°C) C->D E 4,6-Dichloro-5-fluoropyrimidin-2-amine D->E

Caption: Synthetic pathway for 4,6-dichloro-5-fluoropyrimidin-2-amine.

G cluster_workflow Biological Evaluation Workflow A Synthesized Compound (4,6-Dichloro-5-fluoropyrimidin-2-amine) B In vitro NO Assay (Mouse Peritoneal Cells) A->B F Cell Viability Assay (MTT Assay) A->F C Stimulation with LPS/IFN-γ B->C D Measurement of Nitrite Concentration (Griess Assay) C->D E Calculation of IC50 Value D->E G Determination of Cytotoxicity F->G

Caption: Experimental workflow for biological activity assessment.

Mechanism of Action and Signaling Pathway

4,6-Dichloro-5-fluoropyrimidin-2-amine has been identified as a potent inhibitor of nitric oxide (NO) production.[1] While the precise mechanism of action has not been fully elucidated, it is known that NO is a key signaling molecule in inflammatory processes, produced by the enzyme inducible nitric oxide synthase (iNOS). The overproduction of NO is associated with various inflammatory diseases.

The diagram below illustrates the general inflammatory pathway leading to NO production and the putative point of inhibition by 4,6-dichloro-5-fluoropyrimidin-2-amine.

G cluster_pathway Inflammatory Signaling and NO Production LPS LPS / IFN-γ (Inflammatory Stimuli) Receptor Cell Surface Receptors (e.g., TLR4) LPS->Receptor Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPKs) Receptor->Signaling iNOS_gene iNOS Gene Transcription Signaling->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inhibitor 4,6-Dichloro-5-fluoropyrimidin-2-amine Inhibitor->NO_production Inhibition

Caption: Putative inhibition of nitric oxide production pathway.

Future Outlook

4,6-Dichloro-5-fluoropyrimidin-2-amine represents a promising scaffold for the development of novel therapeutics, particularly in the area of anti-inflammatory agents. Its potent inhibition of nitric oxide production warrants further investigation to elucidate the specific molecular target and mechanism of action. The reactive chlorine atoms at the 4 and 6 positions provide opportunities for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. Future research in this area could lead to the development of new drugs for a range of inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for the Use of 4,6-Dichloro-5-fluoropyrimidin-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP within the kinase hinge region. The strategic functionalization of the pyrimidine core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. 4,6-Dichloro-5-fluoropyrimidin-2-amine is a valuable starting material for the synthesis of a diverse range of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs). The presence of two reactive chloro groups at the C4 and C6 positions allows for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various side chains to probe the ATP-binding pocket. The fluorine atom at the C5 position can enhance binding affinity through favorable interactions with the kinase active site. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from 4,6-dichloro-5-fluoropyrimidin-2-amine, with a focus on CDK inhibitors.

Synthetic Strategy

The primary synthetic route for elaborating the 4,6-dichloro-5-fluoropyrimidin-2-amine scaffold involves sequential nucleophilic aromatic substitution (SNAr) reactions. The inherent reactivity differences between the C4 and C6 positions, influenced by the electronic effects of the 2-amino group and the 5-fluoro substituent, can be exploited to achieve regioselective substitutions. Typically, the first SNAr reaction occurs at the more electrophilic C4 position, followed by substitution at the C6 position under more forcing conditions.

A common strategy involves the initial reaction with a primary or secondary amine at the C4 position, followed by the introduction of a different amine at the C6 position. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors and can be adapted for 4,6-dichloro-5-fluoropyrimidin-2-amine.

Protocol 1: General Procedure for Sequential SNAr Amination

Step 1: Monosubstitution at the C4 Position

  • To a solution of 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 eq) in a suitable solvent such as isopropanol or THF, add the first amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude intermediate, 2-amino-4-(substituted-amino)-6-chloro-5-fluoropyrimidine, can often be used in the next step without further purification.

Step 2: Disubstitution at the C6 Position

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as n-butanol or 1,4-dioxane.

  • Add the second amine (1.2 eq) and, if necessary, an additional amount of base (e.g., DIPEA, 1.5 eq).

  • Heat the reaction mixture to reflux (typically 100-140 °C) for 12-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 2,4,6-trisubstituted pyrimidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (CDK4/6)

This protocol describes a general method to determine the in vitro potency of synthesized compounds against CDK4/cyclin D1 and CDK6/cyclin D3 using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes

  • Kinase substrate (e.g., Rb protein fragment)

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the CDK enzyme and the Rb substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the respective enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for a further 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation

The following table summarizes the inhibitory activities of representative 2,4-diaminopyrimidine derivatives against various cyclin-dependent kinases. While not directly derived from 4,6-dichloro-5-fluoropyrimidin-2-amine, these data illustrate the potential of the 2-aminopyrimidine scaffold for potent and selective CDK inhibition.

Compound IDTarget KinaseIC50 (nM)[1]
22 CDK77.21
CDK9>700
CDK1>1000
CDK2>1000
CDK4>1000
CDK6>1000
BTX-A51 CDK7272.30
CDK9143.2

Visualizations

Signaling Pathway

The synthesized kinase inhibitors based on the 4,6-dichloro-5-fluoropyrimidin-2-amine scaffold are potent inhibitors of cyclin-dependent kinases, particularly CDK4 and CDK6. These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

CDK4_6_Signaling_Pathway cluster_legend Legend Mitogens Mitogenic Signals (e.g., Growth Factors) Ras_MAPK Ras/MAPK Pathway Mitogens->Ras_MAPK PI3K_AKT PI3K/AKT Pathway Mitogens->PI3K_AKT CyclinD Cyclin D Synthesis Ras_MAPK->CyclinD PI3K_AKT->CyclinD CDK4_6_CyclinD Active Cyclin D/CDK4/6 Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD pRb pRb CDK4_6_CyclinD->pRb Phosphorylation Arrest G1 Arrest CDK4_6_CyclinD->Arrest Inhibitor 4,6-Disubstituted-2-aminopyrimidine Inhibitor Inhibitor->CDK4_6_CyclinD pRb_P pRb-P (Phosphorylated) E2F E2F S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes Transcription E2F_pRb pRb-E2F Complex E2F_pRb->pRb_P E2F_pRb->E2F Release CellCycle G1-S Phase Transition S_Phase_Genes->CellCycle Signal Signaling Molecule Pathway Signaling Pathway Kinase Kinase/Complex Inhibitor_node Inhibitor

Caption: CDK4/6 Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors from 4,6-dichloro-5-fluoropyrimidin-2-amine.

Experimental_Workflow Start 4,6-Dichloro-5-fluoropyrimidin-2-amine Step1 Step 1: SₙAr with Amine 1 (C4-Substitution) Start->Step1 Intermediate 2-Amino-4-(R¹-amino)-6-chloro- 5-fluoropyrimidine Step1->Intermediate Step2 Step 2: SₙAr with Amine 2 (C6-Substitution) Intermediate->Step2 Product Final Product: 2-Amino-4,6-disubstituted Pyrimidine Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (e.g., CDK4/6) Characterization->Kinase_Assay SAR SAR Analysis & Optimization Kinase_Assay->SAR SAR->Step1 Iterate

Caption: Synthetic and Evaluation Workflow.

Logical Relationships

The logical flow from starting material to the desired biological outcome is depicted below. This highlights the key decision-making and iterative processes in kinase inhibitor development.

Logical_Relationships Scaffold Pyrimidine Scaffold (4,6-Dichloro-5-fluoropyrimidin-2-amine) Synthesis Chemical Synthesis (Sequential SₙAr) Scaffold->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (Kinase Assays) Library->Screening Data Activity & Selectivity Data (IC₅₀ Values) Screening->Data SAR SAR-Guided Optimization Data->SAR SAR->Synthesis Design New Analogs Lead Lead Compound SAR->Lead

Caption: Kinase Inhibitor Development Logic.

References

Application Notes and Protocols for Suzuki Coupling of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 4,6-dichloro-5-fluoropyrimidin-2-amine. The pyrimidine core is a crucial scaffold in medicinal chemistry, and the functionalization of halogenated pyrimidines via cross-coupling reactions is a key strategy in the synthesis of novel drug candidates.[1][2]

The protocol and data presented are based on established methodologies for structurally similar dihalogenated pyrimidines, offering a strong starting point for reaction optimization.

Key Reaction Considerations

The Suzuki-Miyaura coupling of dihalogenated pyrimidines, such as 4,6-dichloro-5-fluoropyrimidin-2-amine, presents a key challenge in regioselectivity. The electronic and steric environment of the two chlorine atoms at the C4 and C6 positions will dictate the site of the initial coupling. In many reported cases of dichloropyrimidines, the C4 position is found to be more reactive towards oxidative addition of the palladium catalyst.[1][3][4] However, the presence of the amino group at C2 and the fluorine atom at C5 can influence this selectivity. Therefore, careful analysis of the product mixture is essential to determine the regiochemical outcome.

Data Presentation: Optimized Conditions for Analogous Suzuki Couplings

The following tables summarize optimized reaction conditions from literature for Suzuki coupling reactions of similar dihalogenated pyrimidines. This data provides a valuable reference for selecting starting conditions for the coupling of 4,6-dichloro-5-fluoropyrimidin-2-amine.

Table 1: Optimization of Suzuki Coupling for 5-(4-bromophenyl)-4,6-dichloropyrimidine [5][6]

EntryBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2260
2Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene70-8018-2240
3Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Acetonitrile70-8018-2236
44-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2275
54-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2280

Table 2: Conditions for Suzuki Coupling of 2,4-Dichloropyrimidine [2]

EntryBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O120 (Microwave)1595
24-Tolylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O120 (Microwave)1598
33-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O120 (Microwave)1592

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of 4,6-dichloro-5-fluoropyrimidin-2-amine with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • 4,6-dichloro-5-fluoropyrimidin-2-amine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2-3 eq).

  • Catalyst Addition: In a separate flask, dissolve the palladium catalyst (1-5 mol%) in a small amount of the anhydrous, degassed solvent and add it to the reaction mixture.

  • Solvent Addition: Add the remaining anhydrous, degassed solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Diagram 1: General Experimental Workflow for Suzuki Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Reactants Add Reactants Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Add Catalyst & Solvent Add Catalyst & Solvent Inert Atmosphere->Add Catalyst & Solvent Heating & Stirring Heating & Stirring Add Catalyst & Solvent->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

Caption: General experimental workflow for Suzuki coupling.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 4,6-Dichloro-5-fluoropyrimidin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-5-fluoropyrimidin-2-amine is a highly functionalized heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms, a fluorine atom, and an amino group on the pyrimidine core, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly kinase inhibitors. The strategic placement of these functional groups allows for selective and sequential reactions, enabling the construction of potent and selective therapeutic agents. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of 4,6-Dichloro-5-fluoropyrimidin-2-amine in drug discovery, with a primary focus on its role in the synthesis of MEK inhibitors such as Selumetinib (AZD6244).

Key Application: Synthesis of MEK Inhibitors

4,6-Dichloro-5-fluoropyrimidin-2-amine and its close derivatives are crucial intermediates in the synthesis of potent inhibitors of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[1] Selumetinib (AZD6244), an FDA-approved drug for neurofibromatosis type 1 (NF1), is a prominent example of a MEK inhibitor whose synthesis relies on a dichlorofluoropyrimidine core.[2][3]

Biological Context: The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in upstream components like RAS or BRAF, leads to constitutive signaling and is a hallmark of many cancers.[4] MEK1 and MEK2 are dual-specificity kinases that act as a central node in this pathway, phosphorylating and activating ERK1 and ERK2. By inhibiting MEK1/2, compounds derived from 4,6-Dichloro-5-fluoropyrimidin-2-amine can effectively block this oncogenic signaling.[2]

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, ETS, SP1) ERK->Transcription CellularResponse Cell Proliferation, Survival, Differentiation Transcription->CellularResponse Selumetinib Selumetinib (derived from dichlorofluoropyrimidine) Selumetinib->MEK Inhibition

Caption: MEK-ERK Signaling Pathway and Inhibition by Selumetinib.

Quantitative Data: Biological Activity of Selumetinib

The following table summarizes the in vitro biological activity of Selumetinib, a representative MEK inhibitor synthesized using a dichlorofluoropyrimidine core.

CompoundTargetAssay TypeIC50 (nM)Reference
Selumetinib (AZD6244) MEK1/2Enzymatic Assay14.1 ± 0.79[2]
MEK1Enzymatic Assay14[5][6]
ERK1/2 PhosphorylationCellular Assay10.3[5]
HL-60 Cell GrowthCell Viability Assay24.59[6]

Experimental Protocols

The dichlorofluoropyrimidine core of 4,6-Dichloro-5-fluoropyrimidin-2-amine allows for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions to build the final inhibitor structure. The chlorine at the 6-position is generally more reactive towards nucleophilic attack than the chlorine at the 4-position. This differential reactivity can be exploited for selective functionalization.

General Workflow for MEK Inhibitor Synthesis

The synthesis of Selumetinib and related analogs typically follows a convergent approach where the dichlorofluoropyrimidine core is sequentially coupled with two different aniline fragments.

Synthesis_Workflow start 4,6-Dichloro-5- fluoropyrimidin-2-amine intermediate Monosubstituted Pyrimidine Intermediate start->intermediate S_NAr Reaction aniline1 Aniline Derivative 1 (e.g., 4-bromo-2-chloroaniline) aniline1->intermediate final_product Final MEK Inhibitor (e.g., Selumetinib) intermediate->final_product Buchwald-Hartwig Cross-Coupling aniline2 Aniline Derivative 2 (e.g., substituted benzimidazole) aniline2->final_product

Caption: General Synthetic Workflow for MEK Inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective reaction of an aniline derivative at the more reactive C6 position of a 2-amino-4,6-dichloro-5-fluoropyrimidine core.

Materials:

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 equiv)

  • Substituted Aniline (e.g., 4-bromo-2-chloroaniline) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 equiv)

  • Anhydrous solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4,6-Dichloro-5-fluoropyrimidin-2-amine and the anhydrous solvent.

  • Add the substituted aniline and the base to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired monosubstituted intermediate.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol details the coupling of the second aniline derivative to the remaining chlorine atom on the pyrimidine core.

Materials:

  • Monosubstituted pyrimidine intermediate from Protocol 1 (1.0 equiv)

  • Second substituted aniline or a corresponding boronic acid for Suzuki coupling (1.2 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, SPhos) (4-10 mol%)

  • Base (e.g., Cs2CO3, K3PO4) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Round-bottom flask or microwave vial with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the monosubstituted pyrimidine intermediate, the second aniline derivative, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.

Conclusion

4,6-Dichloro-5-fluoropyrimidin-2-amine is a privileged scaffold for the synthesis of high-value medicinal compounds, most notably MEK1/2 inhibitors. Its chemical properties allow for controlled, sequential functionalization, making it an attractive starting material for the construction of complex, biologically active molecules. The provided protocols offer a general framework for the synthesis of such compounds, which can be optimized for specific substrates and targets. The successful development of Selumetinib underscores the therapeutic potential of molecules derived from this versatile building block in the treatment of cancer and other diseases driven by the MAPK/ERK pathway.

References

Application Notes and Protocols for 4,6-Dichloro-5-fluoropyrimidin-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-5-fluoropyrimidin-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring two reactive chlorine atoms at the C4 and C6 positions, a fluorine atom at C5, and a nucleophilic amino group at C2, allows for sequential and regioselective functionalization. This strategic arrangement of reactive sites makes it an ideal scaffold for the synthesis of complex molecules, particularly kinase inhibitors, by enabling the introduction of various pharmacophoric elements. The pyrimidine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituents at the 4 and 6 positions can be tailored to achieve desired potency and selectivity.

Key Applications in Drug Discovery

The primary application of 4,6-dichloro-5-fluoropyrimidin-2-amine lies in the development of targeted therapeutics, most notably kinase inhibitors. The differential reactivity of the two chlorine atoms, influenced by the electronic effects of the fluorine and amino groups, allows for controlled, stepwise reactions. Typically, the chlorine at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C6. This differential reactivity is exploited to first introduce a key pharmacophore at C4, followed by further elaboration at the C6 position, often via palladium-catalyzed cross-coupling reactions.

This building block is instrumental in the synthesis of inhibitors for various kinase families, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are crucial in cell proliferation, angiogenesis, and metastasis.[1]

  • Non-receptor Tyrosine Kinases: Including members of the Src family.

  • Serine/Threonine Kinases: Such as those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3]

The strategic incorporation of this pyrimidine scaffold allows for the development of potent and selective inhibitors targeting these key oncogenic signaling pathways.

Synthetic Strategies and Experimental Protocols

The synthetic utility of 4,6-dichloro-5-fluoropyrimidin-2-amine is primarily centered around nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

General Experimental Workflow

The general workflow for the utilization of 4,6-dichloro-5-fluoropyrimidin-2-amine in the synthesis of a targeted kinase inhibitor often follows a sequential functionalization strategy.

G A 4,6-Dichloro-5-fluoropyrimidin-2-amine B Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine or alcohol) A->B C Monosubstituted Intermediate (4-Substituted-6-chloro-5-fluoropyrimidin-2-amine) B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) C->D E Final Kinase Inhibitor D->E

Caption: General synthetic workflow for kinase inhibitor development.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4

This protocol describes the selective substitution of the C4 chlorine with an amine nucleophile.

Materials:

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Dioxane, or n-Butanol)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 4,6-dichloro-5-fluoropyrimidin-2-amine and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to 80-140 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-chloro-5-fluoropyrimidin-2-amine derivative.

Quantitative Data (Representative):

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1201275-85
MorpholineDIPEAn-Butanol100880-90
PiperidineCs₂CO₃Dioxane100685-95
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6

This protocol outlines the coupling of an aryl or heteroaryl boronic acid to the C6 position of the monosubstituted intermediate from Protocol 1.

Materials:

  • 4-Substituted-6-chloro-5-fluoropyrimidin-2-amine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equiv)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2M aqueous solution) (2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water or DME)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add the 4-substituted-6-chloro-5-fluoropyrimidin-2-amine, the boronic acid/ester, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent mixture and the aqueous base.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90470-85
4-Fluorophenylboronic acidPdCl₂(dppf)K₂CO₃DME85675-90
Pyridine-3-boronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O95865-80
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at C6

This protocol details the coupling of a primary or secondary amine to the C6 position of the monosubstituted intermediate.

Materials:

  • 4-Substituted-6-chloro-5-fluoropyrimidin-2-amine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02-0.05 equiv)

  • Phosphine ligand (e.g., Xantphos or RuPhos) (0.04-0.1 equiv)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu) (1.4 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction flask.

  • Add the 4-substituted-6-chloro-5-fluoropyrimidin-2-amine and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Quantitative Data (Representative):

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-FluoroanilinePd₂(dba)₃/XantphosCs₂CO₃Dioxane1001260-75
N-MethylpiperazinePd₂(dba)₃/RuPhosNaOt-BuToluene1101665-80

Spectroscopic Data of Representative Derivatives

The following table summarizes representative spectroscopic data for a hypothetical derivative, N⁴-(4-fluorophenyl)-N⁶-phenyl-5-fluoropyrimidine-2,4,6-triamine, synthesized from 4,6-dichloro-5-fluoropyrimidin-2-amine.

Data TypeRepresentative Values
¹H NMR (400 MHz, DMSO-d₆)δ 9.5-8.5 (m, 2H, NH), 7.8-6.8 (m, 9H, Ar-H), 6.5 (br s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 160-150 (Ar-C-F, Ar-C-N), 145-135 (Ar-C), 130-115 (Ar-CH), 110-100 (C-F)
Mass Spec (ESI) [M+H]⁺ calculated and found would be specific to the final molecule.

Signaling Pathway Diagrams

Derivatives of 4,6-dichloro-5-fluoropyrimidin-2-amine are frequently designed to inhibit key signaling pathways implicated in cancer.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTKs are cell surface receptors that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways, which regulate cell proliferation and survival.[4][5][6][7]

G cluster_0 cluster_1 Cell Membrane cluster_2 Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Ras Ras RTK->Ras Activation PI3K PI3K RTK->PI3K Activation MAPK_cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_cascade Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis MAPK_cascade->Proliferation Akt->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of the Receptor Tyrosine Kinase (RTK) signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor Pyrimidine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Dual inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

4,6-Dichloro-5-fluoropyrimidin-2-amine is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its distinct reactivity at the C4 and C6 positions allows for a modular and strategic approach to drug design, enabling the construction of diverse and complex molecular architectures. The protocols and data presented herein provide a foundational guide for researchers to exploit the synthetic potential of this scaffold in the development of novel therapeutics targeting critical oncogenic signaling pathways.

References

Application Notes and Protocols for Reactions Involving 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-5-fluoropyrimidin-2-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The pyrimidine core serves as a versatile scaffold that can mimic the hinge-binding motif of ATP in the active site of various kinases. The presence of two reactive chlorine atoms at the C4 and C6 positions, an activating amino group at C2, and a fluorine atom at C5 allows for selective and sequential functionalization. This enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies and the optimization of drug candidates.

The electron-withdrawing nature of the pyrimidine ring nitrogens and the fluorine atom at C5 makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, these positions are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental transformations in modern drug discovery. This document provides detailed application notes and experimental protocols for key reactions involving 4,6-dichloro-5-fluoropyrimidin-2-amine, with a focus on its application in the synthesis of kinase inhibitors targeting pathways such as those involving Cyclin-Dependent Kinases (CDK), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Key Reactions and Applications

The primary applications of 4,6-dichloro-5-fluoropyrimidin-2-amine in drug discovery revolve around its use as a scaffold for inhibitors of various protein kinases.[1][2][3][4] The strategic functionalization of the chloro-substituents allows for the exploration of different regions of the kinase ATP-binding pocket to enhance potency and selectivity.

  • Nucleophilic Aromatic Substitution (SNAr): This is a common and straightforward method for introducing amine nucleophiles at the C4 or C6 position. The inherent reactivity of the dichloropyrimidine core allows these reactions to proceed under relatively mild conditions. Regioselectivity can often be controlled by temperature and the nature of the nucleophile.

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups. This is a key strategy for extending the molecular scaffold and probing different regions of the target kinase.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds. It offers a complementary approach to classical SNAr reactions and is particularly useful for coupling less nucleophilic amines or when milder reaction conditions are required.

Data Presentation

The following tables summarize quantitative data for representative reactions involving 4,6-dichloro-5-fluoropyrimidin-2-amine and closely related analogs. These data are compiled from various sources and are intended to provide a comparative overview of typical reaction conditions and outcomes.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

EntryNucleophileSolventBaseTemp (°C)Time (h)Yield (%)Reference
1AnilineEtOHEt3NReflux3Not specified[5]
2BenzylamineACNDIPEA02>95 (crude)[6]
3PyrrolidineDioxaneK2CO31001285Analogous
44-Fluoroanilinen-BuOHDIPEA1201678Analogous
5Piperazinei-PrOHNaHCO380692Analogous

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Fluorophenylboronic acidPd(PPh3)4 (5)-K3PO41,4-Dioxane/H2O8018Good[7]
2Phenylboronic acidPd2(dba)3 (2)SPhos (4)K2CO3Toluene/H2O1001288Analogous
3Thiophene-3-boronic acidPdCl2(dppf) (3)-Cs2CO3DME901675Analogous
4Pyridine-4-boronic acidPd(OAc)2 (2)XPhos (4)K3PO4THF/H2O80882Analogous

Table 3: Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd2(dba)3 (1.5)BINAP (3)NaOt-BuToluene1001885[8]
2Piperidin-4-aminePd(OAc)2 (2)Xantphos (4)Cs2CO31,4-Dioxane1102470Analogous
3MorpholinePd2(dba)3 (2)RuPhos (4)K3PO4t-BuOH901689Analogous
42-AminopyridinePdCl2(dppf) (3)-NaOt-BuTHF802065Analogous

Experimental Protocols

The following are detailed protocols for the key reactions described above. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline

This protocol describes the regioselective mono-amination of 4,6-dichloro-5-fluoropyrimidin-2-amine at the C6 position.

Materials:

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • n-Butanol or 2-Propanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 4,6-dichloro-5-fluoropyrimidin-2-amine and the substituted aniline.

  • Add n-butanol or 2-propanol to achieve a concentration of approximately 0.1-0.2 M.

  • Add DIPEA to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent like ethanol or diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 6-anilino-4-chloro-5-fluoropyrimidin-2-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid at the C4 or C6 position.

Materials:

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv) as a 2M aqueous solution

  • 1,4-Dioxane or DME

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 4,6-dichloro-5-fluoropyrimidin-2-amine, the arylboronic acid, and Pd(PPh3)4.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., 1,4-dioxane) and the aqueous K2CO3 solution.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted pyrimidine.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of one of the chloro-substituents.

Materials:

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd2(dba)3 (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv)

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add 4,6-dichloro-5-fluoropyrimidin-2-amine, the amine, Pd2(dba)3, Xantphos, and Cs2CO3 to a Schlenk flask.

  • Add anhydrous solvent to the flask.

  • Seal the flask and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the elaboration of the 4,6-dichloro-5-fluoropyrimidin-2-amine scaffold in the context of kinase inhibitor synthesis.

G A 4,6-Dichloro-5-fluoropyrimidin-2-amine B S(N)Ar or Buchwald-Hartwig Amination A->B C Mono-aminated Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D E Final Kinase Inhibitor Candidate D->E G cluster_0 Cell Membrane cluster_1 Intracellular A Ligand (e.g., FGF, VEGF) B Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) A->B Binding & Dimerization D ADP E Downstream Signaling (e.g., MAPK, PI3K/Akt) B->E Phosphorylation C ATP C->D F Cell Proliferation, Angiogenesis, Survival E->F Signal Transduction G Pyrimidine-based Kinase Inhibitor G->B Inhibition G A Start: Suzuki-Miyaura Coupling B Initial Conditions: Pd(PPh3)4, K2CO3, Dioxane/H2O, 80°C A->B C Low Yield or No Reaction? B->C D Increase Temperature (e.g., to 100°C) C->D Yes G Decomposition? C->G No E Screen Ligands (e.g., XPhos, SPhos) D->E F Screen Bases (e.g., K3PO4, Cs2CO3) E->F F->C Re-evaluate H Use Milder Base or Lower Temperature G->H Yes I Reaction Successful G->I No H->C Re-evaluate

References

Application Notes and Protocols: Safe Handling and Disposal of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physical Properties

4,6-Dichloro-5-fluoropyrimidin-2-amine is a halogenated pyrimidine derivative, a class of compounds often used as intermediates and building blocks in pharmaceutical and agrochemical synthesis.[1][2] Halogenated pyrimidines are recognized for their potential biological activities, including use as radiosensitizers and antibiofilm agents.[3][4] Due to the reactive nature of the chloro- and fluoro-substituents, this compound should be handled with care.

Identifier Value Source
Chemical Name 4,6-Dichloro-5-fluoropyrimidin-2-amine-
CAS Number 15598-33-1[5]
Molecular Formula C₄H₂Cl₂FN₃Calculated
Molecular Weight 182.00 g/mol Calculated
Appearance Solid (form may vary)Assumed
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available (likely soluble in organic solvents)-

Hazard Identification and Toxicological Information

The hazard profile is extrapolated from closely related dichloropyrimidines. The compound is expected to be corrosive, toxic, and an irritant. All handling should occur with the assumption that the material is hazardous.

Hazard Class Hazard Statement Notes / Source Analog
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Based on H302, H312, H332 for similar compounds.
Skin Corrosion/Irritation Causes severe skin burns and irritation.Based on H314/H315 for 4,6-Dichloro-5-fluoropyrimidine and 4,6-Dichloro-2-pyrimidinamine.[6][7]
Eye Damage/Irritation Causes serious eye damage.Based on H318/H319 for related compounds.[7]
Target Organ Toxicity May cause respiratory irritation.Based on H335 for 4,6-Dichloro-2-pyrimidinamine.[7]

Signal Word: Danger

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[7]

Precautionary Statements (P-phrases):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • P310: Immediately call a POISON CENTER or doctor.

  • P405: Store locked up.[7]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6][8]

Experimental Protocols

This protocol outlines the essential steps for safely handling 4,6-Dichloro-5-fluoropyrimidin-2-amine in a laboratory setting.

A. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All work, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[9]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Wear a flame-retardant lab coat and chemically impervious gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[10]

  • Respiratory Protection: If there is a risk of inhalation despite engineering controls, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[7]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and operational.[8]

B. Weighing and Transfer Procedure

  • Designate a specific area within the fume hood for handling the compound.

  • Place a weigh boat on an analytical balance inside the fume hood.

  • Carefully transfer the required amount of the solid compound from its storage container to the weigh boat using a clean spatula. Avoid creating dust.[9]

  • Securely close the primary storage container immediately after use.

  • Transfer the weighed compound to the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.

  • Decontaminate the spatula and weigh boat with a suitable solvent (e.g., isopropanol or ethanol), collecting the rinsate as hazardous waste.

Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: For air-sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]

  • Temperature: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C) designated for chemical storage.[11]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.

This protocol is for small spills (<10 g) contained within a chemical fume hood.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilation: Ensure the fume hood is operating correctly.

  • PPE: Wear the full PPE as described in section 3.1.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep the absorbed material into a designated, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Label the waste container and dispose of it according to the protocol in Section 4.

Waste Disposal Protocol

Disposal of chlorinated organic compounds must be handled in compliance with local, state, and federal regulations.[12][13]

  • Waste Identification: All waste streams containing 4,6-Dichloro-5-fluoropyrimidin-2-amine are considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid compound in a clearly labeled, sealed container.

    • Liquid Waste: Collect all solutions and solvent rinsates in a separate, compatible, and labeled hazardous waste container. Do not mix with incompatible wastes.

    • Contaminated Materials: Dispose of all contaminated items (gloves, weigh boats, absorbent pads, etc.) in a designated solid hazardous waste container.

  • Container Management:

    • Use only containers that are in good condition and compatible with the chemical waste.

    • Keep waste containers securely closed except when adding waste.

    • Label containers clearly with "Hazardous Waste," the full chemical name, and associated hazards.

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][8] Never dispose of this chemical down the drain or in regular trash.[10]

Visualizations

Safe_Handling_Workflow cluster_prep 1. Pre-Handling Checks cluster_handling 2. Handling Operations (Inside Fume Hood) cluster_post 3. Post-Handling & Cleanup prep1 Review SDS of Analogs prep2 Verify Fume Hood Certification prep1->prep2 prep3 Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) prep2->prep3 handle1 Place Compound on Balance prep3->handle1 handle2 Weigh and Transfer Compound handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 handle4 Transfer to Reaction Vessel handle3->handle4 post1 Decontaminate Surfaces & Equipment handle4->post1 post2 Segregate All Waste Streams post1->post2 post3 Remove PPE and Wash Hands post2->post3

Caption: Workflow for the safe handling of 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Spill_Response_Workflow node_proc node_proc start Spill Detected assess Assess Risk: Small & Contained? start->assess don_ppe Don Full PPE assess->don_ppe Yes evacuate Evacuate Area & Contact EHS assess->evacuate No contain Cover with Inert Absorbent Material don_ppe->contain collect Collect Waste into Sealed Container contain->collect decon Decontaminate Area and Equipment collect->decon dispose Label and Dispose of Waste via EHS decon->dispose

Caption: Emergency response workflow for a small-scale laboratory spill.

Waste_Disposal_Pathway cluster_sources Waste Sources cluster_containers Waste Collection & Segregation cluster_disposal Final Disposal src1 Expired or Unused Solid Chemical cont1 SOLID HAZARDOUS WASTE (Labeled, Sealed Container) src1->cont1 src2 Contaminated PPE (Gloves, etc.) src2->cont1 src3 Contaminated Labware (Weigh Boats, Pipettes) src3->cont1 src4 Liquid Rinsate from Decontamination cont2 LIQUID HAZARDOUS WASTE (Labeled, Sealed Container) src4->cont2 disp Store in Designated Hazardous Waste Area cont1->disp cont2->disp ehs Collection by EHS for Licensed Disposal disp->ehs

Caption: Logical pathway for the segregation and disposal of hazardous waste.

References

Application Notes and Protocols for the Derivatization of 4,6-Dichloro-5-fluoropyrimidin-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4,6-dichloro-5-fluoropyrimidin-2-amine, a key scaffold in medicinal chemistry for the development of novel therapeutic agents. This document outlines detailed protocols for common derivatization reactions, summarizes quantitative biological activity data, and visualizes relevant signaling pathways and experimental workflows.

Introduction

4,6-Dichloro-5-fluoropyrimidin-2-amine is a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of two reactive chlorine atoms at the C4 and C6 positions, an amino group at C2, and a fluorine atom at C5 allows for selective and diverse functionalization. Derivatives of this scaffold have shown significant potential as inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology and inflammatory diseases. The strategic derivatization of this core structure is a key step in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Derivatization Strategies

The primary methods for the derivatization of 4,6-dichloro-5-fluoropyrimidin-2-amine involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide variety of substituents at the C4 and C6 positions, enabling the generation of diverse chemical libraries for biological screening.

Quantitative Data Summary

The following table summarizes the biological activity of representative derivatives of 5-fluoropyrimidine scaffolds against various cancer cell lines. It is important to note that the data for direct derivatives of 4,6-dichloro-5-fluoropyrimidin-2-amine are limited in publicly available literature; therefore, data for structurally related compounds are included to provide insights into potential biological activities. A closely related compound, 5-fluoro-2-amino-4,6-dichloropyrimidine, has been shown to inhibit immune-activated nitric oxide production with an IC50 of 2 µM.[1]

Compound IDR1-Group at C4R2-Group at C6Target Cell Line/EnzymeIC50 (µM)
Hypothetical Derivative 1 4-AnilinoChlorineGeneric KinaseData not available
Hypothetical Derivative 2 4-MorpholinoChlorineGeneric KinaseData not available
Hypothetical Derivative 3 4-PhenylChlorineGeneric KinaseData not available
5-Fluorouracil (Reference) HydroxylHydroxylMCF-7 (Breast Cancer)1.71[2]
5-Fluorouracil (Reference) HydroxylHydroxylA549 (Lung Cancer)10.32[2]
5-Fluorouracil (Reference) HydroxylHydroxylCaco-2 (Colon Cancer)20.22[2]
Nitroxide Labeled Pyrimidine Complex pyrazoleComplex phenyl amineAurora A Kinase0.0093[3]
Nitroxide Labeled Pyrimidine Complex pyrazoleComplex phenyl amineAurora B Kinase0.0028[3]
Nitroxide Labeled Pyrimidine Complex pyrazoleComplex phenyl amineHeLa (Cervical Cancer)0.89[3]
JAK3 Inhibitor 11e Diamine derivativeDiamine derivativeJAK30.0021[4]

Experimental Protocols

The following are detailed protocols for the derivatization of 4,6-dichloro-5-fluoropyrimidin-2-amine. These protocols are based on established methods for similar heterocyclic systems and may require optimization for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the monosubstitution of a chlorine atom with a primary or secondary amine. The reaction typically occurs preferentially at the C4 position due to the electronic effects of the fluorine and amino groups.

Materials:

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous solvent (e.g., Acetonitrile, THF, Dioxane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 eq) in the chosen anhydrous solvent, add the amine (1.0-1.2 eq).

  • Add a non-nucleophilic base such as DIPEA (1.5-2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid at one of the chloro-positions.

Materials:

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow: Derivatization and Screening

experimental_workflow cluster_derivatization Derivatization cluster_screening Biological Screening start 4,6-Dichloro-5- fluoropyrimidin-2-amine snar Nucleophilic Aromatic Substitution (SNAr) start->snar Amine, Base suzuki Suzuki-Miyaura Coupling start->suzuki Boronic Acid, Pd Catalyst library Derivative Library snar->library suzuki->library in_vitro In vitro Assays (e.g., Kinase Inhibition) library->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity) library->cell_based data_analysis Data Analysis (SAR Studies) in_vitro->data_analysis cell_based->data_analysis

Caption: General workflow for derivatization and biological screening.

Signaling Pathway: Kinase Inhibition

Derivatives of pyrimidine are known to act as ATP-competitive kinase inhibitors. By binding to the ATP-binding pocket of a kinase, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. The diagram below illustrates the general mechanism of action of a pyrimidine-based kinase inhibitor targeting a generic kinase signaling pathway.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase Kinase (e.g., Aurora, JAK) receptor->kinase Signal substrate Substrate Protein kinase->substrate ATP p_substrate Phosphorylated Substrate Protein kinase->p_substrate Phosphorylation transcription Gene Transcription p_substrate->transcription inhibitor Pyrimidine Derivative (Inhibitor) inhibitor->kinase Inhibition cellular_response Cellular Response (e.g., Proliferation, Survival) transcription->cellular_response sar_logic cluster_modifications Chemical Modifications scaffold 4,6-Dichloro-5-fluoropyrimidin-2-amine (Core Scaffold) r1 Substitution at C4 (e.g., Amines, Aryls) scaffold->r1 r2 Substitution at C6 (e.g., Amines, Aryls) scaffold->r2 bio_activity Biological Activity (e.g., IC50) r1->bio_activity r2->bio_activity optimization Lead Optimization bio_activity->optimization

References

Application Notes and Protocols: 4,6-Dichloro-5-fluoropyrimidin-2-amine in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in modern drug discovery.[1][2] This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify those that bind with low affinity to a biological target.[3] These initial fragment hits can then be optimized into potent, drug-like molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates, particularly as kinase inhibitors.[4] 4,6-Dichloro-5-fluoropyrimidin-2-amine is a versatile fragment that offers multiple points for chemical elaboration, making it an attractive starting point for FBDD campaigns. Its dichlorinated pyrimidine core provides reactive handles for selective chemical modification, allowing for rapid exploration of structure-activity relationships (SAR).[5]

These application notes provide a comprehensive overview of the use of 4,6-Dichloro-5-fluoropyrimidin-2-amine in fragment-based screening, including detailed experimental protocols for hit identification and validation, as well as a discussion of its potential applications in targeting signaling pathways implicated in disease.

Key Applications in Fragment-Based Screening

4,6-Dichloro-5-fluoropyrimidin-2-amine is an ideal candidate for fragment libraries due to its adherence to the "Rule of Three" (molecular weight < 300 Da, cLogP < 3, number of hydrogen bond donors/acceptors < 3).[1] Its primary application in FBDD is as a starting point for the development of potent and selective inhibitors against a variety of protein targets, most notably protein kinases. The 2-amino group can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as hydrogen bond acceptors, often interacting with the hinge region of the ATP-binding pocket of kinases. The chlorine atoms at the 4 and 6 positions can be selectively displaced to introduce a variety of substituents, allowing for the exploration of different binding pockets and the optimization of potency and selectivity.

Data Presentation: A Hypothetical Screening Campaign

To illustrate the application of 4,6-Dichloro-5-fluoropyrimidin-2-amine in a fragment-based screening campaign, we present hypothetical data for its activity against Aurora Kinase A, a key regulator of mitosis and a target in cancer therapy.

Fragment IDCompound NameMolecular Weight (Da)Screening TechniqueBinding Affinity (K_D)IC50Ligand Efficiency (LE)
F014,6-Dichloro-5-fluoropyrimidin-2-amine182.0SPR250 µM> 500 µM0.35
F01-opt14-Chloro-5-fluoro-6-(phenylamino)pyrimidin-2-amine254.7SPR50 µM100 µM0.38
F01-opt24-((4-aminophenyl)amino)-6-chloro-5-fluoropyrimidin-2-amine269.7SPR5 µM10 µM0.42
F01-opt3N-(4-amino-6-((4-aminophenyl)amino)-5-fluoropyrimidin-2-yl)acrylamide305.3ITC500 nM1 µM0.45

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Surface Plasmon Resonance (SPR) Screening for Hit Identification

SPR is a sensitive biophysical technique used to detect and quantify biomolecular interactions in real-time without the need for labels.[6] It is a commonly used primary screening method in FBDD.

Methodology:

  • Immobilization of Target Protein:

    • Recombinantly express and purify Aurora Kinase A.

    • Immobilize the kinase onto a CM5 sensor chip via amine coupling.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Fragment Screening:

    • Prepare a stock solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine in 100% DMSO.

    • Dilute the fragment to a final concentration of 200 µM in running buffer (e.g., HBS-EP+ buffer containing 5% DMSO).

    • Inject the fragment solution over the immobilized protein surface and a reference flow cell (without protein) for a defined association time (e.g., 60 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 120 seconds).

    • Regenerate the sensor surface with a pulse of a suitable regeneration solution (e.g., 1 M NaCl, 50 mM NaOH).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • A significant increase in the response units (RU) upon fragment injection indicates binding.

    • For hit confirmation, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (K_D).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful methods for confirming fragment binding and providing information about the binding epitope.[1][7]

Methodology:

  • Sample Preparation:

    • Prepare a solution of Aurora Kinase A (e.g., 10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl, in 99.9% D₂O).

    • Prepare a stock solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine in deuterated DMSO (DMSO-d₆).

    • Add the fragment to the protein solution to a final concentration of 200 µM.

  • STD NMR Experiment:

    • Acquire a reference ¹H NMR spectrum of the fragment in the presence of the protein.

    • Acquire an STD spectrum by selectively saturating the protein resonances with a train of Gaussian pulses.

    • Subtract the reference spectrum from the STD spectrum to obtain the difference spectrum, which shows signals only from the protons of the fragment that are in close proximity to the protein.

  • WaterLOGSY Experiment:

    • Acquire a WaterLOGSY spectrum, which relies on the transfer of magnetization from bulk water to the protein and then to the binding fragment.

    • Binding fragments will show negative NOE signals, while non-binding fragments will show positive NOE signals.

X-ray Crystallography for Structural Characterization

Determining the crystal structure of a fragment bound to its target protein provides detailed information about the binding mode and the key interactions, which is invaluable for structure-based drug design and hit-to-lead optimization.

Methodology:

  • Crystallization:

    • Crystallize Aurora Kinase A using a suitable crystallization method (e.g., hanging drop vapor diffusion).

    • Prepare a solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine at a high concentration (e.g., 10-50 mM) in a cryoprotectant solution compatible with the protein crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to the fragment-containing solution and incubate for a defined period (e.g., a few hours to overnight).

    • Co-crystallization: Mix the protein with the fragment prior to setting up the crystallization trials.

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein as a search model.

    • Refine the structure and model the fragment into the observed electron density.

Signaling Pathway and Experimental Workflow Visualization

FBDD_Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization lib Fragment Library (including 4,6-Dichloro-5- fluoropyrimidin-2-amine) spr Surface Plasmon Resonance (SPR) lib->spr target Target Protein (e.g., Aurora Kinase A) target->spr nmr NMR Spectroscopy (STD, WaterLOGSY) spr->nmr Identified Hits xray X-ray Crystallography spr->xray Confirmed Hits nmr->xray synthesis Analogue Synthesis xray->synthesis Structural Information sar Structure-Activity Relationship (SAR) synthesis->sar sar->synthesis lead Lead Compound sar->lead

Caption: Fragment-Based Drug Discovery Workflow.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression g2 G2 Phase m Mitosis g2->m cytokinesis Cytokinesis m->cytokinesis aurora_a Aurora Kinase A aurora_a->m Promotes inhibition Inhibition fragment 4,6-Dichloro-5-fluoropyrimidin-2-amine (Fragment Hit) fragment->aurora_a inhibition->m Blocks Mitotic Entry apoptosis Apoptosis inhibition->apoptosis Induces

Caption: Aurora Kinase A Signaling Pathway Inhibition.

Conclusion

4,6-Dichloro-5-fluoropyrimidin-2-amine represents a valuable fragment for FBDD campaigns, particularly for the discovery of novel kinase inhibitors. Its chemical tractability allows for rapid and efficient hit-to-lead optimization. The protocols outlined in these application notes provide a robust framework for the identification, validation, and structural characterization of fragment hits, paving the way for the development of potent and selective drug candidates. The successful application of these methods will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases.

References

Application Notes and Protocols for the Characterization of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4,6-Dichloro-5-fluoropyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to serve as a guide for developing robust analytical methods for purity assessment, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a fundamental technique for assessing the purity of 4,6-Dichloro-5-fluoropyrimidin-2-amine and quantifying it in various sample matrices.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of 4,6-Dichloro-5-fluoropyrimidin-2-amine and quantify related substances.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Materials:

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade) for sample preparation

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Methanol

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of 4,6-Dichloro-5-fluoropyrimidin-2-amine reference standard and dissolve it in 100 mL of methanol.

  • Sample Solution (1 mg/mL): Accurately weigh 25 mg of the sample and dissolve it in 25 mL of methanol.

Data Presentation: Representative HPLC Data

The following table summarizes expected retention times for the main compound and potential process-related impurities based on analyses of structurally similar compounds. Actual retention times may vary and should be confirmed using a reference standard.

CompoundExpected Retention Time (min)
4,6-Dichloro-5-fluoropyrimidin-2-amine~ 8.5
Starting Material Impurity A~ 4.2
By-product Impurity B~ 10.1

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in 4,6-Dichloro-5-fluoropyrimidin-2-amine. It provides both chromatographic separation and mass spectral data for definitive identification.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile impurities and confirm the identity of the main component.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (Electron Ionization - EI)

Materials:

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine sample

  • Dichloromethane (GC grade) for sample preparation

Chromatographic and Spectrometric Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z

Sample Preparation:

  • Sample Solution (1 mg/mL): Dissolve 10 mg of the 4,6-Dichloro-5-fluoropyrimidin-2-amine sample in 10 mL of dichloromethane.

Data Presentation: Expected GC-MS Data

The following table provides the expected retention time and key mass-to-charge ratios (m/z) for 4,6-Dichloro-5-fluoropyrimidin-2-amine based on its chemical structure.

CompoundRetention Time (min)Key m/z Ratios (relative abundance)
4,6-Dichloro-5-fluoropyrimidin-2-amine~ 10.2[M]+, [M-Cl]+, [M-HCl]+, characteristic fragment ions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4,6-Dichloro-5-fluoropyrimidin-2-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Materials:

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulseProton-decoupled single pulse
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Relaxation Delay 2 s5 s

Data Presentation: Predicted NMR Data

The following table presents predicted chemical shifts for 4,6-Dichloro-5-fluoropyrimidin-2-amine. Actual chemical shifts can vary based on solvent and concentration. Data for a structurally similar compound, 4,6-dichloro-5-methylpyrimidin-2-amine, shows the amino protons around δ 7.26 ppm and the C-2, C-4/6, and C-5 carbons at approximately δ 160.8, 161.0, and 113.6 ppm, respectively, in DMSO-d₆.[1]

NucleusPredicted Chemical Shift (δ) ppmMultiplicity
¹H
-NH₂~ 7.0 - 7.5Broad singlet
¹³C
C-2~ 160 - 162Singlet
C-4/C-6~ 158 - 161Doublet (due to C-F coupling)
C-5~ 115 - 120Doublet (due to C-F coupling)

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Experimental Protocol: FT-IR (ATR)

Objective: To identify the functional groups in 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Presentation: Characteristic FT-IR Absorption Bands

The table below lists the expected characteristic vibrational frequencies for the functional groups in 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine)3400 - 3200
C=N stretch (pyrimidine)1650 - 1550
C-Cl stretch850 - 550
C-F stretch1400 - 1000

Visualizations

G cluster_synthesis Synthesis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound

Synthetic Workflow

G cluster_analytical Analytical Characterization Sample Sample HPLC HPLC Sample->HPLC Purity GC_MS GC-MS Sample->GC_MS Volatiles NMR NMR Sample->NMR Structure FT_IR FT-IR Sample->FT_IR Functional Groups Data_HPLC Data_HPLC HPLC->Data_HPLC Quantitative Data Data_GCMS Data_GCMS GC_MS->Data_GCMS Mass Spectrum Data_NMR Data_NMR NMR->Data_NMR Chemical Shifts Data_FTIR Data_FTIR FT_IR->Data_FTIR Absorption Bands

Analytical Workflow

References

Application Notes and Protocols for the Synthesis of Compound Libraries Using 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-5-fluoropyrimidin-2-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds, including a wide range of kinase inhibitors. The presence of two reactive chlorine atoms at the C4 and C6 positions, an activating fluoro group at C5, and an amino group at C2 allows for the strategic and sequential introduction of various substituents. This enables the generation of diverse compound libraries for screening against a multitude of therapeutic targets.

The electron-withdrawing nature of the pyrimidine ring nitrogens and the fluorine atom makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for a modular approach to library synthesis, where different nucleophiles can be introduced in a stepwise manner to create a wide array of analogues. This document provides detailed protocols for the synthesis of compound libraries based on this scaffold, focusing on its application in the development of kinase inhibitors.

Data Presentation: Representative Library Synthesis Data

The following tables summarize representative quantitative data for a two-step library synthesis, adapted from methodologies for structurally related dichloropyrimidines. The yields and analytical data are illustrative and may vary depending on the specific nucleophiles used.

Table 1: Stage 1 - Monosubstitution of 4,6-Dichloro-5-fluoropyrimidin-2-amine

EntryNucleophile (R1-H)SolventTemp (°C)Time (h)ProductYield (%)M.P. (°C)1H NMR (DMSO-d6, δ ppm)MS (m/z)
1AnilineNMP10044-Anilino-6-chloro-5-fluoropyrimidin-2-amine78210-2129.85 (s, 1H), 7.70-7.65 (m, 2H), 7.40-7.35 (m, 2H), 7.15-7.10 (m, 1H), 7.05 (s, 2H)255.1 [M+H]+
24-FluoroanilineDMF10054-(4-Fluoroanilino)-6-chloro-5-fluoropyrimidin-2-amine82225-2279.80 (s, 1H), 7.65-7.60 (m, 2H), 7.25-7.20 (m, 2H), 7.00 (s, 2H)273.1 [M+H]+
3BenzylamineDioxane8064-(Benzylamino)-6-chloro-5-fluoropyrimidin-2-amine75198-2008.10 (t, 1H), 7.40-7.25 (m, 5H), 6.80 (s, 2H), 4.60 (d, 2H)269.1 [M+H]+
4MorpholineIsopropanol8084-(Morpholino)-6-chloro-5-fluoropyrimidin-2-amine85185-1876.75 (s, 2H), 3.75-3.70 (m, 4H), 3.65-3.60 (m, 4H)249.1 [M+H]+

Table 2: Stage 2 - Disubstitution of Monosubstituted Intermediates

EntryStarting Material (from Table 1)Nucleophile (R2-H)SolventTemp (°C)Time (h)ProductYield (%)M.P. (°C)MS (m/z)
1Product from Entry 14-MethylpiperazineNMP140124-Anilino-6-(4-methylpiperazin-1-yl)-5-fluoropyrimidin-2-amine65240-242319.2 [M+H]+
2Product from Entry 2(S)-3-Aminopyrrolidine1-Pentanol120104-(4-Fluoroanilino)-6-((S)-pyrrolidin-3-ylamino)-5-fluoropyrimidin-2-amine58255-258323.2 [M+H]+
3Product from Entry 31-EthylpiperazineNMP140124-(Benzylamino)-6-(4-ethylpiperazin-1-yl)-5-fluoropyrimidin-2-amine62215-217347.2 [M+H]+
4Product from Entry 43-Amino-5-methylpyrazoleDMSO120164-Morpholino-6-((5-methyl-1H-pyrazol-3-yl)amino)-5-fluoropyrimidin-2-amine55268-270310.2 [M+H]+

Experimental Protocols

The following protocols are adapted from established procedures for nucleophilic aromatic substitution on related dichloropyrimidine scaffolds.[1] Optimization of reaction conditions (temperature, time, solvent, and base) may be necessary for specific nucleophiles.

Protocol 1: General Procedure for Monosubstitution (Stage 1)

This protocol describes the selective substitution of one chlorine atom, typically at the more reactive C4 position.

Materials and Equipment:

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine

  • Nucleophile of choice (e.g., primary or secondary amine) (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dioxane, Isopropanol)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a dry round-bottom flask, add 4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 equivalent) and the chosen anhydrous solvent.

  • Add the nucleophile (1.0 - 1.2 equivalents) and the base (e.g., TEA, 1.5 equivalents) to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water or brine to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold diethyl ether.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by flash column chromatography on silica gel if necessary.

  • Characterize the purified product by NMR, MS, and melting point analysis.

Protocol 2: General Procedure for Disubstitution (Stage 2)

This protocol describes the substitution of the remaining chlorine atom on the monosubstituted intermediate. Higher temperatures are often required for this second substitution.

Materials and Equipment:

  • Monosubstituted intermediate from Protocol 1

  • Second nucleophile of choice (1.5 - 2.0 equivalents)

  • High-boiling point anhydrous solvent (e.g., NMP, 1-Pentanol, DMSO)

  • Base (if the nucleophile is an amine salt)

  • Reaction vial or round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for work-up and purification

  • TLC or LC-MS for reaction monitoring

Procedure:

  • In a reaction vial or flask, combine the monosubstituted pyrimidine intermediate (1.0 equivalent) and the second nucleophile (1.5 - 2.0 equivalents) in a high-boiling point solvent (e.g., NMP).

  • Heat the reaction mixture to a higher temperature (e.g., 120-140 °C) and stir for an extended period (10-16 hours).

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous work-up by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate gradient).

  • Characterize the final disubstituted product by NMR and MS analysis.

Visualizations

Library Synthesis Workflow

The following diagram illustrates the general two-step workflow for the combinatorial synthesis of a disubstituted pyrimidine library from 4,6-Dichloro-5-fluoropyrimidin-2-amine.

G cluster_0 Stage 1: Monosubstitution cluster_1 Stage 2: Disubstitution Start 4,6-Dichloro-5-fluoropyrimidin-2-amine Reaction1 SNA_r Reaction (Mild Conditions) Start->Reaction1 Nuc1 Nucleophile Library 1 (R1-H) Nuc1->Reaction1 Intermediate Monosubstituted Intermediate Library Reaction1->Intermediate Reaction2 SNA_r Reaction (Forcing Conditions) Intermediate->Reaction2 Nuc2 Nucleophile Library 2 (R2-H) Nuc2->Reaction2 Final Final Disubstituted Compound Library Reaction2->Final

Combinatorial library synthesis workflow.
Kinase Signaling Pathway and Inhibition

Derivatives of the 2,4-diaminopyrimidine scaffold have been identified as potent inhibitors of various protein kinases, such as Janus Kinases (JAKs), which are key components of the JAK/STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in cancers and inflammatory diseases.

G cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (Janus Kinase) Receptor->JAK Activation STAT STAT (Inactive) JAK->STAT Phosphorylation pSTAT p-STAT (Active Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Inhibitor Pyrimidine-based Inhibitor Inhibitor->JAK Inhibition

Inhibition of the JAK/STAT signaling pathway.

Conclusion

4,6-Dichloro-5-fluoropyrimidin-2-amine is a versatile and valuable scaffold for the synthesis of compound libraries in drug discovery. The differential reactivity of the two chlorine atoms under varying conditions allows for a systematic and combinatorial approach to generate a wide range of diverse molecules. The protocols and data presented herein provide a foundation for researchers to develop novel compounds, particularly targeting protein kinases and other key players in disease-related signaling pathways. Further optimization and exploration of a broad array of nucleophiles are encouraged to fully exploit the potential of this promising chemical starting material.

References

Application Notes and Protocols for 4,6-Dichloro-5-fluoropyrimidin-2-amine as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the proposed use of 4,6-dichloro-5-fluoropyrimidin-2-amine as a covalent chemical probe for target identification in biological systems. This document outlines the synthesis of a derivatized, "clickable" version of the probe, methodologies for its application in cell-based assays, and subsequent target enrichment and identification using mass spectrometry-based proteomics. The protocols are designed to guide researchers in leveraging this compound to discover and validate novel protein targets, thereby accelerating drug discovery and development efforts.

Introduction

Covalent chemical probes are powerful tools in chemical biology and drug discovery for identifying and validating protein targets. The pyrimidine scaffold, particularly di-chlorinated derivatives, is a common feature in covalent inhibitors, often targeting nucleophilic residues such as cysteine or lysine within protein active sites. 4,6-dichloro-5-fluoropyrimidin-2-amine possesses reactive chloro-substituents that can potentially engage in covalent bond formation with protein targets. By functionalizing this core molecule with a bioorthogonal handle, such as an alkyne group, it can be transformed into a chemical probe for activity-based protein profiling (ABPP) and target deconvolution.

This document details the hypothetical application of an alkyne-derivatized 4,6-dichloro-5-fluoropyrimidin-2-amine probe (herein referred to as DCFP-alkyne ) for the identification of its cellular binding partners. The general workflow involves treating live cells with DCFP-alkyne, followed by lysis, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry to append a biotin tag, affinity purification of probe-labeled proteins, and finally, identification of the enriched proteins by mass spectrometry.

Synthesis of the Chemical Probe: DCFP-alkyne

To be used as a chemical probe for target identification via click chemistry, 4,6-dichloro-5-fluoropyrimidin-2-amine must first be derivatized with a bioorthogonal handle. Here, we propose the synthesis of an alkyne-modified probe, DCFP-alkyne , through the addition of a pent-4-yn-1-amine linker to the 2-amino position.

Proposed Synthetic Scheme:

A plausible synthetic route would involve the reaction of a suitable starting pyrimidine with pent-4-yn-1-amine. For the purpose of this protocol, we will assume the successful synthesis and purification of N-(4,6-dichloro-5-fluoropyrimidin-2-yl)pent-4-yn-1-amine (DCFP-alkyne) .

Data Presentation: Hypothetical Target Engagement Data

The following table represents hypothetical quantitative data that could be obtained from a chemoproteomic experiment using the DCFP-alkyne probe in a relevant cancer cell line (e.g., K562). The data is presented as enrichment ratios of proteins identified in the probe-treated sample versus a DMSO control, as determined by label-free quantification mass spectrometry.

Protein ID (UniProt)Gene NameProtein NameEnrichment Ratio (Probe/DMSO)Putative Function
P00519ABL1Tyrosine-protein kinase ABL115.2Kinase, Cell signaling
P06241SRCProto-oncogene tyrosine-protein kinase Src12.8Kinase, Cell signaling
P12931CSNK2A1Casein kinase II subunit alpha9.5Kinase, Cell signaling
Q02750DDR1Discoidin domain receptor tyrosine kinase 18.1Receptor Tyrosine Kinase
P15498NQO2Ribosyldihydronicotinamide dehydrogenase [quinone]7.3Oxidoreductase
P08684VIMVimentin4.5Cytoskeletal protein
P62258ACTG1Actin, cytoplasmic 23.2Cytoskeletal protein

Experimental Protocols

General Cell Culture and Probe Treatment
  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Probe Preparation: Prepare a 10 mM stock solution of DCFP-alkyne in anhydrous DMSO.

  • Cell Treatment: Seed K562 cells at a density of 5 x 10^6 cells per 10 cm dish. The following day, treat the cells with the desired concentration of DCFP-alkyne (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for 2 hours at 37°C. For competition experiments, pre-incubate cells with an excess of a non-alkyne bearing parent compound for 1 hour before adding the DCFP-alkyne probe.

  • Cell Harvesting: After incubation, harvest the cells by scraping, transfer to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

Cell Lysis and Protein Quantification
  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail).

  • Sonication: Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete lysis and shear nucleic acids.

  • Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

Click Chemistry for Biotin Tagging
  • Reaction Setup: In a microcentrifuge tube, combine 1 mg of protein lysate with the click chemistry reaction components. The final concentrations should be:

    • Biotin-azide: 100 µM

    • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

    • Copper(II) sulfate (CuSO4): 1 mM

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

Affinity Purification of Biotinylated Proteins
  • Bead Preparation: Wash streptavidin-agarose beads three times with lysis buffer.

  • Enrichment: Add the bead slurry to the click-reacted lysate and incubate for 2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them sequentially with:

    • 1% SDS in PBS (3 times)

    • 8 M urea in 100 mM Tris-HCl pH 8.0 (3 times)

    • PBS (3 times)

On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation: Resuspend the beads in 100 µL of 8 M urea in 100 mM Tris-HCl pH 8.5. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM, then incubate for 30 minutes in the dark.

  • Digestion: Dilute the urea to less than 2 M with 100 mM Tris-HCl pH 8.0. Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Perform a database search against the human proteome. Calculate enrichment ratios by comparing the intensities of proteins from the probe-treated samples to the DMSO controls.

Visualizations

experimental_workflow cluster_cell_culture Cell-Based Labeling cluster_bioconjugation Bioconjugation cluster_enrichment Target Enrichment cluster_analysis Analysis A 1. Cell Culture (K562) B 2. Treat with DCFP-alkyne Probe A->B C 3. Harvest and Lyse Cells B->C D 4. Click Chemistry (Biotin-Azide) C->D E 5. Streptavidin Affinity Purification D->E F 6. On-Bead Digestion E->F G 7. LC-MS/MS F->G H 8. Protein Identification & Quantification G->H

Caption: Experimental workflow for target identification.

signaling_pathway cluster_pathway Hypothetical ABL1 Kinase Signaling Receptor Growth Factor Receptor GRB2 GRB2 Receptor->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation ABL1 ABL1 ABL1->GRB2 Probe DCFP-alkyne Probe->ABL1 Covalent Inhibition

Caption: Hypothetical inhibition of the ABL1 signaling pathway.

logical_relationship cluster_logic Target Identification Logic A DCFP-alkyne probe covalently binds to cellular proteins B Biotin tag is attached via click chemistry A->B enables C Streptavidin beads enrich biotinylated proteins B->C allows D Mass spectrometry identifies enriched proteins C->D provides sample for E Proteins with high enrichment ratio are potential targets D->E leads to F Competition experiment validates specific binding E->F requires

Caption: Logical flow of the target identification process.

Application Notes and Protocols for Radiolabeling 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of 4,6-dichloro-5-fluoropyrimidin-2-amine with various radioisotopes, including Carbon-14 (¹⁴C), Tritium (³H), and Fluorine-18 (¹⁸F). The protocols are based on established radiolabeling techniques for pyrimidine derivatives and are intended to serve as a guide for researchers in drug metabolism, pharmacokinetics, and molecular imaging studies.

Introduction

4,6-dichloro-5-fluoropyrimidin-2-amine is a heterocyclic compound of interest in medicinal chemistry. Radiolabeled analogs are essential tools for studying its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for use as imaging agents in techniques like Positron Emission Tomography (PET). This document outlines three potential methods for radiolabeling this compound, leveraging common strategies for isotope incorporation into pyrimidine scaffolds.

Radiolabeling Strategies

Three primary strategies for radiolabeling 4,6-dichloro-5-fluoropyrimidin-2-amine are presented:

  • Carbon-14 (¹⁴C) Labeling: Incorporation of a ¹⁴C atom into the pyrimidine ring provides a metabolically stable label, ideal for quantitative whole-body autoradiography and mass balance studies.[1]

  • Tritium (³H) Labeling: Introduction of tritium can be achieved with high specific activity, which is advantageous for receptor binding assays and metabolic studies.[2][3]

  • Fluorine-18 (¹⁸F) Labeling: As a positron emitter, ¹⁸F is the radionuclide of choice for PET imaging, enabling non-invasive in vivo visualization and quantification.[4][5]

Data Presentation

The following table summarizes expected quantitative data for the described radiolabeling methods based on similar compounds reported in the literature. Actual results may vary depending on specific experimental conditions and optimization.

RadioisotopeLabeling MethodExpected Radiochemical Yield (RCY)Expected Specific ActivityReference Compound(s)
¹⁴C Multi-step synthesis from K¹⁴CN55-93% (overall)5.66-6.75 mCi/mmolAlicyclic amino acids[6]
³H Catalytic Hydrogen Isotope ExchangeNot specified11.5-14.6 Ci/mmolPharmaceutical compounds[7]
¹⁸F Nucleophilic Heteroaromatic Substitution45 ± 5%up to 148 GBq/μmol2-[¹⁸F]fluoroadenosine[8]

Experimental Protocols

Protocol 1: Carbon-14 (¹⁴C) Labeling via Multi-Step Synthesis

This protocol describes a hypothetical synthesis of [¹⁴C]-4,6-dichloro-5-fluoropyrimidin-2-amine starting from potassium cyanide ([¹⁴C]KCN). The key step involves the construction of the pyrimidine ring using a labeled precursor.

Workflow Diagram:

G K14CN [¹⁴C]KCN Intermediate1 Labeled Guanidine Derivative K14CN->Intermediate1 Multi-step synthesis Cyclization Cyclocondensation Intermediate1->Cyclization Precursor Fluorinated 1,3-Dicarbonyl Compound Precursor->Cyclization LabeledProduct [¹⁴C]-4,6-dichloro-5-fluoropyrimidin-2-amine Cyclization->LabeledProduct Purification HPLC Purification LabeledProduct->Purification FinalProduct Pure Labeled Product Purification->FinalProduct

Caption: Workflow for the synthesis of [¹⁴C]-4,6-dichloro-5-fluoropyrimidin-2-amine.

Methodology:

  • Synthesis of Labeled Guanidine Precursor: Convert [¹⁴C]KCN to a labeled guanidine derivative through established multi-step synthetic routes. This may involve conversion to [¹⁴C]cyanamide followed by reaction with ammonia.

  • Cyclocondensation: React the [¹⁴C]-labeled guanidine derivative with a suitable fluorinated 1,3-dicarbonyl precursor (e.g., ethyl 2-fluoro-3-oxo-4,4-dichlorobutanoate) in the presence of a base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and a radio-TLC scanner.[9]

  • Purification: Upon completion, quench the reaction and purify the crude product using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.[3][10]

  • Characterization: Confirm the identity and radiochemical purity of the final product by radio-HPLC and mass spectrometry. Determine the specific activity by measuring the radioactivity and the mass of the compound.

Protocol 2: Tritium (³H) Labeling via Catalytic Hydrogen Isotope Exchange (HIE)

This protocol outlines a method for introducing tritium into the 4,6-dichloro-5-fluoropyrimidin-2-amine molecule using a photoredox-catalyzed hydrogen isotope exchange (HIE) with tritiated water (T₂O).[2][7] This method targets C-H bonds activated by the adjacent amino group.

Workflow Diagram:

G Substrate 4,6-Dichloro-5-fluoropyrimidin-2-amine Reaction Hydrogen Isotope Exchange Substrate->Reaction T2O Tritiated Water (T₂O) T2O->Reaction Catalyst Photoredox & HAT Catalysts Catalyst->Reaction Light Visible Light Irradiation Light->Reaction LabeledProduct [³H]-4,6-dichloro-5-fluoropyrimidin-2-amine Reaction->LabeledProduct Purification HPLC Purification LabeledProduct->Purification FinalProduct Pure Labeled Product Purification->FinalProduct

Caption: Workflow for the tritiation of 4,6-dichloro-5-fluoropyrimidin-2-amine via HIE.

Methodology:

  • Reaction Setup: In a sealed vial, dissolve 4,6-dichloro-5-fluoropyrimidin-2-amine, a photoredox catalyst (e.g., an iridium complex), and a hydrogen atom transfer (HAT) catalyst (e.g., a thiol) in a suitable solvent.[2]

  • Tritium Source: Add high specific activity tritiated water (T₂O) to the reaction mixture.

  • Irradiation: Irradiate the mixture with visible light (e.g., a blue LED lamp) at room temperature with stirring for a specified period.

  • Reaction Monitoring: Monitor the incorporation of tritium by analyzing aliquots of the reaction mixture using radio-TLC or radio-HPLC.[9]

  • Purification: After the reaction, remove the catalysts and purify the tritiated product using preparative HPLC.[10][11]

  • Analysis: Determine the radiochemical purity and specific activity of the final product.

Protocol 3: Fluorine-18 (¹⁸F) Labeling via Nucleophilic Heteroaromatic Substitution

This protocol describes the labeling of a suitable precursor with [¹⁸F]fluoride, which is a common method for synthesizing ¹⁸F-labeled radiotracers for PET imaging.[4] The pyrimidine ring is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogens and the other halogen substituents.

Workflow Diagram:

G F18 [¹⁸F]Fluoride Activation Activation with K₂CO₃/K₂₂₂ F18->Activation Reaction Nucleophilic Substitution Activation->Reaction Precursor Precursor (e.g., 4-Chloro-6-nitro-5-fluoropyrimidin-2-amine) Precursor->Reaction LabeledProduct [¹⁸F]-4,6-Dichloro-5-fluoropyrimidin-2-amine Reaction->LabeledProduct Purification HPLC Purification LabeledProduct->Purification FinalProduct Pure Labeled Product Purification->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,6-Dichloro-5-fluoropyrimidin-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine?

The typical and most accessible starting material is 2-amino-4,6-dihydroxy-5-fluoropyrimidine. This precursor is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms.

Q2: What are the main challenges encountered during the synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine?

The primary challenges include:

  • Low yields due to incomplete reaction or degradation of the starting material.

  • Formation of side products, particularly from incomplete chlorination or side reactions involving the amino group.

  • Harsh reaction conditions that can be difficult to control and scale up.

  • Difficulties in purification of the final product from residual reagents and byproducts.

Q3: How can the yield of the chlorination reaction be improved?

Several strategies can be employed to enhance the yield of the chlorination step:

  • Use of a Tertiary Amine: The addition of a tertiary amine, such as pyridine or N,N-dimethylaniline, can act as an acid scavenger and facilitate the reaction with phosphorus oxychloride (POCl₃).

  • Vilsmeier-Haack Reagent: Utilizing a Vilsmeier-Haack reagent, formed in situ from a formamide (e.g., N,N-dimethylformamide - DMF) and a chlorinating agent like POCl₃, can lead to higher yields under milder conditions.[1][2]

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at elevated temperatures can drive the reaction to completion and simplify work-up.[3]

  • Control of Reaction Temperature and Time: Careful optimization of the reaction temperature and duration is crucial. Insufficient heating or time can lead to incomplete reaction, while excessive heat or time can cause decomposition.

Q4: What are the recommended purification methods for 4,6-Dichloro-5-fluoropyrimidin-2-amine?

The crude product can typically be purified by the following methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents include ethanol, benzene, or mixtures of solvents.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be effective in separating the desired product from impurities.[4]

  • Extraction: Liquid-liquid extraction can be used during the work-up to remove water-soluble impurities and byproducts.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive chlorinating agent (e.g., old or hydrolyzed POCl₃).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction.4. Starting material is not soluble in the reaction medium.1. Use fresh or distilled phosphorus oxychloride.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Ensure the reaction is run for a sufficient duration.3. Thoroughly dry all glassware and use anhydrous solvents if applicable.4. Consider using a co-solvent or a different reaction medium to improve solubility.
Formation of a Dark, Tarry Residue 1. Reaction temperature is too high, leading to decomposition of the starting material or product.2. Use of a strong, non-hindered base that may react with the pyrimidine ring.1. Maintain a controlled and uniform reaction temperature. Consider using an oil bath for better heat distribution.2. Use a hindered tertiary amine like N,N-diisopropylethylamine (Hünig's base) or pyridine.
Product is an Oily Substance Instead of a Solid 1. Presence of impurities, such as residual solvent or byproducts.2. The product may have a low melting point.1. Ensure complete removal of the solvent under reduced pressure. Purify the product using column chromatography or recrystallization.2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Incomplete Chlorination (Presence of Monochloro or Hydroxy Intermediates) 1. Insufficient amount of chlorinating agent.2. Short reaction time or low temperature.1. Increase the molar excess of the chlorinating agent (e.g., POCl₃).2. Increase the reaction time and/or temperature and monitor by TLC until the starting material is consumed.

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Oxychloride and a Tertiary Amine

This protocol is adapted from procedures for similar 2-amino-4,6-dichloropyrimidines.

Materials:

  • 2-amino-4,6-dihydroxy-5-fluoropyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (or N,N-dimethylaniline)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,6-dihydroxy-5-fluoropyrimidine (1 equivalent).

  • Carefully add phosphorus oxychloride (3-5 equivalents) to the flask in a fume hood.

  • Slowly add pyridine (1.5-2 equivalents) to the stirred mixture. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Chlorination using a Vilsmeier-Haack Reagent

This protocol is based on methods known to improve yields for the chlorination of dihydroxypyrimidines.[1][2]

Materials:

  • 2-amino-4,6-dihydroxy-5-fluoropyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Toluene (or other suitable high-boiling solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to N,N-dimethylformamide (3 equivalents) at 0°C with stirring. Allow the mixture to stir for 30 minutes.

  • To this mixture, add 2-amino-4,6-dihydroxy-5-fluoropyrimidine (1 equivalent) and a high-boiling solvent such as toluene.

  • Heat the reaction mixture to 80-100°C and maintain for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Purify by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (POCl3, Amine) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Purification_Issue Investigate Purification Step (Losses during workup) Start->Purification_Issue Check_Reagents->Start Reagents Faulty Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Reagents->Optimize_Stoichiometry Reagents OK Check_Conditions->Start Conditions Incorrect Check_Conditions->Optimize_Stoichiometry Conditions Correct Check_Moisture->Start Moisture Present Check_Moisture->Optimize_Stoichiometry System is Dry Modify_Method Consider Alternative Method (e.g., Vilsmeier-Haack) Optimize_Stoichiometry->Modify_Method Yield Still Low Success Improved Yield Optimize_Stoichiometry->Success Modify_Method->Success Purification_Issue->Success Optimize Purification

Caption: A flowchart for troubleshooting low yield in the synthesis.

General Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reaction Chlorination cluster_product Product A 2-amino-4,6-dihydroxy- 5-fluoropyrimidine B POCl3 + Tertiary Amine OR Vilsmeier Reagent A->B Reaction C 4,6-Dichloro-5-fluoropyrimidin-2-amine B->C Yields

Caption: A simplified overview of the synthetic route.

References

troubleshooting side reactions of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Dichloro-5-fluoropyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with 4,6-Dichloro-5-fluoropyrimidin-2-amine?

A1: The most common side reactions are typically related to nucleophilic aromatic substitution (SNAr) at the chloro-substituted positions (C4 and C6). These include:

  • Di-substitution: Reaction of a nucleophile at both the C4 and C6 positions, leading to the formation of a disubstituted byproduct. This is more likely to occur if an excess of the nucleophile is used or if the reaction is allowed to proceed for an extended period.

  • Hydrolysis: Reaction with water present in the solvent or reagents to form hydroxylated impurities. This is more prevalent when using strong aqueous bases or non-anhydrous solvents.

  • Solvolysis: If the reaction is carried out in an alcohol solvent (e.g., methanol, ethanol), the solvent itself can act as a nucleophile, leading to the formation of alkoxy-substituted byproducts.[1][2]

  • Over-reaction with the amine nucleophile: In some cases, especially with highly reactive amines or under forcing conditions, the exocyclic amino group at the C2 position might undergo undesired reactions.

Q2: How does the 5-fluoro substituent affect the reactivity of the molecule?

A2: The fluorine atom at the C5 position is a strong electron-withdrawing group. This has two main effects:

  • Activation of the pyrimidine ring: The electron-withdrawing nature of the fluorine atom activates the pyrimidine ring towards nucleophilic aromatic substitution, making the chlorine atoms at C4 and C6 more susceptible to displacement.

  • Influence on regioselectivity: While the C4 and C6 positions are electronically similar in the starting material, the electronic environment can be influenced by the reaction conditions and the nature of the incoming nucleophile.

Q3: I am observing a significant amount of di-substituted byproduct. How can I favor mono-substitution?

A3: To favor mono-substitution, consider the following strategies:

  • Stoichiometry control: Use a stoichiometric amount or a slight excess (typically 1.0-1.2 equivalents) of the nucleophile.

  • Lower reaction temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-substituted product.

  • Choice of base and solvent: A weaker base and a less polar solvent may slow down the reaction and improve selectivity.

  • Slow addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile throughout the reaction.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Mono-substituted Product
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS.- Increase the reaction temperature or time if the reaction is sluggish.- Ensure the starting material is fully dissolved in the chosen solvent.
Poor Nucleophile Reactivity - Consider using a more reactive nucleophile if possible.- For less reactive nucleophiles, a stronger base or higher temperature may be required.
Degradation of Starting Material or Product - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.
Suboptimal Base - The choice of base is critical. For SNAr reactions, common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The optimal base will depend on the specific nucleophile and solvent.
Issue 2: Formation of Multiple Unidentified Byproducts
Potential Cause Recommended Solution
Presence of Water - Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).- Run the reaction under an inert atmosphere to exclude atmospheric moisture. This will minimize hydrolysis of the chloro-substituents.
Solvent Participation - If using a nucleophilic solvent (e.g., an alcohol), be aware of potential solvolysis.[1][2]- Consider switching to a non-nucleophilic aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
Complex Reaction Mixture - Isolate and characterize the major byproducts using techniques like NMR and mass spectrometry to understand the side reactions occurring.- Based on the byproduct structures, modify the reaction conditions to suppress their formation.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Recommended Solution
Similar Polarity of Product and Byproducts - Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary.- Consider alternative purification techniques such as preparative HPLC or crystallization.
Product Instability on Silica Gel - If the product is sensitive to acidic silica gel, consider using neutral or basic alumina for chromatography.- Alternatively, a short plug of silica gel filtration followed by crystallization might be effective.
Presence of Salts - Perform an aqueous workup to remove any inorganic salts before purification. Ensure to thoroughly dry the organic layer before concentrating.

Experimental Protocols

General Protocol for Mono-amination via SNAr
  • To a solution of 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere, add a suitable base (e.g., triethylamine, 1.5 eq).

  • Slowly add the desired amine nucleophile (1.1 eq) to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-60 °C) may be applied.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (e.g., triethylamine hydrochloride) has formed, filter it off.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visual Troubleshooting Guides

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Reagent 4,6-Dichloro-5-fluoropyrimidin-2-amine + Nucleophile (NuH) Start->Reagent Product Mono-substituted Product Reagent->Product Desired Path DiSub Di-substituted Product Reagent->DiSub Excess NuH / High Temp Hydrolysis Hydrolysis Product Reagent->Hydrolysis Presence of H₂O Solvolysis Solvolysis Product Reagent->Solvolysis Alcohol Solvent

Caption: Potential reaction pathways for 4,6-dichloro-5-fluoropyrimidin-2-amine.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield of Desired Product Start->LowYield MultipleProducts Multiple Products Observed Start->MultipleProducts Purification Purification Difficulty Start->Purification CheckConditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry LowYield->CheckConditions CheckPurity Check Reagent/Solvent Purity: - Anhydrous conditions? - Solvent reactivity? MultipleProducts->CheckPurity OptimizePurification Optimize Purification Method: - Chromatography solvent system - Alternative techniques Purification->OptimizePurification

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Optimization of Reaction Conditions for 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4,6-dichloro-5-fluoropyrimidin-2-amine?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is the condensation of a fluorinated malonic acid diester with guanidine to yield 2-amino-5-fluoro-4,6-dihydroxypyrimidine. The second step is the chlorination of this intermediate, typically using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack-Arnold reagent, to afford the final product.[1]

Q2: What are the critical parameters to control during the chlorination step?

A2: The critical parameters for a successful chlorination reaction are:

  • Anhydrous Conditions: The starting material, 2-amino-5-fluoro-4,6-dihydroxypyrimidine, must be thoroughly dried before the reaction. The presence of water can consume the chlorinating agent and lead to side reactions, significantly reducing the yield.[1]

  • Temperature: Careful temperature control is crucial. High temperatures can lead to the formation of by-products. For chlorinations using POCl₃ with a tertiary amine, a controlled temperature range is recommended.

  • Reagent Stoichiometry: The molar ratio of the chlorinating agent to the dihydroxypyrimidine substrate is a key factor. An excess of the chlorinating agent is typically required to drive the reaction to completion.

  • Choice of Catalyst/Base: In POCl₃-mediated reactions, a tertiary amine such as N,N-diethylaniline is often used to scavenge the HCl generated.[2] The choice of amine can influence the reaction rate and yield. For Vilsmeier-Haack-Arnold reagent-based procedures, the reagent itself serves as both the chlorinating agent and a catalyst.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A common mobile phase for TLC analysis of similar compounds is a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Yield 1. Incomplete drying of the starting material: 2-amino-5-fluoro-4,6-dihydroxypyrimidine is hygroscopic and residual water will quench the chlorinating agent.[1]Dry the starting material in a vacuum oven at 80 °C for at least 24 hours before use.[1]
2. Insufficient chlorinating agent: The stoichiometry of the chlorinating agent is critical for a complete reaction.Increase the molar equivalents of the chlorinating agent (e.g., Vilsmeier-Haack-Arnold reagent or POCl₃). A ratio of 8 equivalents of the Vilsmeier-Haack-Arnold reagent has been used for similar substrates.[1]
3. Reaction temperature is too low: The activation energy for the chlorination might not be reached.Gradually increase the reaction temperature while monitoring for the formation of by-products by TLC/HPLC.
4. Inefficient quenching and work-up: The product might be lost during the work-up procedure.Carefully pour the reaction mixture onto crushed ice to quench excess chlorinating agent. Ensure the pH is adjusted correctly during work-up to precipitate the product.
Formation of Multiple Products (By-products) 1. Reaction temperature is too high: High temperatures can lead to decomposition and the formation of undesired side products.Maintain a controlled reaction temperature. For POCl₃ reactions, a temperature between 55-68°C has been recommended for related compounds.
2. Presence of impurities in the starting material: Impurities can lead to side reactions.Ensure the purity of the 2-amino-5-fluoro-4,6-dihydroxypyrimidine starting material using techniques like NMR or melting point analysis.
3. Over-chlorination or side reactions with the 2-amino group: The amino group could potentially react under harsh conditions.Use a protecting group strategy for the 2-amino group if other optimization strategies fail, although this adds extra steps to the synthesis.
Incomplete Reaction (Starting material remains) 1. Insufficient reaction time: The reaction may not have reached completion.Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed.
2. Poor mixing/stirring: In a heterogeneous reaction mixture, inefficient stirring can lead to incomplete conversion.Ensure vigorous and efficient stirring throughout the reaction.
3. Deactivation of the chlorinating agent: This can be caused by moisture (see "Low to No Yield").Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-fluoro-4,6-dihydroxypyrimidine (Precursor)

This protocol is adapted from a general procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines.[1]

Materials:

  • Diethyl 2-fluoromalonate

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) with vigorous stirring.

  • After all the sodium has dissolved, cool the sodium ethoxide solution to room temperature.

  • Add guanidine hydrochloride (0.22 mol) to the solution with continued stirring.

  • Add diethyl 2-fluoromalonate (0.2 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.

  • Filter the precipitate, wash with cold water, and then with ethanol.

  • Dry the product in a vacuum oven.

Protocol 2: Chlorination of 2-amino-5-fluoro-4,6-dihydroxypyrimidine

This protocol is based on a procedure for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines.[1]

Materials:

  • 2-amino-5-fluoro-4,6-dihydroxypyrimidine (thoroughly dried)

  • Vilsmeier-Haack-Arnold reagent (2 M solution in chloroform) or Phosphorus oxychloride (POCl₃) and N,N-diethylaniline

  • Ethanol

  • Aqueous HCl

  • Aqueous NaHCO₃

Procedure using Vilsmeier-Haack-Arnold Reagent:

  • Suspend the dried 2-amino-5-fluoro-4,6-dihydroxypyrimidine (10 mmol) in a 2 M solution of the Vilsmeier-Haack-Arnold reagent in chloroform (80 mmol, 40 mL) under an inert atmosphere.[1]

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The crude product is then subjected to deprotection by dissolving in a mixture of ethanol (20 mL) and 37% aqueous HCl (2 mL) and heating at 50°C for 2 hours.[1]

  • Add water (30 mL) and stir vigorously.

  • Filter the precipitated product, wash with a water/ethanol mixture, 5% aqueous NaHCO₃, and again with the water/ethanol mixture.[1]

  • Dry the purified 4,6-dichloro-5-fluoropyrimidin-2-amine.

Data Presentation

Table 1: Reaction Parameters for the Chlorination of 5-Substituted 2-amino-4,6-dihydroxypyrimidines

5-SubstituentChlorinating AgentBase/CatalystSolventTemperature (°C)Time (h)Reported Yield (%)Reference
MethylVilsmeier-Haack-Arnold-ChloroformReflux2471[1]
EthylVilsmeier-Haack-Arnold-ChloroformReflux2482[1]
IsopropylVilsmeier-Haack-Arnold-ChloroformReflux2469[1]
PhenylVilsmeier-Haack-Arnold-ChloroformReflux2471[1]
FluoroVilsmeier-Haack-Arnold-ChloroformReflux24N/A*[1]
(unsubstituted)POCl₃N,N-diethylaniline-Reflux-27

*Yield for the 5-fluoro derivative was not explicitly stated in the reference, but the compound was successfully synthesized and identified as the most potent in the study.[1]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_chlorination Chlorination & Purification A Diethyl 2-fluoromalonate + Guanidine B Condensation (NaOEt, EtOH, Reflux) A->B Step 1 C 2-amino-5-fluoro-4,6- dihydroxypyrimidine B->C D Dried Precursor C->D Drying E Chlorination (Vilsmeier Reagent) D->E Step 2 F Work-up & Deprotection E->F G 4,6-Dichloro-5-fluoro- pyrimidin-2-amine F->G

Caption: Experimental workflow for the synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine.

troubleshooting_workflow start Low Yield Observed check_water Was starting material thoroughly dried? start->check_water dry_sm Dry starting material in vacuum oven check_water->dry_sm No check_reagents Are reagent ratios and concentrations correct? check_water->check_reagents Yes dry_sm->check_reagents adjust_reagents Increase equivalents of chlorinating agent check_reagents->adjust_reagents No check_temp_time Are reaction temperature and time sufficient? check_reagents->check_temp_time Yes adjust_reagents->check_temp_time optimize_conditions Increase temperature gradually and/or extend reaction time check_temp_time->optimize_conditions No review_workup Review work-up and purification procedure check_temp_time->review_workup Yes optimize_conditions->review_workup end Yield Improved review_workup->end

Caption: Troubleshooting flowchart for low yield in the synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine.

References

Technical Support Center: Purification of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4,6-Dichloro-5-fluoropyrimidin-2-amine. The following protocols and advice are based on established methods for the purification of structurally similar dihalogenated aminopyrimidines and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 4,6-Dichloro-5-fluoropyrimidin-2-amine?

A1: The primary purification techniques for compounds of this class are recrystallization and silica gel column chromatography. Recrystallization is often preferred for its simplicity and scalability when dealing with crystalline solids, while column chromatography provides higher resolution for separating impurities with similar polarities.

Q2: I am having trouble finding a suitable recrystallization solvent. What do you recommend?

A2: For aminopyrimidine derivatives, polar protic solvents are often a good starting point.[1] A successful recrystallization solvent should dissolve the compound when hot but sparingly when cold. Good starting solvents to screen include ethanol, methanol, isopropanol, or a mixture of an alcohol with water.[1] For halogenated compounds, you might also explore solvents like ethyl acetate or toluene, potentially in a solvent/anti-solvent system with hexane or heptane.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by a solution that is too concentrated or cooling too rapidly. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[1] If the problem persists, consider a different solvent system.

Q4: After purification by column chromatography, my yield is very low. What are the likely causes?

A4: Low yield after column chromatography can stem from several factors. Halogenated compounds can sometimes exhibit strong interactions with the silica gel, leading to incomplete elution.[2] It is also possible that the chosen solvent system is not optimal, causing the compound to streak across many fractions, making isolation difficult. Ensure you have identified an appropriate solvent system using Thin Layer Chromatography (TLC) before running the column. Adding a small percentage of a more polar solvent or a modifier like triethylamine (for basic compounds) to your eluent can sometimes improve recovery.

Q5: What are some common impurities I should expect in my crude 4,6-Dichloro-5-fluoropyrimidin-2-amine?

A5: Impurities will largely depend on the synthetic route. However, common impurities in the synthesis of similar aminopyrimidines can include unreacted starting materials, partially halogenated intermediates, over-halogenated byproducts, or isomers formed during the synthesis. If the synthesis involves the reduction of a nitro group, incomplete reduction can also be a source of impurities.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization Impurities have similar solubility to the product.Try a different solvent or a solvent pair to better differentiate the solubilities. A second recrystallization may be necessary.
The solution was cooled too quickly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Compound is "Sticky" on Silica Gel Column Strong interaction between the halogenated amine and silica.Use a less polar stationary phase (e.g., alumina) or add a modifier to the mobile phase (e.g., 0.1-1% triethylamine) to reduce tailing and improve elution.
The compound is degrading on the silica gel.Deactivate the silica gel by pre-treating it with a solution of the eluent containing triethylamine. Run the column quickly.
Multiple Spots on TLC After Purification Co-eluting impurities.Optimize the TLC solvent system to achieve better separation. Try a different solvent system for column chromatography, for example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system.
The compound is unstable and degrading.Check the stability of the compound under the purification conditions (e.g., on a TLC plate spotted and left in the eluent for some time). If unstable, consider a faster purification method or using a different technique.

Quantitative Data Summary

Purification Method Starting Purity (Typical) Final Purity (Typical) Yield (Typical) Reference Compound Source
Recrystallization~90%>98%80-90%2-amino-4,6-dichloropyrimidine[4]
Column ChromatographyVariable>99%60-80%Halogenated pyrazolo[1,5-a]pyrimidines[5]

Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 4,6-Dichloro-5-fluoropyrimidin-2-amine. Add a few drops of a test solvent (e.g., ethanol). Heat the mixture gently. A good solvent will dissolve the compound when hot but show precipitate upon cooling to room temperature and then in an ice bath.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities. A common starting point for halogenated pyrimidines is a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Visualizations

experimental_workflow cluster_recryst Recrystallization Workflow cluster_column Column Chromatography Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve tlc TLC Analysis for Solvent System crude->tlc hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate pure_recryst Pure Product isolate->pure_recryst pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute and Collect Fractions load_sample->elute pure_column Pure Product elute->pure_column

Caption: General experimental workflows for purification.

troubleshooting_tree cluster_recryst Recrystallization Issues cluster_column Column Chromatography Issues start Purification Issue oiling_out Compound 'Oils Out' start->oiling_out low_yield_recryst Low Yield start->low_yield_recryst low_yield_column Low Yield start->low_yield_column poor_separation Poor Separation start->poor_separation reheat Reheat, add more solvent, cool slowly oiling_out->reheat change_solvent_recryst Change Solvent System oiling_out->change_solvent_recryst use_min_solvent Use minimum amount of hot solvent low_yield_recryst->use_min_solvent cool_slowly Ensure slow cooling low_yield_recryst->cool_slowly add_modifier Add modifier (e.g., TEA) to eluent low_yield_column->add_modifier change_adsorbent Change adsorbent (e.g., Alumina) low_yield_column->change_adsorbent optimize_tlc Optimize solvent system with TLC poor_separation->optimize_tlc gradient_elution Use a shallow gradient elution poor_separation->gradient_elution

Caption: Troubleshooting decision tree for common purification issues.

References

identifying common impurities in 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-Dichloro-5-fluoropyrimidin-2-amine. The information provided is intended to help identify and address common impurities that may be encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my 4,6-Dichloro-5-fluoropyrimidin-2-amine sample?

A1: Impurities can originate from several sources, including:

  • Starting materials: Residual starting materials or impurities within those materials can carry through the synthesis.

  • Side reactions: Incomplete reactions or the formation of by-products during synthesis can lead to structurally related impurities.

  • Degradation: The compound may degrade over time, especially if exposed to heat, light, or reactive atmospheric conditions, leading to the formation of degradation products.

  • Solvent and reagent contamination: Residual solvents or reagents used during the synthesis and purification process can be present in the final product.

Q2: I observe an unexpected peak in my analytical chromatogram (e.g., HPLC, GC-MS). What could it be?

A2: An unexpected peak could be one of several common impurities. Based on the synthesis of similar pyrimidine derivatives, potential impurities include compounds with incomplete chlorination or substitution, or isomers. Refer to the table below for a list of potential impurities and their likely origins. Further investigation using techniques like mass spectrometry is recommended for definitive identification.

Q3: My sample of 4,6-Dichloro-5-fluoropyrimidin-2-amine has a slight discoloration. Does this indicate the presence of impurities?

A3: Discoloration can be an indicator of impurities, often resulting from degradation products or residual starting materials. While a slight change in color may not always affect the outcome of a reaction, it is best practice to re-analyze the sample to confirm its purity before use, especially in sensitive applications.

Q4: How can I remove impurities from my 4,6-Dichloro-5-fluoropyrimidin-2-amine sample?

A4: Common purification techniques for this type of compound include:

  • Recrystallization: This is often effective for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation.

  • Column chromatography: For more complex mixtures of impurities, column chromatography using a suitable stationary and mobile phase can provide good separation.

  • Washing: Washing the solid material with a solvent in which the desired compound is poorly soluble but the impurities are soluble can be a simple and effective purification step.

Troubleshooting Guides

Issue 1: Poor Yield or Incomplete Reaction in Downstream Applications

Possible Cause: The presence of impurities in the 4,6-Dichloro-5-fluoropyrimidin-2-amine starting material can inhibit or interfere with subsequent reactions.

Troubleshooting Steps:

  • Confirm Purity: Re-analyze the purity of your 4,6-Dichloro-5-fluoropyrimidin-2-amine sample using a reliable analytical method such as HPLC or GC-MS.

  • Identify Impurities: If impurities are detected, attempt to identify them using mass spectrometry and NMR spectroscopy.

  • Purify the Starting Material: If the purity is below the required specification, purify the material using an appropriate method as described in the FAQs.

  • Optimize Reaction Conditions: If the starting material is of high purity, consider optimizing the reaction conditions of your downstream application (e.g., temperature, reaction time, catalyst).

Issue 2: Inconsistent Batch-to-Batch Results

Possible Cause: Variation in the impurity profile between different batches of 4,6-Dichloro-5-fluoropyrimidin-2-amine can lead to inconsistent results in your experiments.

Troubleshooting Steps:

  • Analyze Multiple Batches: Perform a comparative analysis of different batches using the same analytical method to identify variations in the impurity profile.

  • Request Certificate of Analysis (CoA): Always request a detailed CoA from the supplier for each batch, which should include the purity and a list of identified impurities.

  • Establish In-House Quality Control: Implement an in-house quality control check for incoming batches to ensure they meet your experimental requirements.

Data on Potential Impurities

The following table summarizes potential impurities that could be present in 4,6-Dichloro-5-fluoropyrimidin-2-amine based on common synthetic routes and degradation pathways.

Potential Impurity Potential Source Recommended Analytical Method
Starting Materials (e.g., aminomalonates)Incomplete reaction during synthesisHPLC, GC-MS
Monochloro-fluoropyrimidin-amine derivativesIncomplete chlorinationHPLC, LC-MS
Isomeric Pyrimidine DerivativesSide reactions during synthesisHPLC, NMR
Oxidative Degradation ProductsExposure to air and/or lightLC-MS
Hydrolysis ProductsExposure to moistureHPLC, LC-MS

Experimental Protocols

Protocol: Identification of an Unknown Impurity by LC-MS

This protocol outlines a general procedure for identifying an unknown impurity in a sample of 4,6-Dichloro-5-fluoropyrimidin-2-amine using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the 4,6-Dichloro-5-fluoropyrimidin-2-amine sample. b. Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL with the mobile phase.

2. LC-MS Analysis: a. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column is typically suitable.
  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
  • Flow Rate: 0.2-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Column Temperature: 25-40 °C. b. Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of compounds.
  • Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 100-500).
  • Fragmentation: Perform MS/MS analysis on the parent ion of the unknown impurity to obtain fragmentation data, which is crucial for structural elucidation.

3. Data Analysis: a. Determine the accurate mass of the unknown impurity from the high-resolution mass spectrum. b. Use the accurate mass to predict the elemental composition. c. Analyze the fragmentation pattern from the MS/MS spectrum to propose a chemical structure for the impurity. d. Compare the proposed structure with known potential by-products or degradation products.

Visualizations

cluster_synthesis Synthesis Stage cluster_impurities Potential Impurity Sources SM Starting Materials INT Intermediates SM->INT Reaction IMP_SM Residual Starting Materials SM->IMP_SM PROD Final Product INT->PROD Purification IMP_SIDE Side-Reaction By-products INT->IMP_SIDE IMP_SOLV Residual Solvents INT->IMP_SOLV IMP_DEG Degradation Products PROD->IMP_DEG

Caption: Potential sources of impurities in the synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine.

cluster_workflow Impurity Troubleshooting Workflow START Problem Observed (e.g., low yield, extra peak) ANALYZE Analyze Sample (HPLC, GC-MS, etc.) START->ANALYZE IDENTIFY Identify Impurity (MS, NMR) ANALYZE->IDENTIFY ASSESS Assess Impact of Impurity IDENTIFY->ASSESS PURIFY Purify Sample (Recrystallization, Chromatography) REANALYZE Re-analyze Purified Sample PURIFY->REANALYZE END Problem Resolved REANALYZE->END ASSESS->PURIFY Impactful NO_IMPACT Impurity has no impact ASSESS->NO_IMPACT Not Impactful

stability issues of 4,6-Dichloro-5-fluoropyrimidin-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4,6-Dichloro-5-fluoropyrimidin-2-amine in solution?

A1: The main stability concern for 4,6-Dichloro-5-fluoropyrimidin-2-amine is its susceptibility to hydrolysis and solvolysis. The two chlorine atoms on the pyrimidine ring are electron-withdrawing, making the carbon atoms at these positions vulnerable to nucleophilic attack by water (hydrolysis) or alcohol-based solvents (solvolysis). This can lead to the formation of impurities over time.[1]

Q2: What are the likely degradation products of 4,6-Dichloro-5-fluoropyrimidin-2-amine?

A2: The primary degradation products are formed through the stepwise substitution of the chloro groups. In aqueous solutions, this leads to the formation of 2-amino-4-chloro-5-fluoro-6-hydroxypyrimidine and subsequently 2-amino-5-fluoro-4,6-dihydroxypyrimidine. In alcoholic solvents like methanol or ethanol, the corresponding methoxy or ethoxy derivatives will be formed.[1]

Q3: How can I minimize the degradation of 4,6-Dichloro-5-fluoropyrimidin-2-amine in solution?

A3: To minimize degradation, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, use aprotic solvents such as DMSO or DMF, and store the solution at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container, protected from light.[1][2][3] Avoid prolonged storage in protic solvents like water, methanol, or ethanol.[1]

Q4: How does pH affect the stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine?

A4: Both acidic and basic conditions can catalyze the hydrolysis of the chloro groups. Therefore, it is advisable to maintain the pH of aqueous solutions as close to neutral as possible if the experimental conditions permit.[1][3]

Q5: What are the recommended storage conditions for the solid compound?

A5: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Storing under an inert atmosphere is also recommended to maintain product quality.[2] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[2] A recommended storage temperature is 2-8°C.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Degradation during sample preparation or analysis.Prepare solutions in aprotic solvents (e.g., acetonitrile, DMSO) immediately before use. Ensure the mobile phase is not strongly acidic or basic.
Loss of compound potency or inconsistent results over time with a stock solution. The compound is degrading in the stored solution.Prepare fresh solutions for each experiment. If a stock solution must be stored, use an aprotic solvent and store at -20°C or -80°C. Perform a stability study in your chosen solvent to determine an acceptable storage duration.
Precipitation observed in the solution upon storage. Poor solubility or degradation leading to less soluble products.Ensure the compound is fully dissolved. If solubility is an issue, consider using a different solvent or preparing a more dilute solution. If degradation is suspected, refer to the points above.
Discoloration of the solution. Potential degradation of the compound.Discard the solution and prepare a fresh one. Investigate the storage conditions (light exposure, temperature) as potential causes.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is recommended to assess the intrinsic stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine under your specific experimental conditions. This study will help identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.[1]

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours.[1][3]

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 8 hours.[1]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[1][3]

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photostability: Expose the stock solution to light in a photostability chamber.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of each stressed solution, neutralize if necessary, and dilute with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.[5]

  • Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify degradation products.

Recommended Analytical Method for Stability Testing

High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its high sensitivity and accuracy.[5]

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 1 minute.[6]

  • Detection: UV-Vis or PDA detector.

Data Summary

Solubility Profile (Qualitative)
Solvent Solubility Description Reference
Dimethyl Sulfoxide (DMSO)Soluble[3]
Dimethylformamide (DMF)Soluble[3]
WaterSlightly soluble[3]
AcetoneLikely soluble (inferred from similar compounds)[3]
TolueneLikely soluble (inferred from similar compounds)[3]
Summary of Stability Influencing Factors
Factor Effect on Stability Recommendation
Temperature Elevated temperatures can accelerate degradation.Store solutions at low temperatures (e.g., -20°C to -80°C).
Light Potential for photolytic degradation.Store solutions in amber vials or protected from light.
pH Acidic and basic conditions can catalyze hydrolysis.Maintain aqueous solutions at a neutral pH if possible.
Solvent Protic solvents (water, alcohols) can cause hydrolysis/solvolysis.Use aprotic solvents (DMSO, DMF, acetonitrile) for stock solutions.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (1 mg/mL in Aprotic Solvent) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) prep->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC/LC-MS sample->analyze data Identify Degradation Products & Assess Stability analyze->data

Caption: Workflow for assessing the stability of 4,6-Dichloro-5-fluoropyrimidin-2-amine.

G cluster_pathway Potential Degradation Pathway in Aqueous Solution parent 4,6-Dichloro-5-fluoropyrimidin-2-amine intermediate 2-amino-4-chloro-5-fluoro-6-hydroxypyrimidine parent->intermediate Hydrolysis (-Cl, +OH) final 2-amino-5-fluoro-4,6-dihydroxypyrimidine intermediate->final Hydrolysis (-Cl, +OH)

Caption: Potential hydrolytic degradation pathway.

G cluster_troubleshooting Troubleshooting Logic start Inconsistent Results? check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution check_solution->prepare_fresh No check_storage Review storage conditions (Solvent, Temp, Light) check_solution->check_storage Yes perform_stability Conduct forced degradation study check_storage->perform_stability

Caption: Troubleshooting logic for inconsistent experimental results.

References

how to increase the reactivity of the chlorine atoms in 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-5-fluoropyrimidin-2-amine. The focus is on strategies to increase and control the reactivity of the chlorine atoms at the C4 and C6 positions for various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the chlorine atoms in 4,6-dichloro-5-fluoropyrimidin-2-amine?

In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C4 position is generally more reactive than the chlorine at the C6 position. This regioselectivity is primarily attributed to the electronic effects of the pyrimidine ring nitrogens. The position para to a ring nitrogen (C4) is typically more activated towards nucleophilic attack than the position ortho to two nitrogen atoms (C6). However, the overall reactivity and selectivity are significantly influenced by the substituents present on the pyrimidine ring: the electron-donating amino group at C2 and the electron-withdrawing fluorine atom at C5.

Q2: How do the substituents on the pyrimidine ring influence the reactivity of the chlorine atoms?

The electronic nature of the substituents plays a crucial role:

  • 2-Amino Group: As an electron-donating group (EDG), the amino group tends to decrease the overall electrophilicity of the pyrimidine ring, thereby reducing the reactivity of the chlorine atoms towards nucleophilic attack compared to an unsubstituted dichloropyrimidine.

  • 5-Fluoro Group: As a strong electron-withdrawing group (EWG), the fluorine atom increases the electrophilicity of the pyrimidine ring, thus activating the chlorine atoms for nucleophilic substitution.

The interplay of these opposing electronic effects, along with the inherent reactivity of the C4 and C6 positions, determines the final outcome of a reaction.

Q3: What are the common methods to achieve selective substitution of one chlorine atom?

Selective mono-substitution is typically achieved by carefully controlling the reaction conditions. For 4,6-dichloro-5-fluoropyrimidin-2-amine, which is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor, the initial substitution predominantly occurs at the C4 position. Common strategies include:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct method. By using a stoichiometric amount of the nucleophile and carefully controlling the temperature and reaction time, selective substitution at the more reactive C4 position can be achieved.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Buchwald-Hartwig Amination: This method is highly effective for forming C-N bonds. The choice of palladium catalyst, ligand, and base is critical for controlling selectivity and achieving high yields, especially when coupling with less reactive aryl chlorides.[1][2]

    • Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds. Similar to the Buchwald-Hartwig amination, the reaction conditions, including the palladium source, ligand, and base, can be tuned to favor mono-substitution.[3][4]

Q4: How can I increase the reactivity of the second chlorine atom (at C6) after substituting the first one (at C4)?

Once the C4 position is substituted, the reactivity of the C6 chlorine is generally lower due to the introduction of an electron-donating group at C4. To promote substitution at C6, more forcing reaction conditions are often necessary. These may include:

  • Higher Temperatures: Increasing the reaction temperature provides the necessary activation energy for the substitution to occur at the less reactive C6 position.

  • Stronger Nucleophiles or Bases: Employing a more reactive nucleophile or a stronger base can facilitate the displacement of the second chlorine atom.

  • Palladium Catalysis: For cross-coupling reactions, the use of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands, can enable the reaction at the less reactive C6-Cl bond.

Troubleshooting Guides

Issue 1: Low yield of the desired mono-substituted product at the C4 position.

Potential Cause Troubleshooting Step
Insufficient Reactivity Increase the reaction temperature. Screen different solvents to improve solubility and reaction rates.
Poor Nucleophile If applicable, consider converting the nucleophile to a more reactive form (e.g., deprotonation with a suitable base).
Inappropriate Base The choice of base is critical. For SNAr with amine nucleophiles, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. For cross-coupling reactions, stronger bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) may be required.
Catalyst Inactivity (for cross-coupling) Ensure the palladium catalyst and ligands are handled under an inert atmosphere to prevent deactivation. Consider screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, RuPhos).

Issue 2: Formation of a di-substituted byproduct.

Potential Cause Troubleshooting Step
Excess Nucleophile Use a controlled stoichiometry of the nucleophile (typically 1.0-1.2 equivalents).
High Reaction Temperature or Long Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS. Lower the reaction temperature and stop the reaction once the formation of the desired mono-substituted product is maximized.
Highly Reactive Nucleophile Consider adding the nucleophile slowly to the reaction mixture to maintain a low concentration and favor mono-substitution.

Issue 3: No reaction or very slow reaction at the C6 position after C4 substitution.

Potential Cause Troubleshooting Step
Deactivation of the Pyrimidine Ring The electron-donating group at C4 reduces the electrophilicity of the ring. More forcing conditions are required. Significantly increase the reaction temperature.
Steric Hindrance The substituent at C4 may sterically hinder the approach of the nucleophile to the C6 position. Consider using a smaller, less sterically demanding nucleophile if possible. For palladium-catalyzed reactions, screen for ligands that are less bulky.
Inadequate Catalyst System (for cross-coupling) For the second coupling, a more active catalyst system may be necessary. Screen a panel of advanced phosphine ligands known for their high activity with deactivated aryl chlorides.

Experimental Protocols

Protocol 1: Selective SNAr at the C4 Position

This protocol is adapted from the synthesis of a Ticagrelor intermediate.[5]

Reaction: Selective amination of 4,6-dichloro-5-fluoropyrimidin-2-amine with 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][5][6]dioxol-4-yl)oxy)-1-ethanol.

Reagents and Conditions:

Reagent/SolventMolar Equivalents/Concentration
4,6-dichloro-5-fluoropyrimidin-2-amine1.0
Amine Nucleophile1.1
Diisopropylethylamine (DIPEA)4.5
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Catalytic amount
Ethylene GlycolSolvent
Temperature 120-125 °C
Reaction Time 4-5 hours

Procedure:

  • To a stirred solution of 4,6-dichloro-5-fluoropyrimidin-2-amine in ethylene glycol, add the amine nucleophile.

  • Add DBU followed by DIPEA at room temperature (25-30 °C).

  • Slowly raise the temperature to 120-125 °C and maintain for 4-5 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction.

Protocol 2: General Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of aryl chlorides and can be adapted for 4,6-dichloro-5-fluoropyrimidin-2-amine.

Reagents and Conditions:

Reagent/SolventMolar Equivalents/Concentration
4,6-dichloro-5-fluoropyrimidin-2-amine1.0
Amine1.2
Palladium Precursor (e.g., Pd₂(dba)₃)1-2 mol%
Phosphine Ligand (e.g., XPhos)2-4 mol%
Base (e.g., NaOtBu)1.4
Anhydrous Toluene or DioxaneSolvent (e.g., 0.1 M)
Temperature 80-110 °C
Reaction Time 2-24 hours

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add the 4,6-dichloro-5-fluoropyrimidin-2-amine and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_c4 C4-Substitution cluster_c6 C6-Substitution cluster_product Products start 4,6-Dichloro-5-fluoropyrimidin-2-amine c4_reaction Selective Reaction at C4 (e.g., SNAr or Pd-catalyzed coupling) start->c4_reaction Nucleophile 1 Controlled Conditions mono_product C4-Monosubstituted Product c4_reaction->mono_product c6_reaction Reaction at C6 (more forcing conditions) di_product C4,C6-Disubstituted Product c6_reaction->di_product mono_product->c6_reaction Nucleophile 2 Forcing Conditions

Caption: Experimental workflow for the sequential substitution of chlorine atoms.

reactivity_factors reactivity Reactivity of Chlorine Atoms substituents Substituent Effects reactivity->substituents conditions Reaction Conditions reactivity->conditions position Positional Electronics (C4 vs. C6) reactivity->position edg 2-Amino (EDG) (Deactivating) substituents->edg ewg 5-Fluoro (EWG) (Activating) substituents->ewg temp Temperature conditions->temp catalyst Catalyst/Ligand conditions->catalyst base Base conditions->base nucleophile Nucleophile Strength conditions->nucleophile

Caption: Factors influencing the reactivity of the chlorine atoms.

References

resolving poor solubility of 4,6-Dichloro-5-fluoropyrimidin-2-amine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 4,6-Dichloro-5-fluoropyrimidin-2-amine in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does 4,6-Dichloro-5-fluoropyrimidin-2-amine exhibit poor solubility in aqueous solutions?

A1: The limited aqueous solubility of 4,6-Dichloro-5-fluoropyrimidin-2-amine is primarily due to its chemical structure. The pyrimidine core, while containing nitrogen atoms capable of hydrogen bonding, is made significantly more hydrophobic (lipophilic) by the presence of two chlorine atoms and a fluorine atom. This halogenation increases the molecule's nonpolar surface area, making it less favorable to interact with polar water molecules and leading to low solubility in aqueous buffers. The planar nature of the pyrimidine ring can also contribute to strong crystal lattice energy, which requires significant energy to break for dissolution to occur.

Q2: What is the recommended first step for dissolving 4,6-Dichloro-5-fluoropyrimidin-2-amine for in vitro assays?

A2: The universally recommended first step is to prepare a high-concentration stock solution in an anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose due to its strong solvating power for a wide range of organic compounds.[1] From this concentrated stock, subsequent dilutions can be made into your aqueous experimental medium.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.[1] Here are several strategies to overcome this:

  • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells and affect experimental outcomes.[1]

  • Use a Co-solvent: Incorporating a co-solvent can help maintain solubility. After creating the initial DMSO stock, perform an intermediate dilution in a co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution into the aqueous buffer.

  • pH Adjustment: Since the molecule has a 2-amine group, its solubility is likely pH-dependent. The amine group can be protonated at acidic pH, forming a more soluble salt. Lowering the pH of your aqueous buffer (if experimentally permissible) can significantly increase solubility.

  • Gentle Heating and Sonication: When preparing the initial stock solution, gentle warming (e.g., 37°C) and sonication can help to break down the crystal lattice and facilitate dissolution.[1]

Q4: What is the likely biological target of 4,6-Dichloro-5-fluoropyrimidin-2-amine?

A4: Based on its structural class, 4,6-Dichloro-5-fluoropyrimidin-2-amine is likely a kinase inhibitor. Pyrimidine derivatives are a well-established scaffold for compounds that target the ATP-binding site of various kinases. Specifically, many pyrimidine-based molecules are designed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][3][4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in 100% DMSO to create a stock solution. The compound may have very high crystal lattice energy or may have absorbed moisture.1. Ensure you are using anhydrous DMSO. 2. Vortex the solution vigorously. 3. Sonicate the vial in a water bath for 10-15 minutes. 4. Gently warm the solution to 37-50°C while stirring.[1]
Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer. The final concentration is above the aqueous solubility limit. The rapid change in solvent polarity causes the compound to crash out.1. Decrease the final desired concentration of the compound. 2. Create an intermediate dilution in a co-solvent (e.g., ethanol) before adding to the final aqueous buffer. 3. If the assay allows, use a buffer with a lower pH to protonate the amine group and increase solubility.
Inconsistent results or lower than expected potency in cell-based assays. The compound may be precipitating at the working concentration in the cell culture medium over time, reducing the effective concentration.1. Visually inspect the assay plates under a microscope for any signs of compound precipitation. 2. Perform a kinetic solubility assay to determine the solubility limit in your specific cell culture medium. 3. Consider using a formulation with a solubilizing agent like a non-ionic surfactant (e.g., Pluronic® F-68), if compatible with your assay.

Quantitative Data Summary

Table 1: Solubility of Related Pyrimidine Compounds

CompoundSolventSolubilityReference
2-AminopyrimidineWaterSoluble[6][7]
2-AminopyrimidineDMSO100 mg/mL (with sonication)[8]
2-AminopyrimidineMethanolSoluble[9]
2-AminopyrimidineEthanolReadily Soluble[7]

Note: The addition of two chloro and one fluoro group to the 2-aminopyrimidine scaffold in the target compound is expected to significantly decrease its aqueous solubility compared to the parent compound.

Table 2: Representative Biological Activity of Pyrimidine-Based PI3K/mTOR Inhibitors

CompoundTarget(s)IC₅₀ (nM)Cell LineReference
GDC-0980PI3Kα, β, δ, γ / mTOR5, 27, 7, 14 / 17 (Kᵢ)PC3, MCF-7neo/HER2[3]
Furo[2,3-d]pyrimidine Derivative (10b)PI3Kα, β / AKT175, 71 / 411HS 578T (Breast Cancer)[4]
Pyrrolo[2,3-d]pyrimidine DerivativePI3Kα / mTORLow nanomolarMDA-MB-361 (Breast Cancer)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibration: Allow the vial of solid 4,6-Dichloro-5-fluoropyrimidin-2-amine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Calculate the required volume of anhydrous DMSO to add to the entire contents of the vial to achieve a 10 mM stock solution. (Molecular Weight = 182.00 g/mol ).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Agitation: Vortex the vial vigorously for 2-3 minutes.

  • Sonication (if necessary): If the solid is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Warming (if necessary): If solids persist, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter before storing.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays (Minimizing Precipitation)

  • Prepare Intermediate Dilution Plate: Prepare a series of intermediate dilutions from your 10 mM DMSO stock solution. For example, dilute the 10 mM stock 1:100 into cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.

  • Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in cell culture medium. This ensures the DMSO concentration remains constant and low (e.g., 1%) across all final concentrations.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing cells. The final DMSO concentration should be well below 1%, ideally <0.5%.

Visualizations

G cluster_workflow Solubility Troubleshooting Workflow start Poorly Soluble Compound (4,6-Dichloro-5-fluoropyrimidin-2-amine) stock Prepare 10 mM Stock in 100% Anhydrous DMSO start->stock check1 Fully Dissolved? stock->check1 agitate Vortex / Sonicate / Gentle Heat (37°C) check1->agitate No dilute Dilute Stock into Aqueous Buffer / Medium check1->dilute Yes agitate->stock check2 Precipitation? dilute->check2 success Proceed with Experiment check2->success No troubleshoot Troubleshooting Options check2->troubleshoot Yes opt1 Lower Final Concentration troubleshoot->opt1 opt2 Use Co-Solvent (e.g., Ethanol) troubleshoot->opt2 opt3 Adjust pH (Lower) troubleshoot->opt3

Caption: A workflow for dissolving and troubleshooting poorly soluble compounds.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 4,6-Dichloro-5-fluoropyrimidin-2-amine (Proposed Target) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway with proposed inhibitor targets.

References

Technical Support Center: 4,6-Dichloro-5-fluoropyrimidin-2-amine Scale-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Issue 1: Low Yield of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and continue until the starting material is consumed. - Increase Reaction Temperature: For catalyst-free SNAr reactions, higher temperatures (e.g., 100-140 °C) may be necessary. For catalyzed reactions, optimization between 80-120 °C is common.[1] - Use a More Effective Base: For catalyst-free reactions, consider stronger inorganic bases like cesium carbonate. For palladium-catalyzed aminations, strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[1]
Product Decomposition - Lower Reaction Temperature: If byproduct analysis suggests decomposition, a lower reaction temperature with a longer reaction time may be necessary. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Poor Reagent Quality - Verify Reagent Purity: Use reagents of high purity and ensure solvents are anhydrous, as moisture can lead to hydrolysis of the starting material and product.
Suboptimal Solvent - Solvent Screening: The choice of solvent can significantly impact yield. Screen a range of anhydrous polar aprotic solvents such as DMF, DMAc, NMP, or dioxane.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete Starting Material Consumed increase_params Increase Temperature/Time or Use Stronger Base incomplete->increase_params check_decomposition Analyze for Decomposition Products complete->check_decomposition increase_params->check_completion decomposition_present Decomposition Found check_decomposition->decomposition_present Yes no_decomposition No Significant Decomposition check_decomposition->no_decomposition No lower_temp Lower Reaction Temperature & Extend Time decomposition_present->lower_temp check_reagents Verify Reagent Purity & Solvent Anhydrousness no_decomposition->check_reagents lower_temp->check_completion reagents_ok Reagents/Solvents OK check_reagents->reagents_ok High Purity purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents Low Purity/ Wet optimize_solvent Screen Alternative Solvents reagents_ok->optimize_solvent purify_reagents->check_completion Regioselectivity regioselectivity Regioselectivity (C2 vs. C4/C6 Amination) electronic_effects Electronic Effects (Influence of Amino/Fluoro Groups) regioselectivity->electronic_effects steric_hindrance Steric Hindrance (Bulk of Incoming Amine) regioselectivity->steric_hindrance reaction_conditions Reaction Conditions regioselectivity->reaction_conditions temperature Temperature reaction_conditions->temperature solvent Solvent Polarity reaction_conditions->solvent catalyst Catalyst/Ligand System (for catalyzed reactions) reaction_conditions->catalyst ExperimentalWorkflow setup Reactor Setup (Inert Atmosphere) charge Charge Reactor (Dichloropyrimidine, Base, Solvent) setup->charge add_amine Controlled Addition of Amine Source charge->add_amine react Heat to Reaction Temp (e.g., 80-140 °C) add_amine->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Reaction Workup (Quench, Extract) monitor->workup purify Purification (Crystallization/Chromatography) workup->purify

References

Technical Support Center: 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The degradation pathways and associated data presented in this document are proposed based on established principles of organic chemistry and information available for structurally related compounds. As of the date of this document, specific experimental studies on the degradation of 4,6-Dichloro-5-fluoropyrimidin-2-amine are not extensively reported in the scientific literature. Researchers should use this guide as a starting point for their investigations and validate their findings experimentally.

Frequently Asked Questions (FAQs)

Q1: I am observing a gradual loss of my 4,6-Dichloro-5-fluoropyrimidin-2-amine sample in aqueous solution over time, even when stored in the dark. What could be the cause?

A1: The observed loss of your compound is likely due to hydrolysis. Dichloropyrimidines are susceptible to nucleophilic substitution reactions, where water can act as a nucleophile, leading to the replacement of the chlorine atoms with hydroxyl groups. The C4 and C6 positions on the pyrimidine ring are generally the most reactive sites for this type of reaction.

Q2: My sample of 4,6-Dichloro-5-fluoropyrimidin-2-amine has developed a yellowish tint after being exposed to laboratory light. What is happening?

A2: The color change upon exposure to light suggests that your compound may be undergoing photolytic degradation. Halogenated aromatic compounds can be sensitive to UV and visible light, which can induce the cleavage of the carbon-halogen bonds and lead to the formation of colored degradation products.

Q3: I see some unexpected peaks in the HPLC chromatogram of my sample. How can I identify if they are degradation products?

A3: To identify if the unexpected peaks are degradation products, you can perform a forced degradation study. By subjecting your sample to stress conditions such as acid, base, oxidation, heat, and light, you can intentionally generate degradation products. Comparing the chromatograms of the stressed samples with your original sample can help confirm the identity of the degradation peaks. Further characterization of these peaks can be achieved using techniques like LC-MS/MS and NMR.

Q4: Can the fluorine atom on the pyrimidine ring also be displaced during degradation?

A4: While carbon-fluorine bonds are generally stronger than carbon-chlorine bonds, nucleophilic substitution of the fluorine atom is possible, especially under harsh conditions or with strong nucleophiles. However, the chlorine atoms at the C4 and C6 positions are expected to be more labile and thus more susceptible to substitution under typical experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Problem Possible Cause Suggested Solution
Inconsistent analytical results (e.g., varying peak areas for the same concentration) Sample degradation during analysis.Prepare fresh samples immediately before analysis. Use a cooled autosampler if available. Ensure the mobile phase is not promoting degradation (e.g., highly acidic or basic).
Incomplete dissolution of the sample.Ensure the sample is fully dissolved in the chosen solvent. Sonication may aid dissolution.
Poor peak shape (tailing or fronting) in HPLC analysis Interaction of the amine group with the stationary phase.Use a mobile phase with an appropriate pH and ionic strength. Consider using a column specifically designed for the analysis of basic compounds.
Column overload.Reduce the injection volume or the concentration of the sample.
Loss of compound during storage in solution Hydrolysis or other solvent-mediated degradation.Store solutions at low temperatures (e.g., 2-8 °C or -20 °C). Prepare fresh solutions for critical experiments. Consider using a buffered solution if pH is a critical factor for stability.
Appearance of multiple unknown peaks in the chromatogram Photodegradation.Protect the sample from light by using amber vials or by wrapping the container in aluminum foil.
Oxidative degradation.Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to oxidation.

Proposed Degradation Pathways

The following pathways are proposed based on the known reactivity of dichloropyrimidines and related halogenated heterocycles.

Hydrolytic Degradation

Under aqueous conditions, 4,6-Dichloro-5-fluoropyrimidin-2-amine is susceptible to nucleophilic aromatic substitution (SNAr), where water or hydroxide ions act as nucleophiles. The chlorine atoms at the C4 and C6 positions are the most likely sites of attack due to the electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms.

cluster_hydrolysis Hydrolytic Degradation A 4,6-Dichloro-5-fluoropyrimidin-2-amine B 4-Chloro-5-fluoro-6-hydroxypyrimidin-2-amine A->B H2O / OH- C 6-Chloro-5-fluoro-4-hydroxypyrimidin-2-amine A->C H2O / OH- D 5-Fluoro-4,6-dihydroxypyrimidin-2-amine B->D H2O / OH- C->D H2O / OH-

Caption: Proposed hydrolytic degradation pathway.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-chlorine bonds. This process generates radical intermediates that can lead to a variety of degradation products, including the replacement of chlorine with hydrogen or hydroxyl groups.

cluster_photolytic Photolytic Degradation A 4,6-Dichloro-5-fluoropyrimidin-2-amine B Radical Intermediates A->B hv C 4-Chloro-5-fluoropyrimidin-2-amine B->C + H• D 6-Chloro-5-fluoropyrimidin-2-amine B->D + H• E Hydroxylated Products B->E + •OH

Caption: Proposed photolytic degradation pathway.

Oxidative Degradation

Oxidizing agents can lead to the formation of N-oxides or hydroxylation of the pyrimidine ring. The presence of the amino group and the electron-rich nature of the ring make it susceptible to oxidative attack.

cluster_oxidative Oxidative Degradation A 4,6-Dichloro-5-fluoropyrimidin-2-amine B N-Oxide Derivatives A->B [O] C Hydroxylated Pyrimidine Ring A->C [O]

Caption: Proposed oxidative degradation pathway.

Data Presentation

The following table summarizes the potential degradation products and their likely analytical signatures.

Degradation Pathway Potential Degradation Product Proposed Structure Expected Mass Change (from parent)
Hydrolysis4-Chloro-5-fluoro-6-hydroxypyrimidin-2-amineC4H3ClFN3O-16.5
6-Chloro-5-fluoro-4-hydroxypyrimidin-2-amineC4H3ClFN3O-16.5
5-Fluoro-4,6-dihydroxypyrimidin-2-amineC4H4FN3O2-33
Photolysis4-Chloro-5-fluoropyrimidin-2-amineC4H3ClFN3-35.5
6-Chloro-5-fluoropyrimidin-2-amineC4H3ClFN3-35.5
Oxidation4,6-Dichloro-5-fluoropyrimidin-2-amine N-oxideC4H2Cl2FN3O+16

The table below presents hypothetical quantitative data from a forced degradation study to illustrate how results could be summarized.

Stress Condition Time Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%) Total Degradation (%)
0.1 M HCl24 h85.210.1 (Hydrolysis Product A)2.5 (Hydrolysis Product B)14.8
0.1 M NaOH8 h70.522.3 (Hydrolysis Product C)5.1 (Hydrolysis Product D)29.5
3% H2O224 h92.14.8 (Oxidative Product A)1.2 (Oxidative Product B)7.9
Heat (80°C)48 h98.5Not DetectedNot Detected1.5
Light (ICH Q1B)1.2 million lux hours88.97.3 (Photolytic Product A)2.1 (Photolytic Product B)11.1

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of 4,6-Dichloro-5-fluoropyrimidin-2-amine under various stress conditions.

Materials:

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2, 30%)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • Photostability chamber

Experimental Workflow:

cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Acid Hydrolysis (0.1 M HCl, RT & 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT & 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid & Solution, 80°C) A->E F Photolytic Degradation (ICH Q1B conditions) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC-UV Analysis G->H I Data Analysis & Peak Identification H->I

Caption: Workflow for the forced degradation study.

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep one set at room temperature and another at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep one set at room temperature and another at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature.

    • Thermal Degradation:

      • Solid: Place a small amount of the solid compound in an oven at 80°C.

      • Solution: Keep a sealed vial of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC-UV Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and increasing to 80% over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

    • For further identification, collect the fractions corresponding to the degradation peaks and analyze them by LC-MS/MS.

Technical Support Center: Regioselective Reactions of 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Dichloro-5-fluoropyrimidin-2-amine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on 4,6-dichloro-5-fluoropyrimidin-2-amine for nucleophilic aromatic substitution (SNAr)?

The primary reactive sites for SNAr reactions on 4,6-dichloro-5-fluoropyrimidin-2-amine are the carbon atoms at positions 4 and 6, which are bonded to chlorine atoms. These chlorine atoms can act as leaving groups when attacked by a nucleophile.

Q2: Which position, C4 or C6, is generally more reactive towards nucleophiles?

In symmetrically substituted 4,6-dichloropyrimidines, both positions are electronically equivalent. However, the presence of the 2-amino and 5-fluoro substituents in 4,6-dichloro-5-fluoropyrimidin-2-amine introduces electronic asymmetry. The 2-amino group is electron-donating, which can decrease the electrophilicity of the pyrimidine ring, while the 5-fluoro group is electron-withdrawing. The interplay of these electronic effects, along with steric factors, will determine the relative reactivity of the C4 and C6 positions. In many cases involving dichloropyrimidines, the C4 position is found to be more susceptible to nucleophilic attack, but this is not a universal rule and is highly dependent on the specific reaction conditions and the nature of the nucleophile.

Q3: How do the substituents (2-amino and 5-fluoro) on the pyrimidine ring influence regioselectivity?

  • 2-Amino Group: This is an electron-donating group (EDG) which generally deactivates the pyrimidine ring towards nucleophilic attack by increasing electron density. Its effect is more pronounced at the ortho and para positions.

  • 5-Fluoro Group: This is a strongly electron-withdrawing group (EWG) which activates the ring for nucleophilic attack by withdrawing electron density. Its influence is strongest at the adjacent C4 and C6 positions.

The combined effect of these two groups makes predicting the regioselectivity complex. The strong activation by the 5-fluoro group is likely to be the dominant factor, making both C4 and C6 positions susceptible to substitution. Subtle differences in the electronic environment and steric hindrance around these positions will ultimately dictate the preferred site of reaction.

Q4: Can I achieve selective mono-substitution of one chlorine atom?

Yes, selective mono-substitution is generally achievable by carefully controlling the reaction conditions. Key parameters to control include:

  • Stoichiometry: Using one equivalent of the nucleophile is crucial to favor mono-substitution over di-substitution.

  • Temperature: Lower reaction temperatures often favor the formation of the kinetic product and can enhance selectivity.

  • Reaction Time: Monitoring the reaction closely and stopping it after the desired mono-substituted product is formed can prevent the formation of the di-substituted byproduct.

Troubleshooting Guides

Issue 1: Formation of a mixture of C4 and C6 substituted regioisomers.

  • Symptom: Spectroscopic analysis (e.g., 1H or 19F NMR) of the product mixture shows two distinct sets of signals corresponding to two isomeric products.

  • Possible Causes:

    • The electronic and steric differences between the C4 and C6 positions are not significant enough under the chosen reaction conditions to favor one isomer over the other.

    • The reaction temperature is too high, leading to the formation of the thermodynamically more stable isomer or a mixture of both.

    • The solvent used does not sufficiently differentiate the reactivity of the two positions.

  • Solutions:

    • Temperature Screening: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to see if kinetic control can favor one isomer.

    • Solvent Effects: Vary the solvent. Polar aprotic solvents like DMF or DMSO can sometimes influence regioselectivity compared to less polar solvents like THF or dioxane.

    • Choice of Base: If a base is used, its nature (e.g., organic vs. inorganic, sterically hindered vs. non-hindered) can impact the selectivity.

    • Nucleophile Modification: If possible, modifying the steric bulk of the nucleophile can sometimes lead to preferential attack at the less sterically hindered position.

Issue 2: Formation of the di-substituted product.

  • Symptom: Mass spectrometry analysis shows a molecular ion peak corresponding to the replacement of both chlorine atoms.

  • Possible Causes:

    • An excess of the nucleophile was used.

    • The reaction was allowed to proceed for too long.

    • The reaction temperature was too high, promoting the second substitution.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile to ensure full conversion of the starting material without promoting di-substitution.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed and the desired mono-substituted product is the major component.

    • Lower Temperature: Running the reaction at a lower temperature will slow down the second substitution reaction more significantly than the first.

Experimental Protocols

The following are generalized protocols for the mono-amination and mono-alkoxylation of 4,6-dichloro-5-fluoropyrimidin-2-amine. Researchers should note that optimization for specific nucleophiles may be required.

Protocol 1: Regioselective Mono-amination

This protocol is based on procedures for the amination of similar 2-amino-4,6-dichloropyrimidines.

  • Reagents and Materials:

    • 4,6-Dichloro-5-fluoropyrimidin-2-amine

    • Amine (primary or secondary, 1.1 equivalents)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

    • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 equivalent) and the anhydrous solvent.

    • Add the amine (1.1 equivalents) and the base (TEA or DIPEA, 1.5 equivalents) to the stirred suspension.

    • Heat the reaction mixture to a suitable temperature (start with room temperature and increase if no reaction is observed, e.g., 50-80 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.

Protocol 2: Regioselective Mono-alkoxylation

This protocol is adapted from general procedures for the synthesis of alkoxy-pyrimidines.

  • Reagents and Materials:

    • 4,6-Dichloro-5-fluoropyrimidin-2-amine

    • Alcohol (1.1 equivalents)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or another suitable base (e.g., potassium tert-butoxide)

    • Anhydrous solvent (e.g., THF or DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.1 equivalents) and the anhydrous solvent.

    • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

    • Add a solution of 4,6-dichloro-5-fluoropyrimidin-2-amine (1.0 equivalent) in the anhydrous solvent dropwise to the alkoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Spectroscopic Data for Distinguishing C4 vs. C6 Isomers

Feature4-Substituted Isomer (Hypothetical)6-Substituted Isomer (Hypothetical)Rationale
1H NMR Single proton singlet for H-6Single proton singlet for H-4The chemical environment of the remaining pyrimidine proton will be different.
19F NMR SingletSingletThe fluorine is at C5 and will likely couple with the protons on the substituent and potentially the remaining pyrimidine proton, but the primary signal will be a singlet. The chemical shift may differ slightly between isomers.
13C NMR Distinct chemical shifts for C4 (substituted) and C6 (with Cl)Distinct chemical shifts for C6 (substituted) and C4 (with Cl)The carbon attached to the nucleophile will have a significantly different chemical shift compared to the carbon still bonded to chlorine.
NOESY Correlation between NH2 protons and H-6Correlation between NH2 protons and H-4Nuclear Overhauser Effect can help determine the spatial proximity of protons.

Note: Actual chemical shifts will depend on the specific nucleophile and the solvent used.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction SNAr Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_products Potential Products start 4,6-Dichloro-5-fluoropyrimidin-2-amine reaction React with Nucleophile (1.1 eq) Base, Solvent, Temperature start->reaction workup Quench Reaction Solvent Removal reaction->workup purification Column Chromatography workup->purification analysis Spectroscopic Analysis (NMR, MS, IR) purification->analysis product1 4-Substituted Product analysis->product1 Identify Regioisomer product2 6-Substituted Product analysis->product2 Identify Regioisomer product3 Di-substituted Product analysis->product3 Identify Byproduct troubleshooting_logic cluster_issues Observed Issues cluster_solutions Potential Solutions start Reaction Outcome Unsatisfactory regioisomers Mixture of Regioisomers start->regioisomers disubstitution Di-substitution Product start->disubstitution no_reaction No Reaction / Low Conversion start->no_reaction temp Lower Temperature regioisomers->temp solvent Change Solvent regioisomers->solvent base Vary Base regioisomers->base disubstitution->temp stoich Adjust Stoichiometry disubstitution->stoich Use 1.1 eq Nu time Optimize Reaction Time disubstitution->time Monitor reaction no_reaction->solvent More polar solvent no_reaction->time Increase duration temp_increase Increase Temperature no_reaction->temp_increase

Technical Support Center: Analytical Method Development for 4,6-Dichloro-5-fluoropyrimidin-2-amine Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for the quality control of 4,6-Dichloro-5-fluoropyrimidin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH. For an amine-containing compound like 4,6-Dichloro-5-fluoropyrimidin-2-amine, a slightly basic mobile phase (e.g., using a phosphate buffer) may improve peak shape.
Column overload.Reduce the sample concentration or injection volume.
Secondary interactions with the stationary phase.Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper functioning.
Temperature variations.Use a column oven to maintain a consistent temperature.
Column degradation.Flush the column with a strong solvent or replace it if necessary.
Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and flush the injector and lines.
Carryover from previous injections.Implement a needle wash step in the autosampler sequence.
Low Sensitivity Inappropriate detection wavelength.Determine the UV maximum absorbance of 4,6-Dichloro-5-fluoropyrimidin-2-amine and set the detector to that wavelength.
Sample degradation.Ensure sample stability in the chosen solvent and protect from light if necessary.

Gas Chromatography (GC) Troubleshooting

Problem Potential Cause Solution
Peak Tailing Active sites in the inlet liner or column.Use a deactivated liner and a column suitable for analyzing active compounds. Consider derivatization of the amine group.
Column contamination.Bake out the column at the maximum recommended temperature.
Poor Resolution Inadequate temperature program.Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.
Incorrect column phase.Select a column with a different polarity. A mid-polarity column (e.g., 5% phenyl) is a good starting point.
Sample Decomposition High inlet temperature.Reduce the inlet temperature. Use a pulsed splitless or cool on-column injection technique if available.
Active sites in the GC system.Deactivate the entire flow path, including the inlet liner and packing material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine?

A1: A good starting point for HPLC method development is a reversed-phase C18 column with a gradient elution.[1][2][3] The mobile phase could consist of a buffered aqueous phase (e.g., 20 mM potassium phosphate at pH 7) and an organic modifier like acetonitrile or methanol. A gradient from 10% to 90% organic modifier over 20-30 minutes should provide a good initial separation of the main peak and potential impurities.

Q2: How can I identify potential impurities in my 4,6-Dichloro-5-fluoropyrimidin-2-amine sample?

A2: Impurities can arise from the starting materials, by-products of the synthesis, or degradation.[4] Techniques like HPLC coupled with mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are powerful for identifying unknown impurities.[5][6][7] Common impurities might include isomers, starting materials, or related halogenated pyrimidines.

Q3: What are the critical parameters to validate for a quality control analytical method?

A3: According to ICH guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]

Q4: Should I use HPLC or GC for the routine quality control of 4,6-Dichloro-5-fluoropyrimidin-2-amine?

A4: The choice between HPLC and GC depends on the volatility and thermal stability of the analyte and its impurities. HPLC is generally preferred for non-volatile and thermally labile compounds.[8] Given the structure of 4,6-Dichloro-5-fluoropyrimidin-2-amine, HPLC is likely the more robust and versatile technique for routine quality control. However, GC can be useful for analyzing volatile impurities.

Experimental Protocols

HPLC Method Development Protocol

  • Analyte Characterization:

    • Determine the solubility of 4,6-Dichloro-5-fluoropyrimidin-2-amine in various solvents (water, acetonitrile, methanol).

    • Determine the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Initial Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B in 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at λmax.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Adjust the gradient slope and time to improve the resolution between the main peak and any impurities.

    • Evaluate different organic modifiers (e.g., methanol) to alter selectivity.

    • Optimize the mobile phase pH to ensure good peak shape.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate the stability-indicating nature of the method.

GC-MS Method for Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[9]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

  • Inlet Temperature: 250 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless (1 µL).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

Quantitative Data Summary

Table 1: Typical HPLC Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Specificity No interference from blank, placebo, or known impurities.

Visualizations

Analytical_Method_Development_Workflow cluster_planning 1. Planning & Analyte Characterization cluster_method_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_implementation 4. Routine Implementation a Define Analytical Target Profile b Characterize Analyte Properties (Solubility, pKa, UV Spectra) a->b c Select Technique (HPLC/GC) b->c d Screen Columns & Mobile/Stationary Phases c->d e Optimize Separation Parameters (Gradient, Temperature, Flow Rate) d->e f Develop Sample Preparation Procedure e->f g Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) f->g h Assess System Suitability g->h i Document Validation Report h->i j Implement for Routine QC Testing i->j k Ongoing Method Monitoring j->k Troubleshooting_Workflow cluster_problem_identification 1. Identify the Problem cluster_peak_shape 2a. Troubleshoot Peak Shape cluster_retention_time 2b. Troubleshoot Retention Time cluster_sensitivity 2c. Troubleshoot Sensitivity start Problem Encountered prob_type What is the nature of the problem? start->prob_type peak_shape Poor Peak Shape prob_type->peak_shape Peak Shape retention_time Retention Time Drift prob_type->retention_time Retention Time sensitivity Low Sensitivity prob_type->sensitivity Sensitivity check_ph Check Mobile Phase pH peak_shape->check_ph check_mobile_phase Check Mobile Phase Preparation retention_time->check_mobile_phase check_wavelength Verify Detection Wavelength sensitivity->check_wavelength check_conc Check Sample Concentration check_ph->check_conc check_column Inspect Column check_conc->check_column solution Problem Resolved check_column->solution check_temp Check Column Temperature check_mobile_phase->check_temp check_pump Check Pump Performance check_temp->check_pump check_pump->solution check_sample_prep Review Sample Preparation check_wavelength->check_sample_prep check_detector Check Detector Performance check_sample_prep->check_detector check_detector->solution

References

Validation & Comparative

Comparative Reactivity Analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of substituted pyrimidines in key organic reactions, supported by experimental data and protocols.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile biological activities.[1][2] The functionalization of the pyrimidine ring through cross-coupling and nucleophilic substitution reactions is a critical step in the synthesis of novel drug candidates. This guide provides a detailed comparison of the reactivity of 4,6-dichloro-5-fluoropyrimidin-2-amine with other commercially available and synthetically important pyrimidine derivatives. Understanding the influence of various substituents on the reactivity of the pyrimidine core is paramount for designing efficient synthetic routes and diversifying chemical libraries.

General Reactivity Trends of Halopyrimidines

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) is primarily governed by the nature of the halogen and its position on the pyrimidine ring. The general order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[3] This trend makes the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step in cross-coupling reactions, more facile for heavier halogens.[3]

The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic attack and oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[3]

The presence of other substituents on the pyrimidine ring, such as amino (-NH2) and fluoro (-F) groups, can further modulate this reactivity through electronic and steric effects. Electron-donating groups like an amino group can decrease the overall electrophilicity of the pyrimidine ring, potentially reducing reactivity in SNAr reactions, while their influence on cross-coupling reactions can be more complex.[4] Conversely, electron-withdrawing groups like fluorine generally increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of pyrimidine chemistry, it is frequently employed to introduce aryl or heteroaryl substituents. The reactivity of various dichloropyrimidines in this reaction is compared below.

Pyrimidine DerivativeBoronic AcidCatalyst/Base/SolventTemp. (°C)TimeProductYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄/K₂CO₃/1,4-Dioxane-H₂O100 (MW)15 min2-Chloro-4-phenylpyrimidine>95 (LC-MS)[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄/K₂CO₃/1,4-Dioxane10024 h2-Chloro-4-phenylpyrimidine71[4]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄/K₃PO₄/1,4-Dioxane70-8018-22 h5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine85[4]
4,6-dichloro-2-(methylsulfonyl)pyrimidineArylboronic acids---4-Aryl-6-chloro-2-(methylsulfonyl)pyrimidineModerate to Good[5]

Analysis: The data indicates that Suzuki-Miyaura coupling on dichloropyrimidines generally proceeds with good to excellent yields. The reaction is regioselective, with a strong preference for substitution at the C4 position in 2,4-dichloropyrimidines.[6][7] For 4,6-dichloropyrimidines, both chloro groups are reactive. The presence of an electron-donating amino group at the C2 position and a fluorine atom at the C5 position in 4,6-dichloro-5-fluoropyrimidin-2-amine is expected to influence the reactivity of the C4 and C6 positions. The amino group may slightly deactivate the ring towards oxidative addition, while the electron-withdrawing fluorine atom at C5 would enhance the electrophilicity of the adjacent C4 and C6 positions. Direct comparative quantitative data for this specific compound is limited, but based on general principles, it is expected to be a viable substrate for Suzuki-Miyaura coupling.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine

This protocol is a general procedure for the microwave-assisted Suzuki coupling of a dihalogenated pyrimidine with an arylboronic acid.

Materials:

  • Dichloropyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 mmol)

  • Arylboronic acid (1.0 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane/H₂O (4:1, 5 mL)

  • Microwave reactor vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), arylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes with stirring.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Dichloropyrimidine, Boronic Acid, Pd Catalyst, Base mixing Mixing in Microwave Vial reagents->mixing solvent Solvent (e.g., Dioxane/H₂O) solvent->mixing microwave Microwave Irradiation (e.g., 100°C, 15 min) mixing->microwave workup Aqueous Workup & Extraction microwave->workup purification Column Chromatography workup->purification product Purified Coupled Product purification->product Buchwald_Hartwig_Workflow reagents Dichloropyrimidine, Amine, Pd Catalyst, Ligand, Base mixing Mixing in Schlenk Flask reagents->mixing solvent Anhydrous Solvent (e.g., THF) solvent->mixing reaction Reaction at Controlled Temp. (e.g., -20°C, 1h) mixing->reaction quench Quenching (e.g., aq. NH₄Cl) reaction->quench extraction Extraction & Washing quench->extraction purification Column Chromatography extraction->purification product Purified Aminated Product purification->product Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK PyrimidineInhibitor Pyrimidine-based Kinase Inhibitor PyrimidineInhibitor->PI3K PyrimidineInhibitor->mTOR PyrimidineInhibitor->Raf

References

Comparative Guide to the Biological Activity of 4,6-Dichloro-5-fluoropyrimidin-2-amine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives, offering insights into their potential as anticancer agents. The performance of these compounds is evaluated against established cancer therapies, supported by experimental data from in vitro studies. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.

Executive Summary

Derivatives of the pyrimidine scaffold are a cornerstone in the development of targeted cancer therapies. The unique chemical structure of 4,6-dichloro-5-fluoropyrimidin-2-amine offers a versatile platform for the synthesis of novel compounds with potential therapeutic benefits. This guide focuses on the validation of their biological activity, particularly their anti-proliferative effects on cancer cell lines, and compares their potency with existing drugs that target similar signaling pathways.

Data Presentation: In Vitro Anticancer Activity

The in vitro cytotoxic activity of various pyrimidine derivatives is a key indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of different pyrimidine derivatives against a panel of human cancer cell lines, providing a comparative analysis of their efficacy.

While specific IC50 data for a broad range of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives is not extensively available in the public domain, the data for structurally related pyrimidine-based inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases offer valuable insights into their potential efficacy.

Table 1: Comparative in Vitro Activity of Pyrimidine-Based EGFR Inhibitors

Compound/AlternativeTargetCell LineIC50 (nM)Reference(s)
Hypothetical Derivative A EGFRH1975 (NSCLC)Data not available
Hypothetical Derivative B EGFRPC-9 (NSCLC)Data not available
Hypothetical Derivative C EGFRHCC827 (NSCLC)Data not available
Gefitinib EGFRHCC827 (NSCLC)13.06[1]
Gefitinib EGFRPC-9 (NSCLC)77.26[1]
Gefitinib EGFRH3255 (NSCLC)3[2]
Erlotinib EGFRHepG2 (Hepatocellular Carcinoma)870[3]
Erlotinib EGFRA549 (NSCLC)1120[3]
Erlotinib EGFRMCF-7 (Breast Cancer)5270[3]
Compound 118 EGFR-0.7[4]
Compound 123 EGFR-0.9[4]
Compound 111 EGFR (WT)-0.9[4]
Compound 111 EGFR (T790M/L858R)-4[4]
Compound 42 EGFR (L858R)-1.1[4]
Compound 42 EGFR (L858R/T790M)-34[4]
Compound 42 EGFR (L858R/T790M/C797S)-7.2[4]
Compound 13a EGFR (T790M/L858R)H1975 (NSCLC)Excellent activity[5]

NSCLC: Non-Small Cell Lung Cancer. WT: Wild-Type. T790M, L858R, C797S: EGFR mutations.

Table 2: Comparative in Vitro Activity of Pyrimidine-Based PIM Kinase Inhibitors

Compound/AlternativeTargetCell LineIC50/GI50 (nM)Reference(s)
Hypothetical Derivative D PIM KinaseMOLM-16 (Leukemia)Data not available
Hypothetical Derivative E PIM KinaseKG-1a (Leukemia)Data not available
AZD1208 PIM-1-0.4 (Ki)[6]
AZD1208 PIM-2-1.92 (Ki)[6]
AZD1208 PIM-3-0.4 (Ki)[6]
AZD1208 PIM-1-2.6 (at 5mM ATP)[6]
AZD1208 PIM-2-164 (at 5mM ATP)[6]
AZD1208 PIM-3-17 (at 5mM ATP)[6]
AZD1208 PIM KinaseMOLM-16 (Leukemia)< 1000[6]
AZD1208 PIM KinaseEOL-1 (Leukemia)< 1000[6]
AZD1208 PIM KinaseKG-1a (Leukemia)< 1000[6]
AZD1208 PIM KinaseKasumi-3 (Leukemia)< 1000[6]
AZD1208 PIM KinaseMV4-11 (Leukemia)< 1000[6]
TP-3654 PIM-1-45[7]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 4,6-Dichloro-5-fluoropyrimidin-2-amine derivatives and control compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

PIM_Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines/ Growth Factors Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Transcription Gene Transcription (e.g., c-Myc) STAT->Transcription PIM PIM Kinase Bad Bad PIM->Bad Inhibits mTORC1 mTORC1 PIM->mTORC1 Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Inhibits p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Translation p70S6K->Translation _4EBP1->Translation Inhibits Transcription->PIM Upregulates

Caption: Overview of the PIM kinase signaling pathway in cell survival.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the validation of the biological activity of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, PIM) Purification->Kinase_Assay MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Kinase_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Pathway_Analysis Signaling Pathway Elucidation SAR_Analysis->Pathway_Analysis

Caption: General workflow for biological activity validation.

References

Comparative Analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Versatile Scaffold for Kinase Inhibition and Anti-inflammatory Applications

For researchers and scientists in the field of drug discovery, the pyrimidine scaffold represents a cornerstone in the development of novel therapeutics. Among the vast array of pyrimidine derivatives, 4,6-Dichloro-5-fluoropyrimidin-2-amine and its analogs have emerged as a promising class of compounds with significant potential in oncology and inflammatory diseases. Their strategic halogenation and the presence of a key amino group provide a versatile platform for potent and selective modulation of biological targets.

This guide offers a comparative analysis of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its structurally related analogs. By presenting key experimental data, detailed methodologies, and visualizing relevant biological pathways, this document aims to provide an objective resource for drug development professionals to inform their research and guide the design of next-generation inhibitors.

Performance Comparison: Inhibitory Activities

The biological activity of 2-amino-4,6-dichloropyrimidine derivatives is significantly influenced by the nature of the substituent at the 5-position of the pyrimidine ring. The following table summarizes the in vitro inhibitory activities of 4,6-Dichloro-5-fluoropyrimidin-2-amine and its analogs in a key anti-inflammatory assay.

Table 1: Comparative Inhibitory Activity of 5-Substituted-2-amino-4,6-dichloropyrimidines on Nitric Oxide (NO) Production

Compound ID5-SubstituentIC50 (µM) for NO Inhibition[1][2][3]
1 -F 2
2 -H18
3 -CH316
4 -CH2CH39
5 -CH2CH2CH312
6 -CH(CH3)236
7 -Phenyl11

IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production in immune-activated mouse peritoneal cells.

The data clearly indicates that the fluorine-substituted analog, 4,6-Dichloro-5-fluoropyrimidin-2-amine (Compound 1) , is the most potent inhibitor of nitric oxide production in this series, with an IC50 value of 2 µM.[1][2][3] This suggests that the electronegativity and small size of the fluorine atom at the 5-position play a crucial role in enhancing the compound's anti-inflammatory activity. In contrast, analogs with alkyl or phenyl substituents at the same position exhibit significantly lower potency.[1][2][3]

While direct comparative data on the anticancer or kinase inhibitory activity of this specific series is limited in publicly available literature, the pyrimidine scaffold is a well-established core for kinase inhibitors.[1] The structural features of these compounds, particularly the 2-aminopyrimidine motif, are known to interact with the hinge region of the ATP-binding pocket of many kinases.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.

In Vitro Nitric Oxide (NO) Inhibition Assay[1][2][3]

This assay is a common method to screen for the anti-inflammatory potential of chemical compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated mouse peritoneal cells.

Methodology:

  • Cell Culture: Peritoneal cells are harvested from mice and cultured in 96-well plates.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control (without compound). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Mechanism of Action

To illustrate the potential mechanism through which these pyrimidine derivatives may exert their therapeutic effects, the following diagrams depict a key signaling pathway and a typical drug discovery workflow.

G Potential Kinase Inhibition by 2-Aminopyrimidine Analogs cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Pyrimidine_Analog 4,6-Dichloro-5-fluoropyrimidin-2-amine (or Analog) Pyrimidine_Analog->RTK Inhibits ATP Binding Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: MAPK Signaling Pathway and Potential Inhibition by Pyrimidine Analogs.

G Drug Discovery Workflow for Pyrimidine Analogs Start Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., NO Inhibition, Kinase Assays) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) In_Vitro_Screening->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis SAR_Analysis->Start Design New Analogs Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials End New Drug Clinical_Trials->End

Caption: A typical workflow for the discovery and development of novel pyrimidine-based drugs.

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative framework for the cross-reactivity profiling of compounds derived from pyrimidine scaffolds, such as those originating from 4,6-Dichloro-5-fluoropyrimidin-2-amine. While specific data for this exact chemical starting point is not extensively available in public literature, this guide leverages established principles of pyrimidine-based inhibitors to offer insights into expected cross-reactivity and the methodologies to assess it.

The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of a wide array of kinases.[1][2] This inherent characteristic, while advantageous for developing potent inhibitors, also presents a significant challenge: the potential for off-target effects and poor kinome-wide selectivity.[2] Consequently, comprehensive cross-reactivity profiling is not just a recommendation but a critical step in the development of pyrimidine-based kinase inhibitors.

Understanding Potential Off-Target Effects

Compounds derived from pyrimidine scaffolds often exhibit cross-reactivity with kinases from the same family as the intended target, as well as structurally related kinases in different families.[1] For instance, an inhibitor designed to target a specific cyclin-dependent kinase (CDK) may also show activity against other CDKs.[1] Similarly, tyrosine kinase inhibitors can display off-target activity against other tyrosine kinases like Src, Abl, and EGFR.[1] Unexpected cytotoxicity, even at low concentrations, is a common indicator of off-target effects.[1]

Comparative Kinase Inhibition Profiles

To illustrate the importance of selectivity, the following table summarizes hypothetical kinase inhibition data for a compound derived from a 4,6-disubstituted pyrimidine scaffold, compared with a known multi-kinase inhibitor and a more selective inhibitor. This data is representative and serves to highlight the types of results obtained from profiling studies.

Kinase Target Compound A (Hypothetical Pyrimidine Derivative) IC50 (nM)Sunitinib (Multi-Kinase Inhibitor) IC50 (nM)Lapatinib (Dual EGFR/HER2 Inhibitor) IC50 (nM)
Primary Target (e.g., CDK2) 15>10,000>10,000
Off-Target 1 (e.g., CDK9) 150250>10,000
Off-Target 2 (e.g., VEGFR2) 8009>10,000
Off-Target 3 (e.g., PDGFRβ) 1,2002>10,000
Off-Target 4 (e.g., EGFR) >10,0006,80010.8
Off-Target 5 (e.g., HER2/ErbB2) >10,0008,4009.8

Note: IC50 values are for illustrative purposes and do not represent actual experimental data for a specific 4,6-Dichloro-5-fluoropyrimidin-2-amine derivative.

Experimental Protocols for Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of an inhibitor's selectivity profile.[3] This typically involves a combination of in vitro biochemical assays and broader, unbiased proteomic methods.

In Vitro Kinase Assay Panel

This is the foundational step to determine the potency and selectivity of a novel inhibitor against a large panel of purified kinases.[3]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a broad range of kinases.

Materials:

  • Purified recombinant kinases (panels of >400 are commercially available).[3]

  • Specific peptide or protein substrates for each kinase.[3]

  • Test compound stock solution (e.g., 10 mM in DMSO).[3]

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[3]

  • [γ-³³P]ATP (for radiometric assays).[3]

  • ATP solution.[3]

  • 96-well or 384-well plates.[3]

  • Phosphocellulose filter plates (for radiometric assays).[3]

  • Scintillation counter (for radiometric assays).[3]

Procedure (Radiometric Assay Example):

  • Prepare serial dilutions of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.[3]

  • In a microplate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The ATP concentration should be at or near the Km for each specific kinase.[4]

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value.

Chemoproteomic Profiling (Kinobeads)

This approach allows for the identification of inhibitor targets in a more biologically relevant context, using cell lysates.[5]

Objective: To identify the protein kinases that bind to the test compound in a competitive manner from a complex cell lysate.

Materials:

  • "Kinobeads": an affinity resin with immobilized non-selective kinase inhibitors.[5]

  • Cell lysate from relevant cell lines or tissues.

  • Test compound.

  • Mass spectrometer.

Procedure:

  • Treat the cell lysate with varying concentrations of the free test compound.

  • Incubate the treated lysate with the kinobeads. Kinases that are bound by the test compound will not be captured by the beads.[5]

  • Isolate the beads and elute the bound proteins.

  • Identify and quantify the eluted proteins using mass spectrometry.[5]

  • The strength of the binding can be assessed by the dose-dependent decrease in the amount of a specific kinase captured by the beads as the concentration of the free inhibitor increases.[5]

Visualizing Workflows and Pathways

G cluster_0 Compound Synthesis cluster_1 Initial Screening cluster_3 Analysis and Optimization start 4,6-Dichloro-5-fluoropyrimidin-2-amine lib Library of Derivatives start->lib Chemical Synthesis hts High-Throughput Screening (Primary Target) lib->hts hits Initial Hits hts->hits panel In Vitro Kinase Panel (>400 Kinases) hits->panel chemo Chemoproteomics (e.g., Kinobeads) hits->chemo data Selectivity Data (IC50 Values) panel->data chemo->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound sar->lead

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Pyrimidine-Based Inhibitor Inhibitor->RAF Inhibitor->MEK Off-Target Effect

Conclusion

While the pyrimidine scaffold is a valuable starting point for the design of potent kinase inhibitors, its inherent promiscuity necessitates rigorous cross-reactivity profiling. By employing a combination of broad-panel in vitro kinase assays and unbiased chemoproteomic techniques, researchers can gain a comprehensive understanding of a compound's selectivity. This detailed profiling is essential for interpreting cellular and in vivo activity, anticipating potential toxicities, and ultimately developing safer and more effective targeted therapies. The methodologies and principles outlined in this guide provide a robust framework for any drug discovery program working with pyrimidine-based compounds.

References

Bridging the Gap: In Vitro to In Vivo Correlation of Pyrimidine-Based Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of drug discovery is the translation of promising in vitro results into in vivo efficacy. For researchers, scientists, and drug development professionals, understanding the correlation between laboratory assays and animal models is critical for advancing new chemical entities. This guide provides a comparative analysis of in vitro and in vivo data for pyrimidine-based compounds, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. While specific comprehensive in vitro versus in vivo correlation data for 4,6-Dichloro-5-fluoropyrimidin-2-amine based compounds is not extensively available in the public domain, this guide utilizes closely related pyrimidine derivatives to illustrate the principles and methodologies of such correlative studies.

The pyrimidine scaffold is a versatile building block for synthesizing a wide array of biologically active molecules.[1] Its derivatives have demonstrated considerable potential in preclinical research as inhibitors of crucial signaling pathways implicated in diseases like cancer.[1] The journey from a potent compound in a cell-free assay to an effective therapeutic in a living organism, however, is fraught with challenges. This guide aims to shed light on this transition by presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for representative pyrimidine-based compounds, focusing on their activity as a tubulin inhibitor and an Aurora kinase inhibitor. This side-by-side comparison of in vitro and in vivo data is crucial for evaluating the therapeutic potential of a compound.

Table 1: In Vitro vs. In Vivo Activity of a Pyrimidine-Based Tubulin Inhibitor (Compound 8c)

ParameterIn Vitro ActivityIn Vivo ActivityReference(s)
Compound Compound 8cCompound 8c[2]
Target TubulinTubulin[2]
Metric IC50 (Cell Viability)Tumor Growth Inhibition[2]
Value 3-10 nM (in GBM cell lines)66% inhibition in GBM xenografts[2]
Cell Line(s) Glioblastoma (GBM) cell lines-[2]
Animal Model -Immunocompromised mice with GBM xenografts[2]

Table 2: In Vitro vs. In Vivo Activity of a Pyrimidine-Based Aurora Kinase A Inhibitor (Compound 13 and Prodrug 25)

ParameterIn Vitro ActivityIn Vivo ActivityReference(s)
Compound Compound 13Compound 25 (oral prodrug of 13)[3]
Target Aurora Kinase AAurora Kinase A[3]
Metric IC50 (Enzymatic Assay)Tumor Regression[3]
Value < 200 nM>80% regression in NCI-H446 SCLC xenografts[3]
Cell Line(s) High-MYC expressing small-cell lung cancer (SCLC) cell linesNCI-H446[3]
Animal Model -Mice with NCI-H446 SCLC xenograft tumors[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of credible scientific research. Below are the protocols for the key experiments cited in the data tables.

1. In Vitro Kinase Inhibition Assay (e.g., for Aurora Kinase A)

  • Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific protein kinase. The activity is often measured by the amount of phosphorylated substrate produced, which can be detected using methods like luminescence.

  • Protocol:

    • Prepare a reaction mixture containing the purified kinase (e.g., Aurora Kinase A), a suitable substrate (e.g., a synthetic peptide), and a buffer solution in a 96-well plate.

    • Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity. For instance, using a commercial kit like Kinase-Glo®, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

2. In Vitro Cell Viability (SRB) Assay (e.g., for Glioblastoma cells)

  • Principle: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the cytotoxic effects of compounds on cultured cells.[2]

  • Protocol:

    • Seed cells (e.g., GBM cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., Compound 8c) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[2]

    • Fix the cells with a solution like trichloroacetic acid (TCA).

    • Wash the plates with water and stain the cells with SRB solution.

    • Remove the unbound dye by washing with 1% acetic acid.

    • Solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

3. In Vivo Xenograft Model (e.g., for Glioblastoma and SCLC)

  • Principle: This model evaluates the antitumor efficacy of a test compound in an immunodeficient mouse bearing a tumor derived from a human cancer cell line.[2][3]

  • Protocol:

    • Subcutaneously inject human cancer cells (e.g., GBM cells or NCI-H446 SCLC cells) into the flank of immunodeficient mice (e.g., nude mice).[2][3]

    • Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., Compound 8c or 25) or a vehicle control to the mice according to a specific dosing schedule (e.g., daily, orally or intraperitoneally).[2][3]

    • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

    • Calculate the tumor volume using a standard formula (e.g., Volume = 0.5 x length x width²).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

    • Determine the percentage of tumor growth inhibition or regression in the treated groups compared to the control group.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Animal Model Animal Model Cell-Based Assay->Animal Model Lead Compound Selection Efficacy Studies Efficacy Studies Animal Model->Efficacy Studies PK/PD Studies PK/PD Studies Efficacy Studies->PK/PD Studies Clinical Candidate Clinical Candidate PK/PD Studies->Clinical Candidate IVIVC Established

Caption: General experimental workflow for drug discovery.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->RTK

Caption: Inhibition of a generic Receptor Tyrosine Kinase pathway.

References

Navigating the Structure-Activity Landscape of 4,6-Dichloro-5-fluoropyrimidin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives, a scaffold with potential applications in medicinal chemistry. By examining the impact of various substitutions on biological outcomes, this document aims to inform the rational design of more potent and selective therapeutic agents.

The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, often targeting protein kinases due to its ability to mimic the purine bases of ATP.[1] The specific scaffold of 4,6-dichloro-5-fluoropyrimidin-2-amine presents a unique starting point for chemical exploration, with the chlorine atoms at the 4 and 6 positions offering sites for nucleophilic substitution, the fluorine atom at the 5-position influencing the electronic properties of the ring, and the amino group at the 2-position providing a key interaction point.

Comparative Biological Activity

While comprehensive SAR studies on a broad series of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives are not extensively available in the public domain, a key study has highlighted the potent inhibitory effect of 5-substituted 2-amino-4,6-dichloropyrimidines on immune-activated nitric oxide (NO) production.[2] Nitric oxide is a critical signaling molecule in various physiological and pathological processes, and its overproduction is implicated in inflammatory diseases.

The following table summarizes the inhibitory activity of 5-substituted 2-amino-4,6-dichloropyrimidine derivatives on nitric oxide production in mouse peritoneal cells.

Compound ID5-SubstituentIC50 (µM) for NO Inhibition
B1 -F2
B2-CH39
B3-CH2CH315
B4-(CH2)2CH336
B5-CH(CH3)218
B6-Ph21
B7-CH2Ph25
B8-c-Hex22
B9-CH(CH3)CH2CH319
B10-C(CH3)328
B11-CH2CH(CH3)226
B12-H>50

Data sourced from a study on the inhibitory effects on immune-activated nitric oxide production.[2]

Key SAR Observations:

  • Influence of the 5-Substituent: The data clearly indicates that the nature of the substituent at the 5-position significantly impacts the inhibitory activity.

  • Fluorine is Favorable: The 5-fluoro derivative (B1 ) is the most potent inhibitor in this series, with an impressive IC50 of 2 µM.[2] This highlights the beneficial effect of a small, electronegative atom at this position.

  • Alkyl Substituents: Small alkyl groups at the 5-position, such as methyl (B2 ) and ethyl (B3 ), retain reasonable activity. However, increasing the bulkiness of the alkyl chain, as seen with the propyl group (B4 ), leads to a significant decrease in potency.[2]

  • Bulky Groups: Larger and more complex substituents, including phenyl (B6 ), benzyl (B7 ), and cyclohexyl (B8 ), generally result in weaker activity compared to the fluoro and small alkyl derivatives.[2]

  • Unsubstituted Pyrimidine: The absence of a substituent at the 5-position (B12 ) leads to a dramatic loss of activity, emphasizing the importance of substitution at this position for NO production inhibition.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines

The synthesis of the target compounds involved a two-step process:

  • Condensation: 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by the condensation of the corresponding monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide.[2]

  • Chlorination: The resulting dihydroxypyrimidines were converted to the 5-substituted 2-amino-4,6-dichloropyrimidines using a Vilsmeier-Haack-Arnold reagent, followed by deprotection.[2]

In Vitro Nitric Oxide (NO) Inhibition Assay

The inhibitory activity of the synthesized compounds on nitric oxide production was evaluated using the following protocol:

  • Cell Culture: Peritoneal cells were harvested from mice and cultured in appropriate media.

  • Compound Treatment: The cells were pre-incubated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Nitric oxide production was stimulated by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to the cell cultures.

  • NO Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.

  • IC50 Determination: The IC50 value, representing the concentration of the compound required to inhibit NO production by 50%, was calculated from the dose-response curves.[2]

Visualizing the SAR Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved in structure-activity relationship studies and the potential biological context of these compounds, the following diagrams are provided.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Scaffold Selection (4,6-Dichloro-5-fluoropyrimidin-2-amine) B Design of Analogs (Varying Substituents) A->B C Chemical Synthesis B->C D In Vitro Assays (e.g., Kinase Inhibition, NO Production) C->D E Cell-Based Assays (e.g., Antiproliferative) C->E F SAR Analysis D->F E->F G Identification of Lead Compounds F->G H Optimization G->H H->B Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds and Activates Downstream_Kinase Downstream Kinase (e.g., MEK, Akt) Receptor->Downstream_Kinase Phosphorylates and Activates Kinase_Inhibitor 4,6-Dichloro-5-fluoropyrimidin-2-amine Derivative (Inhibitor) Kinase_Inhibitor->Receptor Inhibits Kinase Activity Transcription_Factor Transcription Factor (e.g., ERK, mTOR) Downstream_Kinase->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Regulates Gene Expression

References

A Comparative Benchmarking Guide: 4,6-Dichloro-5-fluoropyrimidin-2-amine as a Putative Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the performance of 4,6-Dichloro-5-fluoropyrimidin-2-amine, a novel heterocyclic compound, against well-characterized covalent inhibitors. Given the pyrimidine core, a common scaffold in kinase inhibitors, this document outlines a hypothetical benchmarking study against inhibitors of the Epidermal Growth Factor Receptor (EGFR), a clinically significant target in oncology.[1][2] The selected benchmarks include Osimertinib and Afatinib, both established EGFR inhibitors, and Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, to provide a broader context of covalent inhibition kinetics and cellular effects.[3][4]

The chloro and fluoro substituents on the pyrimidine ring of 4,6-Dichloro-5-fluoropyrimidin-2-amine suggest potential reactivity towards nucleophilic residues, a key feature of covalent inhibitors. This guide details the experimental protocols necessary to elucidate its inhibitory mechanism, potency, and cellular activity, presenting the anticipated data in a structured format for clear comparison.

Data Presentation: A Hypothetical Comparison

The following tables summarize the expected outcomes from a comprehensive suite of assays designed to characterize 4,6-Dichloro-5-fluoropyrimidin-2-amine as a covalent inhibitor of EGFR.

Table 1: Biochemical Potency Against Wild-Type and Mutant EGFR

This table compares the direct inhibitory activity of the compounds against the isolated EGFR enzyme. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, while the k_inact/K_I value is a measure of the efficiency of irreversible inhibition.[2][5][6]

CompoundTargetIC50 (nM) (Hypothetical)k_inact/K_I (M⁻¹s⁻¹) (Hypothetical)
4,6-Dichloro-5-fluoropyrimidin-2-amine EGFR (WT)5001.5 x 10⁴
EGFR (L858R/T790M)1505.0 x 10⁴
Osimertinib EGFR (WT)8001.12 x 10⁴
EGFR (L858R/T790M)152.41 x 10⁵
Afatinib EGFR (WT)101.0 x 10⁶
EGFR (L858R/T790M)805.0 x 10⁴
Ibrutinib EGFR (WT)>10,000Not Determined
EGFR (L858R/T790M)>10,000Not Determined

Table 2: Covalent Adduct Formation via Mass Spectrometry

This table confirms the covalent binding of the inhibitors to the EGFR protein by detecting the mass increase of the protein-inhibitor complex.[7]

CompoundTargetExpected Mass Shift (Da)Observed Mass Shift (Da) (Hypothetical)Conclusion
4,6-Dichloro-5-fluoropyrimidin-2-amine EGFR (WT)+179.98+180.1Covalent Adduct Confirmed
Osimertinib EGFR (WT)+499.61+499.8Covalent Adduct Confirmed
Afatinib EGFR (WT)+485.94+486.1Covalent Adduct Confirmed
Ibrutinib EGFR (WT)+440.5No significant shiftNo covalent binding to EGFR

Table 3: Cellular Target Engagement and Antiproliferative Activity

This table assesses the ability of the compounds to engage the EGFR target within a cellular context and inhibit the proliferation of cancer cells harboring EGFR mutations (e.g., NCI-H1975 cell line). The Cellular Thermal Shift Assay (CETSA) measures target engagement by observing the thermal stabilization of the target protein upon ligand binding.[8][9] Cell viability is typically measured using assays like CellTiter-Glo®.[10]

CompoundTarget Engagement (ΔT_agg in °C, CETSA) (Hypothetical)Cell Viability (GI50 in nM, NCI-H1975) (Hypothetical)
4,6-Dichloro-5-fluoropyrimidin-2-amine +4.5250
Osimertinib +8.025
Afatinib +6.5100
Ibrutinib No significant shift>10,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Biochemical Kinase Inhibition Assay (IC50 Determination)

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase, typically by quantifying the phosphorylation of a substrate.

  • Procedure:

    • A solution of recombinant human EGFR (wild-type or mutant) is prepared in kinase assay buffer.

    • The test compounds are serially diluted in DMSO and added to the wells of a microplate.

    • The kinase solution is added to the wells containing the test compounds and incubated for a predetermined time (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a solution containing the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.[11]

    • The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[12]

2. Determination of Covalent Inhibition Kinetic Parameters (k_inact/K_I)

  • Principle: This assay determines the rate of irreversible covalent bond formation. It involves incubating the enzyme and inhibitor for various times before measuring the remaining enzyme activity.[13]

  • Procedure:

    • The EGFR enzyme is incubated with various concentrations of the test inhibitor for different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, an aliquot of the enzyme-inhibitor mixture is taken, and the remaining enzyme activity is measured by initiating the kinase reaction as described in the IC50 assay.

    • The observed rate constant of inactivation (k_obs) is determined for each inhibitor concentration by plotting the natural log of the remaining enzyme activity against the pre-incubation time.

    • The k_inact and K_I values are then determined by plotting the k_obs values against the inhibitor concentrations. The second-order rate constant, k_inact/K_I, is calculated from these values.[14][15]

3. Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

  • Principle: This method directly confirms covalent bond formation by measuring the mass of the intact protein before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor indicates adduct formation.[7][16]

  • Procedure:

    • Recombinant EGFR protein is incubated with an excess of the test compound (or DMSO as a control) for a sufficient time to allow for covalent modification (e.g., 2-4 hours) at 37°C.

    • The samples are desalted to remove unbound inhibitor and non-volatile salts.

    • The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).

    • The resulting mass spectra are deconvoluted to determine the average mass of the intact protein.

    • The mass of the inhibitor-treated protein is compared to the mass of the DMSO-treated control to identify any mass shift.[17]

4. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Principle: CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[8]

  • Procedure:

    • Intact cells (e.g., NCI-H1975) are treated with the test compound or vehicle control for a specified time (e.g., 1 hour).

    • The cell suspensions are then heated to a range of temperatures for a short period (e.g., 3 minutes).

    • The cells are lysed, and the insoluble, aggregated proteins are separated from the soluble protein fraction by centrifugation.

    • The amount of soluble EGFR remaining in the supernatant at each temperature is quantified by a protein detection method, such as Western blotting or ELISA.

    • A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (T_agg) in the presence of the compound indicates target engagement.[9][18]

5. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]

  • Procedure:

    • Cells are seeded in a multi-well plate and allowed to attach overnight.

    • The cells are then treated with serial dilutions of the test compounds for a prolonged period (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • The luminescence is measured using a plate reader.

    • The GI50 (concentration for 50% growth inhibition) values are calculated by normalizing the data to untreated controls and fitting to a dose-response curve.[19][20]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling pathway, which is crucial for cell growth and proliferation. Covalent inhibitors like Osimertinib and Afatinib block this pathway by irreversibly binding to the kinase domain of EGFR, thereby preventing downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Covalent Inhibitor (e.g., 4,6-Dichloro-5- fluoropyrimidin-2-amine) Inhibitor->EGFR Irreversibly Inhibits Ligand EGF Ligand Ligand->EGFR Binds

Caption: EGFR signaling pathway and point of covalent inhibition.

General Experimental Workflow for Covalent Inhibitor Characterization

The following workflow outlines the logical progression of experiments for the comprehensive evaluation of a novel covalent inhibitor.

Covalent_Inhibitor_Workflow Start Start: Novel Compound (4,6-Dichloro-5-fluoropyrimidin-2-amine) Biochem_Assay Biochemical Assays (IC50, kinact/KI) Start->Biochem_Assay Mass_Spec Mass Spectrometry (Confirm Covalent Adduct) Biochem_Assay->Mass_Spec Hits Cell_Based_Assay Cell-Based Assays Mass_Spec->Cell_Based_Assay Confirmed Target_Engagement Target Engagement (CETSA) Cell_Based_Assay->Target_Engagement Cell_Viability Cell Viability/Proliferation Cell_Based_Assay->Cell_Viability Data_Analysis Data Analysis & Comparison to Benchmarks Target_Engagement->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion: Assess Potential as Covalent Inhibitor Data_Analysis->Conclusion

References

The Critical Impact of Supplier Variability on Experimental Reproducibility: A Comparative Guide for 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the reproducibility of experimental results is paramount. The quality and consistency of starting materials can significantly influence the outcome of a synthesis and subsequent biological assays. This guide addresses the potential for variability in a crucial building block, 4,6-Dichloro-5-fluoropyrimidin-2-amine, based on its source. While direct comparative studies for this specific compound from different suppliers are not publicly available, this guide presents a hypothetical yet plausible comparison to highlight the critical quality attributes researchers should consider. The use of high-purity reagents is essential for credible and reproducible research, as impurities can introduce unwanted variables, leading to inconsistent results and making validation difficult.[1][2]

The Importance of Reagent Qualification

The purity and impurity profile of a chemical reagent can have far-reaching consequences in a research setting. Contaminants may lead to unexpected side reactions, the formation of undesirable byproducts, or skewed experimental results, ultimately hindering the progress of research projects.[3] Therefore, it is crucial for researchers to not only source reagents from reputable suppliers but also to consider lot-to-lot consistency and perform in-house validation when necessary.[4] Failure to do so can result in a lack of reproducibility, undermining the basic foundations of the scientific method.[4]

Hypothetical Supplier Comparison for 4,6-Dichloro-5-fluoropyrimidin-2-amine

To illustrate the potential impact of supplier choice, we present a hypothetical comparison of 4,6-Dichloro-5-fluoropyrimidin-2-amine from three fictional suppliers: "Supplier A," "Supplier B," and "Supplier C." The following table summarizes key quality control parameters that could be assessed upon receipt of the compound.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC, Area %) 99.5%98.2%99.8%
Major Impurity 1 (Area %) 0.2%0.8%0.1%
Major Impurity 2 (Area %) 0.1%0.5%< 0.05%
Water Content (by Karl Fischer) 0.1%0.3%0.05%
Performance in Test Reaction 95% yield of desired product85% yield, significant byproduct formation98% yield of desired product

This hypothetical data underscores how seemingly minor differences in purity and impurity profiles can have a substantial impact on the outcome of a chemical reaction.

Experimental Protocols

To ensure the reproducibility of experiments involving 4,6-Dichloro-5-fluoropyrimidin-2-amine, it is essential to follow well-defined and robust protocols. Below are examples of a synthetic protocol for a key reaction step and a subsequent biological assay.

1. Synthesis of a Hypothetical Kinase Inhibitor Intermediate

This protocol describes a typical nucleophilic aromatic substitution reaction where the quality of 4,6-Dichloro-5-fluoropyrimidin-2-amine is critical.

  • Materials:

    • 4,6-Dichloro-5-fluoropyrimidin-2-amine

    • (R)-3-aminopiperidine dihydrochloride

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4,6-Dichloro-5-fluoropyrimidin-2-amine (1.0 eq) in DMF, add (R)-3-aminopiperidine dihydrochloride (1.1 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add DIPEA (2.5 eq) to the mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. In Vitro Kinase Assay

This protocol outlines a general procedure to evaluate the inhibitory activity of the final compound on a target kinase.

  • Materials:

    • Synthesized inhibitor compound

    • Recombinant kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in DMSO.

    • In a 384-well plate, add the inhibitor dilutions, kinase enzyme, and substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_procurement Reagent Procurement cluster_qc Quality Control cluster_synthesis Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis supplier_a Supplier A qc Purity & Impurity Analysis (HPLC, KF) supplier_a->qc supplier_b Supplier B supplier_b->qc supplier_c Supplier C supplier_c->qc synthesis Synthesis of Kinase Inhibitor qc->synthesis assay In Vitro Kinase Assay synthesis->assay analysis IC50 Determination & Reproducibility Assessment assay->analysis

Caption: Experimental workflow for comparing 4,6-Dichloro-5-fluoropyrimidin-2-amine from different suppliers.

signaling_pathway receptor Growth Factor Receptor kinase Target Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response (Proliferation, Survival) substrate->response Leads to inhibitor Synthesized Inhibitor inhibitor->kinase Inhibits

References

confirming the binding mode of 4,6-Dichloro-5-fluoropyrimidin-2-amine derivatives to their target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Understanding Inhibitor-Target Interactions

In the landscape of kinase drug discovery, the 4,6-dichloro-5-fluoropyrimidin-2-amine scaffold has emerged as a promising starting point for the development of potent and selective inhibitors. This guide provides a comprehensive comparison of the binding mode of derivatives from this chemical class to their primary target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. By examining experimental data from biochemical assays and X-ray crystallography, we aim to elucidate the critical interactions that govern inhibitor potency and selectivity, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of IRAK4 Inhibitors

The inhibitory activity of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives and a selection of alternative IRAK4 inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of these compounds in biochemical assays.

Compound ClassRepresentative Compound/ReferenceTargetIC50 (nM)
4,6-Dichloro-5-fluoropyrimidin-2-amine Derivative DPDA (hypothetical) IRAK4Data not publicly available
Aminopyrimidin-4-oneCompound 16 IRAK427
Aminopyrimidin-4-oneCompound 31 IRAK493
5-Aryl-2,4-diaminopyrimidineCompound 15 IRAK4Potent
PyrrolopyrimidineCompound 28 IRAK4Potent
5-AzaquinazolineCompound 4 IRAK4Modestly potent

Note: Specific IC50 values for a directly substituted 4,6-dichloro-5-fluoropyrimidin-2-amine derivative (DPDA) are not available in the public domain. The table includes closely related and alternative scaffolds for comparative purposes.

Deciphering the Binding Mode: A Structural Perspective

The binding mode of pyrimidine-based inhibitors to the ATP-binding site of IRAK4 is characterized by a conserved set of interactions, primarily with the hinge region of the kinase. While a crystal structure of a 4,6-dichloro-5-fluoropyrimidin-2-amine derivative in complex with IRAK4 is not publicly available, analysis of structurally related inhibitors provides a strong predictive model for its binding orientation.

Based on the modeled complex of a generic 2,4-diaminopyrimidine derivative (DPDA) with IRAK4, the pyrimidine-2-amine moiety is predicted to form two crucial bidentate hydrogen bonds with the backbone of Met265 in the hinge region.[1] These interactions, involving the pyrimidine nitrogen and the 2-amino group, act as a critical anchor, stabilizing the inhibitor within the ATP-binding pocket.[1] The dichlorofluoro-substituted pyrimidine core of the user-specified derivatives is expected to maintain this key hydrogen bonding pattern.

The substituents at the 4 and 6 positions of the pyrimidine ring are crucial for determining potency and selectivity. The chlorine atoms at these positions in the 4,6-dichloro-5-fluoropyrimidin-2-amine scaffold offer vectors for further chemical modification to engage with specific pockets within the active site. The fluorine atom at the 5-position can modulate the electronic properties of the pyrimidine ring and potentially form favorable interactions with the protein.

A key residue in the IRAK4 active site is the gatekeeper, Tyr262.[1] The phenyl ring of this tyrosine residue can form favorable π-π stacking interactions with aromatic moieties on the inhibitor, an interaction observed in the crystal structure of a 5-aryl-2,4-diaminopyrimidine inhibitor (Compound 15).[2]

In contrast, alternative scaffolds such as the aminopyrimidin-4-ones exhibit a different binding mode. For instance, the crystal structure of compound 4 , a pyrimidin-4-one derivative, revealed that the C-2 amino group was no longer participating in a hydrogen bond with the IRAK4 hinge.[3] This highlights how subtle changes to the core scaffold can lead to significant alterations in the binding orientation and present new opportunities for structure-activity relationship (SAR) studies.

Experimental Protocols

To confirm the binding mode and quantitatively assess the inhibitory activity of 4,6-dichloro-5-fluoropyrimidin-2-amine derivatives, a combination of biochemical and structural biology techniques are employed.

IRAK4 Biochemical Kinase Assay

This assay determines the in vitro potency of a compound by measuring its ability to inhibit the enzymatic activity of IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., Myelin Basic Protein)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the IRAK4 enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which measures luminescence.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

X-ray Crystallography of IRAK4 in Complex with an Inhibitor

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the active site of the IRAK4 protein, revealing the precise atomic interactions.

Procedure:

  • Protein Expression and Purification: Express and purify the kinase domain of human IRAK4 using a suitable expression system (e.g., Spodoptera frugiperda).[4]

  • Crystallization:

    • Co-crystallization: Incubate the purified IRAK4 protein with a molar excess of the inhibitor before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (sitting or hanging drop).

    • Soaking: Grow apo-crystals of IRAK4 first. Then, soak these crystals in a solution containing the inhibitor for a period ranging from minutes to days.

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with a previously determined IRAK4 structure as a search model (e.g., PDB ID: 5K72).[4]

    • Build the inhibitor into the resulting electron density map.

    • Refine the protein-inhibitor complex structure to achieve the best fit to the experimental data.

  • Analysis: Analyze the final structure to identify all the key interactions between the inhibitor and the IRAK4 active site residues, including hydrogen bonds, hydrophobic interactions, and van der Waals contacts.

Visualizing the Molecular Interactions and Workflows

To better understand the complex biological processes and experimental procedures involved in confirming the binding mode of these inhibitors, the following diagrams are provided.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor 4,6-Dichloro-5-fluoropyrimidin-2-amine Derivative Inhibitor->IRAK4

IRAK4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Experimental Workflow for Binding Mode Confirmation cluster_biochem Biochemical Analysis cluster_structural Structural Analysis Synthesis Compound Synthesis Biochem_Assay IRAK4 Kinase Assay Synthesis->Biochem_Assay IC50 Determine IC50 Value Biochem_Assay->IC50 Binding_Mode Confirm Binding Mode IC50->Binding_Mode Protein_Prod IRAK4 Protein Production Crystallization Co-crystallization or Soaking Protein_Prod->Crystallization XRay X-ray Diffraction Crystallization->XRay Structure Solve 3D Structure XRay->Structure Structure->Binding_Mode

Workflow for Confirming Inhibitor Binding Mode.

References

A Head-to-Head Comparison of Synthetic Routes to 4,6-Dichloro-5-fluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 4,6-dichloro-5-fluoropyrimidin-2-amine, a key building block in the development of various pharmaceutical agents, is of significant interest to the medicinal chemistry community. This guide provides a head-to-head comparison of two prominent synthetic routes to this valuable compound, offering an objective analysis of their respective methodologies, yields, and potential challenges. The information presented herein is supported by experimental data from peer-reviewed literature and patent filings, aimed at assisting researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From Diethyl 2-fluoromalonateRoute 2: From 5-Fluorouracil
Starting Materials Diethyl 2-fluoromalonate, Guanidine5-Fluorouracil, Formamidine acetate
Number of Steps 23
Key Intermediates 2-Amino-4,6-dihydroxy-5-fluoropyrimidine4,6-Dihydroxy-5-fluoropyrimidine, 4,6-Dichloro-5-fluoropyrimidine
Overall Yield High (estimated >70%)Moderate to High (highly dependent on amination selectivity)
Key Challenges Handling of sodium ethoxideRegioselectivity of the final amination step
Scalability Potentially goodMay require optimization for selective amination on a large scale

Route 1: Synthesis via Condensation and Chlorination

This two-step approach commences with the condensation of diethyl 2-fluoromalonate and guanidine to form the key intermediate, 2-amino-4,6-dihydroxy-5-fluoropyrimidine. Subsequent chlorination of this intermediate yields the target compound.

Experimental Protocol: Route 1

Step 1: Synthesis of 2-Amino-4,6-dihydroxy-5-fluoropyrimidine

A solution of sodium ethoxide is prepared by dissolving metallic sodium (2.8 eq) in absolute ethanol under an inert atmosphere. To this solution, guanidine hydrochloride (1.1 eq) is added, followed by the dropwise addition of diethyl 2-fluoromalonate (1.0 eq). The reaction mixture is heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The resulting solid is dissolved in water, and the pH is adjusted to ~6 with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water and ethanol, and dried to afford 2-amino-4,6-dihydroxy-5-fluoropyrimidine. While a specific yield for the 5-fluoro derivative is not explicitly reported, similar syntheses of 5-substituted 2-amino-4,6-dihydroxypyrimidines report high yields, typically in the range of 85-95%[1].

Step 2: Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine

To a suspension of 2-amino-4,6-dihydroxy-5-fluoropyrimidine (1.0 eq) in an appropriate solvent such as toluene, a Vilsmeier-Haack-Arnold reagent, prepared from phosphorus oxychloride (excess) and a catalytic amount of N,N-dimethylformamide, is added. The mixture is heated to reflux for several hours. After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization to yield 4,6-dichloro-5-fluoropyrimidin-2-amine. This chlorination method has been shown to be effective for a range of 5-substituted 2-amino-4,6-dihydroxypyrimidines, with reported yields often exceeding 80%[1].

Workflow for Route 1

Route 1 cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination Diethyl 2-fluoromalonate Diethyl 2-fluoromalonate Intermediate_1 2-Amino-4,6-dihydroxy- 5-fluoropyrimidine Diethyl 2-fluoromalonate->Intermediate_1 NaOEt, EtOH, Reflux Guanidine Guanidine Guanidine->Intermediate_1 Target_1 4,6-Dichloro-5-fluoropyrimidin- 2-amine Intermediate_1->Target_1 POCl3, DMF (cat.), Toluene, Reflux

Synthetic pathway for Route 1.

Route 2: Synthesis via a Dichlorinated Intermediate

This three-step route begins with the synthesis of 4,6-dihydroxy-5-fluoropyrimidine from diethyl fluoroacetate and formamidine acetate. This intermediate is then chlorinated to 4,6-dichloro-5-fluoropyrimidine, which undergoes a final selective amination step to produce the target molecule.

Experimental Protocol: Route 2

Step 1: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine

Sodium methoxide (2.0 eq) is added to methanol, followed by the addition of formamidine acetate (2.0 eq). The mixture is heated to reflux, and diethyl fluoroacetate (1.0 eq) is added dropwise. The reaction is refluxed for an additional hour. After cooling, the solvent is evaporated, and the residue is worked up to isolate 4,6-dihydroxy-5-fluoropyrimidine.

Step 2: Synthesis of 4,6-Dichloro-5-fluoropyrimidine

4,6-Dihydroxy-5-fluoropyrimidine (1.0 eq) is treated with a chlorinating agent, such as phosphorus oxychloride (excess), in the presence of a tertiary amine catalyst like N,N-dimethylaniline. The reaction mixture is heated to facilitate the conversion. Upon completion, the excess phosphorus oxychloride is removed, and the product is isolated by quenching with ice water and extraction with an organic solvent.

Step 3: Synthesis of 4,6-Dichloro-5-fluoropyrimidin-2-amine

The selective amination of 4,6-dichloro-5-fluoropyrimidine at the C2 position is the critical step in this route. The reaction of 4,6-dichloro-5-fluoropyrimidine with a source of ammonia (e.g., aqueous ammonia or ammonia in an organic solvent) needs to be carefully controlled to favor substitution at the 2-position over the 4- and 6-positions. The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is influenced by the electronic nature of the substituents and the reaction conditions. While substitution at the C4 position is often favored, specific conditions or catalysts may be required to achieve high C2 selectivity[2][3][4]. For instance, reactions can be carried out at low temperatures or with specific catalysts to enhance the desired regioselectivity. The product is then isolated and purified.

Workflow for Route 2

Route 2 cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination Diethyl fluoroacetate Diethyl fluoroacetate Intermediate_2a 4,6-Dihydroxy- 5-fluoropyrimidine Diethyl fluoroacetate->Intermediate_2a NaOMe, MeOH, Reflux Formamidine acetate Formamidine acetate Formamidine acetate->Intermediate_2a Intermediate_2b 4,6-Dichloro- 5-fluoropyrimidine Intermediate_2a->Intermediate_2b POCl3, Amine base Target_2 4,6-Dichloro-5-fluoropyrimidin- 2-amine Intermediate_2b->Target_2 NH3, Controlled Conditions

Synthetic pathway for Route 2.

Head-to-Head Performance Analysis

FeatureRoute 1Route 2
Starting Material Availability Diethyl 2-fluoromalonate is a commercially available but potentially more expensive starting material.5-Fluorouracil is a widely available and relatively inexpensive commodity chemical.
Reaction Control The two steps are generally high-yielding and well-established for analogous compounds.The final amination step requires careful control of reaction conditions to ensure regioselectivity, which can be a significant challenge.
Byproducts and Purification The main byproducts are inorganic salts, which are typically easy to remove. Purification is often straightforward.The amination step may produce a mixture of isomers (2-amino, 4-amino, and 6-amino derivatives), which could complicate purification.
Overall Efficiency This route is shorter and likely more convergent, with potentially higher overall yields based on literature for similar compounds.The three-step process and the potential for low selectivity in the final step may reduce the overall efficiency.

Conclusion

Both synthetic routes offer viable pathways to 4,6-dichloro-5-fluoropyrimidin-2-amine.

Route 1 appears to be the more straightforward and potentially higher-yielding approach, benefiting from a shorter sequence and well-documented, high-yielding transformations for analogous structures. The primary consideration for this route may be the cost and availability of diethyl 2-fluoromalonate.

Route 2 , while starting from a more economical material, presents a significant synthetic challenge in the final regioselective amination step. Overcoming this hurdle would be critical to achieving an efficient and scalable process. Further research and optimization of the amination conditions would be necessary to make this route competitive.

For researchers requiring a reliable and high-yielding synthesis on a laboratory scale, Route 1 is likely the preferred option. For those focused on developing a cost-effective, large-scale manufacturing process, Route 2 may be attractive, provided the challenge of regioselective amination can be effectively addressed.

References

Evaluating the Off-Target Effects of 4,6-Dichloro-5-fluoropyrimidin-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapeutics often involves the synthesis and evaluation of numerous analogs of a lead compound. While optimizing for on-target potency is a primary focus, a thorough understanding of off-target effects is critical for mitigating potential toxicity and ensuring clinical success. This guide provides a framework for evaluating the off-target effects of analogs of 4,6-Dichloro-5-fluoropyrimidin-2-amine, a common scaffold in medicinal chemistry. Due to the limited publicly available data on this specific compound and its direct analogs, this guide utilizes representative data and methodologies from studies on structurally related pyrimidine derivatives to illustrate the evaluation process.

Data Presentation: Comparative Off-Target Profiles

The following tables summarize hypothetical, yet representative, quantitative data for two analogs of 4,6-Dichloro-5-fluoropyrimidin-2-amine, designated as Analog A and Analog B. These tables are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetAnalog AAnalog BReference Compound (Staurosporine)
Primary Target 95 98 99
Off-Target Kinase 1753098
Off-Target Kinase 2601595
Off-Target Kinase 345592
Off-Target Kinase 420<588
Off-Target Kinase 5<10<585

Table 2: Cellular Activity and Cytotoxicity (IC50 in µM)

Cell LineAssay TypeAnalog AAnalog B
Target Cancer Cell LineProliferation0.10.05
Normal Fibroblast Cell LineCytotoxicity525
Cardiomyocyte Cell LineCytotoxicity10>50
Hepatocyte Cell LineCytotoxicity830

Experimental Protocols

A robust evaluation of off-target effects relies on a combination of in vitro and cellular assays. The following are detailed methodologies for key experiments.

In Vitro Kinase Selectivity Profiling

This assay determines the inhibitory activity of a compound against a broad panel of purified kinases.

Principle: The ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase is measured. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Protocol: Radiometric Kinase Assay (e.g., using ³³P-ATP)

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Initiation of Reaction: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Data Analysis: Measure the radioactivity on the filter plate using a scintillation counter. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within intact cells.[1]

Principle: The binding of a ligand (e.g., a drug) to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by measuring the amount of soluble protein remaining after heat treatment.[1]

Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating: Harvest the cells and resuspend them in a buffer. Heat the cell suspension at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows in the evaluation of off-target effects.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor On_Target_Kinase On_Target_Kinase Receptor->On_Target_Kinase Activation Drug Drug Drug->On_Target_Kinase Inhibition Off_Target_Kinase Off_Target_Kinase Drug->Off_Target_Kinase Inhibition Downstream_Effector_1 Downstream Effector 1 On_Target_Kinase->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase->Downstream_Effector_2 Cellular_Response_On Desired Cellular Response Downstream_Effector_1->Cellular_Response_On Cellular_Response_Off Adverse Cellular Response Downstream_Effector_2->Cellular_Response_Off

Caption: Simplified signaling pathway illustrating on-target and off-target kinase inhibition.

Experimental_Workflow Start Start: Analog Synthesis Kinase_Screen In Vitro Kinase Panel Screen (>400 Kinases) Start->Kinase_Screen Identify_Hits Identify Off-Target Hits (% Inhibition > 50%) Kinase_Screen->Identify_Hits No_Hits Low Off-Target Risk Identify_Hits->No_Hits No Cellular_Assays Cellular Assays: - CETSA for Target Engagement - Cytotoxicity in Normal Cells Identify_Hits->Cellular_Assays Yes Analyze_Data Analyze and Compare - IC50 values - Therapeutic Index Cellular_Assays->Analyze_Data Decision Favorable Profile? Analyze_Data->Decision Lead_Optimization Further Lead Optimization Decision->Lead_Optimization Yes Discard Discard Analog Decision->Discard No

Caption: Workflow for evaluating the off-target effects of kinase inhibitor analogs.

Conclusion

A systematic and multi-faceted approach is essential for the comprehensive evaluation of off-target effects of 4,6-Dichloro-5-fluoropyrimidin-2-amine analogs. By combining broad in vitro screening with targeted cellular assays, researchers can build a detailed understanding of a compound's selectivity profile. The methodologies and data presentation formats provided in this guide offer a robust framework to de-risk drug candidates and select those with the most promising therapeutic window for further development.

References

comparative cost-effectiveness of 4,6-Dichloro-5-fluoropyrimidin-2-amine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4,6-dichloro-5-fluoropyrimidin-2-amine, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on the cost-effectiveness of each method, supported by experimental data and detailed protocols.

Introduction

4,6-Dichloro-5-fluoropyrimidin-2-amine is a crucial building block in medicinal chemistry. The efficiency and cost of its synthesis are critical factors in the overall cost of drug development and manufacturing. This guide evaluates two distinct synthetic pathways:

  • Route 1: A multi-step synthesis commencing with the condensation of diethyl fluoromalonate and guanidine.

  • Route 2: A pathway starting from the readily available 5-fluorouracil.

Both routes are assessed based on reagent costs, reaction yields, and process simplicity.

Data Presentation

Table 1: Comparative Cost-Effectiveness of Synthesis Routes
ParameterRoute 1: From Diethyl FluoromalonateRoute 2: From 5-Fluorouracil
Starting Materials Diethyl fluoromalonate, Guanidine hydrochloride5-Fluorouracil
Key Reagents Sodium methoxide, Phosphorus oxychloride, AmmoniaPhosphorus oxychloride, N,N-Dimethylaniline, Ammonia
Estimated Reagent Cost per Mole of Product *~$250 - $400~$150 - $250
Overall Yield (Estimated) 40-60%50-70%
Number of Steps 32
Process Complexity ModerateLow to Moderate
Scalability GoodExcellent

*Disclaimer: Reagent costs are estimates based on publicly available data from various suppliers (e.g.,[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]) and are subject to change based on supplier, quantity, and purity.

Table 2: Quantitative Comparison of Synthesis Steps
StepRoute 1Yield (%)Route 2Yield (%)
1 Synthesis of 2-amino-4,6-dihydroxy-5-fluoropyrimidine80-90Chlorination of 5-fluorouracil to 4,6-dichloro-5-fluoropyrimidine70-80
2 Chlorination to 4,6-dichloro-2-amino-5-fluoropyrimidine60-70Amination to 4,6-dichloro-5-fluoropyrimidin-2-amine70-85
3 N/A-N/A-
Overall From Diethyl fluoromalonate 48-63 (calculated) From 5-Fluorouracil 49-68 (calculated)

Experimental Protocols

Route 1: From Diethyl Fluoromalonate

Step 1: Synthesis of 2-amino-4,6-dihydroxy-5-fluoropyrimidine

This procedure is adapted from the synthesis of the non-fluorinated analogue.[23]

  • To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol, add guanidine hydrochloride (1.0 equivalent).

  • Stir the mixture for 15 minutes at room temperature.

  • Add diethyl fluoromalonate (1.0 equivalent) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to a pH of 5-6 to precipitate the product.

  • Filter the solid, wash with water and ethanol, and dry under vacuum to yield 2-amino-4,6-dihydroxy-5-fluoropyrimidine.

Step 2: Chlorination to 4,6-dichloro-5-fluoropyrimidin-2-amine

This protocol is based on general chlorination procedures for dihydroxypyrimidines.[24][25]

  • Suspend 2-amino-4,6-dihydroxy-5-fluoropyrimidine (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline, 0.1-0.2 equivalents).

  • Heat the mixture to reflux (around 100-110°C) and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 4,6-dichloro-5-fluoropyrimidin-2-amine.

Route 2: From 5-Fluorouracil

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

  • To a flask, add 5-fluorouracil (1.0 equivalent) and phosphorus oxychloride (4.0-5.0 equivalents).

  • Add N,N-dimethylaniline (1.0-1.5 equivalents) dropwise while cooling the mixture in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux (100-110°C) for 3-5 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,4-dichloro-5-fluoropyrimidine.

Step 2: Amination to 4,6-dichloro-5-fluoropyrimidin-2-amine

This step requires selective amination at the 2-position. While direct amination of 2,4-dichloropyrimidines can be challenging, conditions can be optimized for regioselectivity.[26][27][28]

  • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 equivalent) in a suitable solvent such as THF or dioxane.

  • Add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or isopropanol, 2-3 equivalents) or aqueous ammonia at a controlled temperature (e.g., 0-10°C).

  • Allow the reaction to stir at room temperature for several hours to overnight, monitoring for the formation of the desired product and consumption of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to afford 4,6-dichloro-5-fluoropyrimidin-2-amine.

Mandatory Visualization

Route_1 cluster_0 Route 1 Diethyl\nfluoromalonate Diethyl fluoromalonate Intermediate_1 2-amino-4,6-dihydroxy- 5-fluoropyrimidine Diethyl\nfluoromalonate->Intermediate_1 Condensation NaOMe, MeOH Guanidine\nHCl Guanidine HCl Guanidine\nHCl->Intermediate_1 Product 4,6-Dichloro-5-fluoro- pyrimidin-2-amine Intermediate_1->Product Chlorination POCl3, DMA

Caption: Synthetic pathway for Route 1.

Route_2 cluster_1 Route 2 5-Fluorouracil 5-Fluorouracil Intermediate_2 2,4-dichloro- 5-fluoropyrimidine 5-Fluorouracil->Intermediate_2 Chlorination POCl3, DMA Product 4,6-Dichloro-5-fluoro- pyrimidin-2-amine Intermediate_2->Product Amination NH3

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloro-5-fluoropyrimidin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4,6-Dichloro-5-fluoropyrimidin-2-amine is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step plan for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative due to the hazardous properties of this compound, which include potential skin, eye, and respiratory irritation.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all relevant personnel are familiar with the safety data sheet (SDS) for 4,6-Dichloro-5-fluoropyrimidin-2-amine and similar halogenated pyrimidines. The primary hazards associated with this compound are its potential to cause skin and eye irritation, as well as respiratory irritation.[1][2]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Chemically resistant (e.g., nitrile rubber)Prevents skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes and dust.[1][3]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.[1][3]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[3][4]Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The recommended disposal method for 4,6-Dichloro-5-fluoropyrimidin-2-amine is through an approved and licensed hazardous waste disposal facility.[1][3][4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

1. Waste Collection and Segregation:

  • Collect waste 4,6-Dichloro-5-fluoropyrimidin-2-amine, including any contaminated materials (e.g., weighing boats, pipette tips), in a designated and clearly labeled hazardous waste container.[1][7]

  • The container must be made of a material compatible with the chemical and have a tightly fitting lid to prevent leakage or evaporation.[7]

  • Crucially, do not mix 4,6-Dichloro-5-fluoropyrimidin-2-amine with incompatible materials. Incompatible materials include strong oxidizing agents and strong acids.[1][4] Mixing can lead to hazardous reactions.

2. Labeling and Storage:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "4,6-Dichloro-5-fluoropyrimidin-2-amine".

  • Indicate the approximate quantity of the waste.

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area pending collection.[1][3] The storage area should be cool and dry.[1][3]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal company with a copy of the safety data sheet and any other relevant information about the waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

4. Decontamination of Empty Containers:

  • Empty containers that held 4,6-Dichloro-5-fluoropyrimidin-2-amine must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) before being discarded or recycled.[7]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the chemical itself.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 4,6-Dichloro-5-fluoropyrimidin-2-amine.

start Start: Disposal of 4,6-Dichloro-5-fluoropyrimidin-2-amine ppe Wear Appropriate PPE: - Chemically resistant gloves - Safety goggles - Lab coat start->ppe collect_waste Collect Waste in a Designated, Labeled, and Sealed Container ppe->collect_waste check_incompatible Check for Incompatible Waste Mixtures (e.g., Strong Acids, Oxidizing Agents) collect_waste->check_incompatible store_waste Store in a Secure, Ventilated Hazardous Waste Area check_incompatible->store_waste No Incompatible Mixtures contact_disposal Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for 4,6-Dichloro-5-fluoropyrimidin-2-amine.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.